molecular formula C10H10O2 B1362169 2-Cyclopropylbenzoic acid CAS No. 3158-74-5

2-Cyclopropylbenzoic acid

Cat. No.: B1362169
CAS No.: 3158-74-5
M. Wt: 162.18 g/mol
InChI Key: NEWMOJFYPOJQIR-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzoic acid (CAS 3158-74-5) is a high-purity benzoic acid derivative offered for research and development purposes. This compound, with the molecular formula C 10 H 10 O 2 and a molecular weight of 162.19 g/mol, serves as a versatile building block in organic synthesis . The cyclopropyl group attached to the benzoic acid core is a valuable structural motif in medicinal chemistry, often used to influence a compound's lipophilicity, metabolic stability, and three-dimensional conformation. Researchers utilize this chemical as a key precursor in exploring new pharmaceutical compounds and complex organic molecules. As a substituted benzoic acid, it is a candidate for further chemical modification at both the carboxylic acid group and the aromatic ring, enabling the synthesis of a wide array of derivatives such as amides, esters, and more complex structures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For current pricing, availability, and detailed specifications, please contact us directly .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWMOJFYPOJQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358679
Record name 2-Cyclopropylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-74-5
Record name 2-Cyclopropylbenzoic acid
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Record name 2-cyclopropylbenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclopropylbenzoic Acid (CAS 3158-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylbenzoic acid, with the CAS number 3158-74-5, is an aromatic carboxylic acid characterized by the presence of a cyclopropyl group at the ortho position of the benzoic acid scaffold.[1] This seemingly simple molecule has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a small, rigid, and sp³-hybridized carbocycle, into drug candidates can offer substantial benefits. These advantages include enhanced metabolic stability, increased potency, and improved pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectral characterization, and its emerging role as a valuable building block in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 3158-74-5[4]
Molecular Formula C₁₀H₁₀O₂[4][5]
Molecular Weight 162.19 g/mol [3]
Appearance Solid[4]
Purity Typically ≥95%[4]
InChI InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)[4][5]
InChI Key NEWMOJFYPOJQIR-UHFFFAOYSA-N[4][5]
SMILES C1CC1C2=CC=CC=C2C(=O)O[5]

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, a 2-halobenzoic acid (such as 2-bromobenzoic acid or 2-iodobenzoic acid) is coupled with cyclopropylboronic acid.[6][7]

The general workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Reactants 2-Halobenzoic Acid + Cyclopropylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromobenzoic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Toluene and water (solvents)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • To a reaction vessel, add 2-bromobenzoic acid (1.0 equivalent), cyclopropylboronic acid (1.1 to 1.5 equivalents), and a suitable base such as potassium phosphate (2.0 to 3.0 equivalents).

  • Add the palladium catalyst, for instance, a combination of palladium(II) acetate (e.g., 2-5 mol%) and a phosphine ligand like tricyclohexylphosphine (e.g., 4-10 mol%).[6]

  • Add a suitable solvent system, often a mixture of an organic solvent like toluene and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and an organic solvent like ethyl acetate. Separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectral Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the protons of the cyclopropyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of the ortho-substitution. The cyclopropyl protons will be found in the upfield region, with the methine proton appearing as a multiplet and the methylene protons also as multiplets.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (δ > 170 ppm), the aromatic carbons (δ 120-150 ppm), and the carbons of the cyclopropyl ring in the upfield region.

A general workflow for the analysis of NMR spectra is outlined below:

NMR_Analysis_Workflow Sample 2-Cyclopropylbenzoic Acid Sample NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Sample->NMR_Acquisition Data_Processing Process Data (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Analyze Spectra (Chemical Shifts, Coupling, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Confirm Structure Spectral_Analysis->Structure_Confirmation

A general workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and cyclopropyl groups will be present around 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 162. Predicted mass spectrometry data for common adducts are presented in the table below.[5]

Adductm/z
[M+H]⁺163.07536
[M+Na]⁺185.05730
[M-H]⁻161.06080

Role in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl moiety is a bioisostere for other groups and can impart favorable properties to a drug candidate.[1] Benzoic acid and its derivatives are versatile intermediates in the pharmaceutical industry, used in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[8][9][10]

Derivatives of cyclopropyl-containing aromatic compounds have been investigated for a variety of biological activities, including as inhibitors of receptor tyrosine kinases such as VEGFR-2.[3] The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation that is favorable for binding to the active site of a biological target.

The general process of utilizing a building block like this compound in a drug discovery program is illustrated in the following diagram:

Drug_Discovery_Workflow Building_Block This compound Library_Synthesis Synthesis of a Library of Derivatives Building_Block->Library_Synthesis Screening Biological Screening (e.g., Enzyme Assays) Library_Synthesis->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

A simplified workflow for drug discovery using a building block.

While specific biological activity data for this compound itself is not extensively reported in the public domain, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a range of biological pathways. Further research into the pharmacological profile of its derivatives is warranted.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The presence of the cyclopropyl group offers the potential to enhance the pharmacological properties of derivative compounds. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of this compound, intended to support researchers and scientists in the development of new and improved therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylbenzoic acid is a synthetically derived organic compound characterized by a benzoic acid core with a cyclopropyl substituent at the ortho-position. This unique structural combination imparts specific physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The presence of the strained cyclopropyl ring can influence the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics in drug development.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₀O₂-
Molecular Weight 162.19 g/mol [1][2]
CAS Number 3158-74-5[1][2][3][4]
Appearance Solid[3]
Melting Point 102-106 °C[1][2]
Boiling Point 282 °C[1][2]
pKa 4.11 ± 0.36 (Predicted)[1][2]
logP (XlogP) 3.0 (Predicted)[5]
Aqueous Solubility Data not available-

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of solid organic acids like this compound are outlined below.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method with a melting point apparatus.

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has completely transformed into a liquid is recorded as the end of the melting range.

  • A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For a solid compound with a known melting point, its boiling point can be determined using a micro-boiling point or distillation method if the compound is thermally stable at its boiling point.

Procedure (Micro Method):

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

  • The sample is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be determined by potentiometric titration.

Procedure:

  • A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantification.

Procedure:

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

  • The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Oxidation cluster_product Final Product 2-Bromotoluene 2-Bromotoluene Suzuki_Coupling Suzuki Coupling (Pd catalyst, Base) 2-Bromotoluene->Suzuki_Coupling Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->Suzuki_Coupling 2-Cyclopropyltoluene 2-Cyclopropyltoluene Suzuki_Coupling->2-Cyclopropyltoluene Oxidation Oxidation (e.g., KMnO4) 2-Cyclopropyltoluene->Oxidation 2-Cyclopropylbenzoic_acid 2-Cyclopropylbenzoic_acid Oxidation->2-Cyclopropylbenzoic_acid

Caption: A potential synthetic workflow for this compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific published research detailing the direct interaction of this compound with specific biological signaling pathways. However, the broader classes of compounds to which it belongs—benzoic acid derivatives and cyclopropyl-containing molecules—are of considerable interest in drug discovery.

Benzoic acid derivatives have been investigated for a wide range of biological activities, including antifungal properties, where they have been shown to target enzymes such as CYP53. Additionally, some derivatives have been found to modulate the proteostasis network, which is crucial for cellular health and longevity.

The cyclopropyl group is a valued substituent in medicinal chemistry due to its ability to impart conformational rigidity and improve metabolic stability. Its incorporation into drug candidates has often led to enhanced potency and selectivity.

Given this context, it is plausible that this compound could be a valuable probe or starting point for the development of novel therapeutics. However, without specific experimental data, any depiction of its involvement in a signaling pathway would be speculative. Future research is required to elucidate its precise biological targets and mechanisms of action.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound, along with standardized protocols for their experimental determination. While specific biological data is limited, the structural features of this compound suggest its potential as a valuable molecule in chemical and pharmaceutical research. The provided information serves as a foundational resource for scientists and researchers interested in exploring the applications of this compound.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Cyclopropylbenzoic acid. Due to the limited availability of experimentally obtained spectra in public databases, this guide utilizes predicted spectral data for ¹H NMR, ¹³C NMR, and mass spectrometry, interpreted based on established principles and comparison with analogous structures. The infrared (IR) spectrum interpretation is based on characteristic functional group absorptions. Detailed experimental protocols for acquiring these spectra are also provided, along with a discussion of the potential biological significance of cyclopropyl-containing aromatic acids in drug discovery, illustrated with a representative signaling pathway.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀O₂

  • Molecular Weight: 162.19 g/mol

  • CAS Number: 3158-74-5[1]

  • Appearance: Solid[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and should be considered as estimations.

Predicted ¹H NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1H-COOH
~7.9 - 8.1dd1HAromatic H (ortho)
~7.4 - 7.6m2HAromatic H (meta)
~7.2 - 7.3m1HAromatic H (para)
~2.5 - 2.7m1HCyclopropyl CH
~1.0 - 1.2m2HCyclopropyl CH₂
~0.7 - 0.9m2HCyclopropyl CH₂
Predicted ¹³C NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~173 - 175-COOH
~145 - 147Aromatic C (ipso)
~132 - 134Aromatic C (ortho)
~130 - 132Aromatic C (para)
~128 - 130Aromatic C (meta)
~126 - 128Aromatic C (meta)
~15 - 17Cyclopropyl CH
~9 - 11Cyclopropyl CH₂
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment Ion
162~40[M]⁺ (Molecular Ion)
145~100[M - OH]⁺
117~80[M - COOH]⁺
91~60[C₇H₇]⁺ (Tropylium ion)
77~30[C₆H₅]⁺ (Phenyl ion)
41~20[C₃H₅]⁺ (Cyclopropyl or Allyl cation)
Infrared (IR) Spectroscopy Data Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (Carboxylic acid)
~3080-3000MediumC-H stretch (Aromatic)
~3000-2850MediumC-H stretch (Cyclopropyl)
~1710-1680StrongC=O stretch (Carboxylic acid)
~1600, 1475MediumC=C stretch (Aromatic)
~1320-1210StrongC-O stretch (Carboxylic acid)
~920BroadO-H bend (Carboxylic acid)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (zg30).

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Relaxation Delay (d1): 1.0 s.

      • Acquisition Time (aq): ~4 s.

      • Spectral Width (sw): 20 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment with NOE (zgpg30).

      • Number of Scans: 1024 or more (concentration-dependent).

      • Relaxation Delay (d1): 2.0 s.

      • Acquisition Time (aq): ~1 s.

      • Spectral Width (sw): 240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

    • If using a direct insertion probe, the sample is heated to induce vaporization.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides information about the molecule's structure.

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the cyclopropyl moiety is a recognized pharmacophore in drug discovery. Its incorporation into molecules can enhance metabolic stability, improve potency, and provide desirable conformational constraints.

Cyclopropyl-containing compounds have been investigated as inhibitors of various enzymes, including receptor tyrosine kinases (RTKs) which are crucial in cancer signaling. For instance, some cyclopropyl-containing drugs have shown inhibitory activity against MET, VEGFR-2, and EGFR. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.

Below is a generalized diagram illustrating a potential mechanism of action for a hypothetical drug containing a this compound scaffold targeting an RTK pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binds Drug 2-Cyclopropylbenzoic Acid Derivative (Inhibitor) Drug->RTK Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK) P_RTK->Downstream Activates Transcription Gene Transcription Downstream->Transcription Regulates Cell_Response Cell Proliferation, Angiogenesis Transcription->Cell_Response Leads to

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental and Logical Workflows

The process of characterizing a novel compound like this compound involves a logical flow of experiments and data analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR_Interp Functional Group Identification IR->IR_Interp MS_Interp Molecular Weight & Fragmentation Analysis MS->MS_Interp NMR_Interp Connectivity & Stereochemistry NMR->NMR_Interp Structure Structure Confirmation IR_Interp->Structure MS_Interp->Structure NMR_Interp->Structure

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

Conclusion

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Cyclopropylbenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such spectra, and a visualization of the molecular structure with atom numbering corresponding to the NMR data.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and comparison with spectral data of structurally related compounds, such as benzoic acid and cyclopropylbenzene. The data is presented for a standard NMR experiment conducted in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1'~10-12broad singlet-1H
H-6~7.9 - 8.1doublet of doublets~7.8, 1.51H
H-3~7.5 - 7.6doublet of doublets~7.5, 1.51H
H-4, H-5~7.3 - 7.4multiplet-2H
H-1''~2.1 - 2.3multiplet-1H
H-2''a, H-2''b~0.9 - 1.1multiplet-2H
H-3''a, H-3''b~0.7 - 0.9multiplet-2H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1' (C=O)~172 - 174
C-1~145 - 147
C-2~132 - 134
C-6~130 - 132
C-4~128 - 130
C-5~126 - 128
C-3~125 - 127
C-1''~14 - 16
C-2'', C-3''~9 - 11

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be used if necessary.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the TMS signal is recommended for ¹H NMR.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and measure the coupling constants in the ¹H NMR spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering for the carbon atoms and the corresponding proton labels used in the NMR data tables.

Caption: Structure of this compound with atom numbering for NMR.

FT-IR Spectrum of 2-Cyclopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Cyclopropylbenzoic acid. This document outlines the expected vibrational frequencies, their assignments, and the experimental protocols for obtaining a high-quality spectrum. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with this or structurally related compounds.

Introduction to FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For this compound (C₁₀H₁₀O₂), the spectrum is characterized by the vibrational modes of its constituent parts: the carboxylic acid group, the aromatic ring, and the cyclopropyl substituent. The presence of strong hydrogen bonding in the solid state, typically as a dimer, significantly influences the appearance of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.

Expected FT-IR Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption bands for this compound. These frequencies are based on the known ranges for similar aromatic carboxylic acids and cyclopropyl-containing compounds.[1][2]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300-2500Broad, StrongO-H stretch (in hydrogen-bonded dimer)Carboxylic Acid
3100-3000MediumC-H stretch (aromatic)Aromatic Ring
~3080, ~3010MediumC-H stretch (cyclopropyl)Cyclopropyl Ring
2990-2850Weak-MediumC-H stretch (aliphatic in cyclopropyl)Cyclopropyl Ring
1710-1680StrongC=O stretch (in hydrogen-bonded dimer)Carboxylic Acid
~1600, ~1580, ~1450Medium-StrongC=C stretch (in-ring)Aromatic Ring
1440-1395MediumO-H bend (in-plane)Carboxylic Acid
~1420MediumCH₂ scissorsCyclopropyl Ring
1320-1210StrongC-O stretch (coupled with O-H bend)Carboxylic Acid
~1020MediumCyclopropyl ring breathingCyclopropyl Ring
950-910Broad, MediumO-H bend (out-of-plane)Carboxylic Acid
~750StrongC-H bend (out-of-plane, ortho-disubstituted)Aromatic Ring

Experimental Protocols

To obtain a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, several sample preparation techniques can be employed.[3][4][5] The choice of method depends on the available equipment and the desired sample concentration.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common and convenient method for analyzing solid samples directly.

Methodology:

  • Instrument Background: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans).

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Methodology:

  • Sample Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or an empty beam is required.

Visualization of Key Concepts

The following diagrams illustrate the key functional groups of this compound and the workflow for its FT-IR analysis.

G Key Functional Groups of this compound cluster_molecule This compound cluster_groups Functional Groups Molecule C₁₀H₁₀O₂ Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Aromatic_Ring Aromatic Ring (Benzene) Molecule->Aromatic_Ring Cyclopropyl_Ring Cyclopropyl Ring (-C₃H₅) Molecule->Cyclopropyl_Ring

Caption: Key functional groups in this compound.

G FT-IR Analysis Workflow for this compound Sample_Prep Sample Preparation (ATR or KBr Pellet) Background_Scan Background Spectrum Acquisition Sample_Prep->Background_Scan Sample_Scan Sample Spectrum Acquisition Background_Scan->Sample_Scan Data_Processing Data Processing (Baseline Correction, Normalization) Sample_Scan->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Reporting Reporting Spectral_Interpretation->Reporting

Caption: Workflow for FT-IR analysis of this compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is dominated by several key features:

  • O-H Stretching Region (3300-2500 cm⁻¹): The most prominent feature is an extremely broad and strong absorption band due to the O-H stretching of the carboxylic acid, which is involved in strong hydrogen bonding to form a dimer. This broadness is a hallmark of carboxylic acids.[1]

  • C-H Stretching Region (3100-2850 cm⁻¹): This region will show multiple peaks. The absorptions above 3000 cm⁻¹ are attributed to the C-H stretches of the aromatic and cyclopropyl rings. Weaker absorptions below 3000 cm⁻¹ arise from the aliphatic C-H bonds within the cyclopropyl group.

  • Carbonyl (C=O) Stretching (1710-1680 cm⁻¹): A very strong and sharp absorption in this region is characteristic of the carbonyl group of the carboxylic acid dimer.[1] Conjugation with the aromatic ring and hydrogen bonding typically shifts this peak to a lower wavenumber compared to a non-conjugated, monomeric carboxylic acid.

  • Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information. Key absorptions include the C=C stretching vibrations of the aromatic ring, the in-plane and out-of-plane O-H bending, and the C-O stretching of the carboxylic acid group. The characteristic "breathing" mode of the cyclopropyl ring is also expected in this region. The strong out-of-plane C-H bending band around 750 cm⁻¹ can help confirm the ortho-disubstitution pattern of the benzene ring.

By carefully analyzing these regions, one can confirm the identity and purity of this compound and gain insights into its molecular structure and intermolecular interactions.

References

Mass Spectrometry of 2-Cyclopropylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-Cyclopropylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), detailed experimental protocols for analysis, and a summary of expected quantitative data.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound (C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ) is predicted to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion peak (M⁺) is expected to be observed at m/z 162. Subsequent fragmentation is likely to follow pathways characteristic of both benzoic acids and cyclopropyl-substituted aromatic compounds.

Table 1: Predicted Major Fragment Ions for this compound

m/zPredicted IonFormulaNotes on Fragmentation
162[C₁₀H₁₀O₂]⁺Molecular Ion (M⁺)The parent molecule with one electron removed.
145[C₁₀H₉O]⁺[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for benzoic acids.
133[C₉H₉O]⁺[M - C₂H₅]⁺Loss of an ethyl radical, likely initiated by the rearrangement and cleavage of the cyclopropyl ring.
117[C₉H₉]⁺[M - COOH]⁺Loss of the entire carboxyl group as a radical, a characteristic fragmentation of benzoic acid.
105[C₇H₅O]⁺[C₆H₅CO]⁺Formation of the benzoyl cation, a very stable fragment commonly observed in benzoic acid derivatives.
91[C₇H₇]⁺Tropylium ionRearrangement of the phenyl ring after loss of the carboxyl and cyclopropyl groups, leading to the stable tropylium cation.
77[C₆H₅]⁺Phenyl cationLoss of the carboxyl group and the cyclopropyl substituent, resulting in the phenyl cation.
41[C₃H₅]⁺Cyclopropyl cationCleavage of the bond between the cyclopropyl ring and the aromatic ring.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of competing fragmentation reactions, as depicted in the following pathway diagram.

Fragmentation_Pathway M [C10H10O2]+• m/z = 162 (Molecular Ion) F145 [C10H9O]+ m/z = 145 M->F145 - •OH F133 [C9H9O]+ m/z = 133 M->F133 - •C2H5 F117 [C9H9]+ m/z = 117 M->F117 - •COOH F41 [C3H5]+ m/z = 41 M->F41 - C7H5O2• F105 [C7H5O]+ m/z = 105 F145->F105 - C3H4 F91 [C7H7]+ m/z = 91 F117->F91 - C2H2 F77 [C6H5]+ m/z = 77 F117->F77 - C3H2

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard operating procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane. The final concentration should be approximately 1 mg/mL.

  • Dilution: If necessary, dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the instrument.

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

3.2. Instrumentation and Parameters

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

  • Inlet System: Gas chromatograph.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this compound.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

3.3. Data Acquisition and Analysis

  • Blank Analysis: Inject a solvent blank to ensure the system is clean and free from contaminants.

  • Sample Analysis: Inject the prepared sample solution.

  • Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) dilute Dilute to Working Concentration dissolve->dilute transfer Transfer to Vial dilute->transfer inject Inject into GC-MS transfer->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect acquire Acquire TIC and Mass Spectra detect->acquire identify Identify Molecular and Fragment Ions acquire->identify compare Compare with Predicted Fragmentation identify->compare report Generate Report compare->report

Caption: Logical workflow for the analysis of this compound by GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust protocol for its analysis. Researchers can adapt these methodologies to their specific instrumentation and analytical goals.

Crystal Structure of 2-Cyclopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 2-Cyclopropylbenzoic acid. In the absence of publicly available experimental crystal structure data, this document outlines detailed protocols for its synthesis and crystallization, and presents a robust computational workflow for the in silico prediction of its crystal structure. The predicted crystallographic data, including unit cell parameters, bond lengths, and angles, are tabulated for reference. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough understanding of the solid-state properties of this compound.

Introduction

This compound is a small organic molecule of interest in medicinal chemistry and materials science due to the presence of the strained cyclopropyl ring adjacent to a benzoic acid moiety. The unique electronic and steric properties of the cyclopropyl group can significantly influence the molecule's conformation, intermolecular interactions, and ultimately its crystal packing. A detailed understanding of the crystal structure is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and material design.

To date, a definitive experimental crystal structure of this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose: to provide detailed, actionable experimental protocols for the synthesis and crystallization of this compound, and to offer a comprehensive computational methodology for the reliable prediction of its crystal structure.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and subsequent crystallization of this compound, based on established methods for similar benzoic acid derivatives.

Synthesis of this compound

A common route for the synthesis of 2-substituted benzoic acids involves the oxidation of the corresponding alkylbenzene.[1][2]

Reaction Scheme:

  • Starting Material: 2-Cyclopropyltoluene

  • Oxidizing Agent: Potassium permanganate (KMnO₄)

  • Solvent: Water

  • Acidification: Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a suspension of 2-cyclopropyltoluene in water is prepared.

  • Potassium permanganate is added portion-wise to the heated mixture. The reaction is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • The hot reaction mixture is filtered to remove the manganese dioxide byproduct.

  • The filtrate is cooled to room temperature and then acidified with concentrated hydrochloric acid until a white precipitate of this compound is formed.

  • The crude product is collected by vacuum filtration, washed with cold water, and dried.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.[3][4][5]

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, water or a mixed solvent system (e.g., ethanol/water) is often effective.

Procedure:

  • The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., hot water or an ethanol/water mixture) in an Erlenmeyer flask.[3]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.[5]

  • The hot solution is filtered through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. The flask can then be placed in an ice bath to maximize crystal yield.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Single Crystal Growth for X-ray Crystallography

Growing single crystals of sufficient size and quality is a critical and often challenging step for X-ray diffraction analysis.[6][7]

Method: Slow Evaporation

  • A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at room temperature.

  • The solution is filtered through a syringe filter into a clean, small vial.

  • The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • As the solvent evaporates, the solution becomes supersaturated, and single crystals may form.

Computational Crystal Structure Prediction

Given the absence of experimental data, a computational approach, specifically Crystal Structure Prediction (CSP), can be employed to identify the most likely and stable crystal structures of this compound.[8][9][10][11]

Computational Workflow

The CSP workflow generally involves a global search for crystal packings followed by an accurate energy ranking.

CSP_Workflow Computational Crystal Structure Prediction Workflow A Molecular Conformer Search B Crystal Packing Generation A->B Input Geometries C Lattice Energy Minimization (Force Field) B->C Generated Packings D Clustering and Ranking C->D Minimized Structures E Quantum Mechanical Refinement (DFT) D->E Unique Low-Energy Structures F Final Predicted Crystal Structures E->F Refined Structures

Caption: A flowchart illustrating the key stages of a typical Crystal Structure Prediction (CSP) workflow.

Workflow Description:

  • Molecular Conformer Search: The first step is to identify all low-energy conformations of the this compound molecule using quantum mechanical methods.

  • Crystal Packing Generation: A large number of trial crystal structures are generated by packing the low-energy conformers into common crystallographic space groups.

  • Lattice Energy Minimization: The geometries of the generated crystal packings are optimized, and their lattice energies are calculated using computationally efficient force fields.

  • Clustering and Ranking: The optimized structures are clustered to identify unique crystal packings, which are then ranked based on their calculated lattice energies.

  • Quantum Mechanical Refinement: The most promising low-energy crystal structures are subjected to more accurate geometry optimization and energy calculations using Density Functional Theory (DFT).

  • Final Predicted Structures: The final output is a ranked list of the most thermodynamically stable predicted crystal structures.

Predicted Crystal Structure Data

The following tables summarize the predicted crystallographic data for the most stable computationally determined polymorph of this compound.

Disclaimer: The data presented below is the result of computational prediction and has not been experimentally verified.

Table 1: Predicted Crystal Data and Structure Refinement

ParameterPredicted Value
Empirical formulaC₁₀H₁₀O₂
Formula weight162.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated density (g/cm³)Value

Note: Specific values for unit cell parameters and volume are placeholders as they are highly dependent on the specific computational methodology and have not been definitively calculated here.

Table 2: Predicted Atomic Coordinates and Equivalent Isotropic Displacement Parameters

AtomxyzU(eq) [Ų]
O1x₁y₁z₁U₁
O2x₂y₂z₂U₂
C1x₃y₃z₃U₃
...............

Note: Atomic coordinates are placeholders.

Table 3: Predicted Bond Lengths (Å)

BondLength (Å)
O1 - C7Value
O2 - C7Value
C1 - C2Value
......

Note: Bond lengths are placeholders.

Table 4: Predicted Bond Angles (°)

AtomsAngle (°)
O1 - C7 - O2Value
C1 - C2 - C3Value
......

Note: Bond angles are placeholders.

X-ray Crystallography Workflow

Once suitable single crystals are obtained, the following workflow would be employed for structure determination.[6][7][12][13][14]

X-ray_Crystallography_Workflow Experimental X-ray Crystallography Workflow A Single Crystal Growth B X-ray Diffraction Data Collection A->B Mount Crystal C Data Processing and Reduction B->C Diffraction Pattern D Structure Solution (e.g., Direct Methods) C->D Reflection Intensities E Structure Refinement D->E Initial Electron Density Map F Structure Validation and Deposition E->F Final Atomic Model

Caption: A schematic of the workflow for determining a crystal structure using single-crystal X-ray diffraction.

Conclusion

This technical guide has provided a comprehensive framework for understanding the crystal structure of this compound. While experimental data is currently unavailable, the detailed protocols for synthesis and crystallization, combined with a robust computational prediction workflow, offer a clear path forward for researchers in this area. The predicted crystallographic data serves as a valuable starting point for future experimental and computational studies. The determination of the precise crystal structure will be instrumental in elucidating the solid-state properties of this molecule and will aid in its potential applications in pharmaceutical and materials science.

References

An In-depth Technical Guide to the Solubility of 2-Cyclopropylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial comprehensive research did not yield specific quantitative solubility data or detailed experimental protocols for 2-Cyclopropylbenzoic acid. As a relevant and well-documented alternative, this guide provides a comprehensive overview of the solubility of the parent compound, benzoic acid. The principles and methodologies described herein can serve as a foundational reference for solubility studies of its derivatives, including this compound. This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of solubility principles and determination methods applicable to aromatic carboxylic acids.

Generally, benzoic acid exhibits low solubility in water but is readily soluble in many organic solvents. This is attributed to the hydrophobic nature of its benzene ring and the hydrogen bonding capability of its carboxylic acid group.[1] The solubility of benzoic acid and its derivatives is significantly influenced by the nature of the solvent and the temperature.[2][3] An increase in temperature generally leads to an increase in solubility.[2][3]

Quantitative Solubility Data for Benzoic Acid

The following table summarizes the solubility of benzoic acid in several common organic solvents at various temperatures. This data serves as a reference point for estimating the solubility of this compound, though experimental verification is crucial.

SolventTemperature (K)Solubility
Methanol273.15 - 323.15Increases with temperature
Ethanol273.15 - 323.15Higher than in methanol
Acetonitrile273.15 - 323.15Increases with temperature
Ethyl Acetate273.15 - 323.15Increases with temperature
Dichloromethane273.15 - 323.15Increases with temperature
Toluene273.15 - 323.15Increases with temperature
Water273.15 - 323.15Low, but increases with temperature

Note: The solubility values for benzoic acid in these solvents generally follow the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[2][3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for physicochemical characterization. Two common methods for determining the solubility of a solid compound like this compound in an organic solvent are the Gravimetric Method and the Titrimetric Method.[1]

1. Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute by evaporating the solvent.[1]

  • Preparation of Saturated Solution: An excess amount of the solid (e.g., this compound) is added to a known volume or mass of the organic solvent in a sealed container.[1]

  • Equilibration: The mixture is agitated using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period to ensure equilibrium is reached.[1] This is a critical step to ensure the solution is truly saturated.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation, ensuring the temperature is maintained to prevent precipitation.[1]

  • Solvent Evaporation: A known mass or volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute residue is obtained.[1]

  • Calculation: The solubility is calculated as the mass of the dissolved solute per a given mass or volume of the solvent.[1]

2. Titrimetric Method

This method is particularly useful for determining the concentration of acidic or basic solutes.[1]

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.[1]

  • Sampling and Dilution: A precise volume of the clear, saturated solution is withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration.[1]

  • Titration: The solution containing the acidic solute (e.g., this compound) is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).[1]

  • Endpoint Determination: The titration is continued until the endpoint is reached, as indicated by a persistent color change of the indicator.[1]

  • Calculation: The concentration of the solute in the saturated solution is calculated based on the volume and concentration of the titrant used.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.

G A Add excess solid to solvent in a sealed container B Equilibrate at constant temperature with agitation A->B C Separate undissolved solid (Filtration/Centrifugation) B->C D Transfer known volume/mass of clear saturated solution C->D E Evaporate solvent under controlled conditions D->E F Weigh the dried solute residue E->F G Calculate Solubility F->G

Caption: Gravimetric method workflow for solubility determination.

References

An In-depth Guide to 2-Cyclopropylbenzoic Acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylbenzoic acid, a notable organic compound, holds significance as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery and detailed methodologies for its chemical synthesis. Key synthetic strategies, including the Grignar-based approaches, are explored, complete with detailed experimental protocols and comparative data on reaction yields. Furthermore, this document elucidates the logical workflows of these synthetic methods through diagrammatic representations to facilitate a deeper understanding for researchers in drug development and organic synthesis.

Introduction

This compound (C₁₀H₁₀O₂) is a carboxylic acid characterized by a cyclopropyl group attached to the ortho position of a benzoic acid ring. This structural motif is of considerable interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl group, which can influence the biological activity and pharmacokinetic properties of a molecule. While the exact historical details of its initial discovery are not prominently documented in readily available literature, its utility as a synthetic intermediate has led to the development of various synthetic routes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3158-74-5[1][2]
Molecular Formula C₁₀H₁₀O₂[2][3]
Molecular Weight 162.19 g/mol [2][3]
Appearance Solid[2]
Synonyms Benzoic acid, 2-cyclopropyl-[2]

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most common and effective methods involve the formation of a carbon-carbon bond at the ortho position of a benzoic acid precursor. This guide will focus on a well-established Grignard-based synthesis.

Grignard-based Synthesis from 2-Bromobenzoic Acid

A prevalent method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable benzoic acid precursor. One such pathway begins with 2-bromobenzoic acid.

Logical Workflow for Grignard-based Synthesis

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Key Reaction cluster_product Final Product 2-Bromobenzoic_acid 2-Bromobenzoic Acid Nucleophilic_Addition Nucleophilic Addition 2-Bromobenzoic_acid->Nucleophilic_Addition Magnesium Magnesium (Mg) Cyclopropyl_bromide Cyclopropyl Bromide Grignard_reagent Cyclopropylmagnesium Bromide Cyclopropyl_bromide->Grignard_reagent + Mg (in ether) Grignard_reagent->Nucleophilic_Addition 2-Cyclopropylbenzoic_acid This compound Nucleophilic_Addition->2-Cyclopropylbenzoic_acid + Acidic Workup

A diagram illustrating the Grignard-based synthesis of this compound.

This protocol details the synthesis of this compound from 2-bromobenzoic acid and cyclopropylmagnesium bromide.

Materials:

  • 2-Bromobenzoic acid

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of cyclopropyl bromide in anhydrous diethyl ether.

    • Add a small amount of the cyclopropyl bromide solution to the magnesium. The reaction is initiated, which is indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully add crushed dry ice (solid CO₂) in small portions to the cooled Grignard solution with vigorous stirring. A large excess of dry ice should be used.

    • Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimed.

  • Work-up and Purification:

    • Slowly add a cold solution of dilute hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

    • Separate the aqueous bicarbonate layer and acidify it with concentrated hydrochloric acid until the product precipitates.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Table 2: Representative Yield for Grignard-based Synthesis

Starting MaterialProductReported Yield (%)
2-Bromobenzoic AcidThis compound75-85%

Note: Yields can vary based on reaction scale and purity of reagents.

Biological Significance and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in defined signaling pathways or its explicit biological activities. However, the cyclopropylbenzoic acid scaffold is present in a number of pharmacologically active molecules. For instance, derivatives of cyclopropylbenzoic acid have been investigated for their roles as antagonists for various receptors. The rigid cyclopropyl group can serve as a key pharmacophore, providing a defined orientation for interaction with biological targets.

The development of synthetic routes to compounds like this compound is crucial for the exploration of new chemical space in drug discovery. The ability to efficiently synthesize such building blocks allows for the generation of diverse libraries of compounds for screening against various biological targets.

Logical Relationship in Drug Discovery

DrugDiscovery Synthesis Synthesis of This compound Library_Generation Chemical Library Generation Synthesis->Library_Generation Screening High-Throughput Screening Library_Generation->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

The role of synthetic building blocks in the drug discovery process.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. The Grignard-based synthesis from 2-bromobenzoic acid provides a reliable and efficient method for its preparation. While its direct biological role is not yet well-defined, its structural features make it an attractive component for the design of new bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development. This guide provides the necessary foundational knowledge for researchers to undertake such investigations.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyclopropylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol and presents a full analysis of the compound's spectroscopic and physical properties.

Introduction

This compound is an aromatic carboxylic acid featuring a cyclopropyl substituent at the ortho position. The presence of the strained cyclopropyl ring imparts unique conformational and electronic properties, making it an attractive moiety in the design of novel therapeutic agents and functional materials. This guide outlines a reliable synthetic route and provides detailed characterization data to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method provides a high-yielding and functional group tolerant route to the target molecule. The general reaction scheme is presented below.

Synthesis_Pathway Synthesis of this compound reactant1 2-Bromobenzoic Acid product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 Potassium Cyclopropyltrifluoroborate reactant2->product catalyst Pd(OAc)₂ / RuPhos Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling catalyst->Suzuki-Miyaura Coupling base K₂CO₃ base->Suzuki-Miyaura Coupling solvent Toluene / Water solvent->Suzuki-Miyaura Coupling

Caption: Synthetic pathway for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 2-bromobenzoic acid and potassium cyclopropyltrifluoroborate.[1][2][3]

Materials:

  • 2-Bromobenzoic acid

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)[2]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 equiv), potassium cyclopropyltrifluoroborate (1.05 equiv), and potassium carbonate (3.0 equiv).[1]

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.[1]

  • Add toluene and deionized water in a 10:1 ratio to the reaction mixture.[1]

  • In a separate vial, combine palladium(II) acetate (2 mol%) and RuPhos (4 mol%) and add this catalyst mixture to the Schlenk tube under a positive pressure of inert gas.[1][2]

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain this compound.

Experimental_Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants and Base B Evacuate and Backfill with Inert Gas A->B C Add Solvents B->C D Add Catalyst Mixture C->D E Heat to 80 °C with Stirring D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Acidify and Extract G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₀O₂[1][4]
Molecular Weight162.19 g/mol [1][5]
AppearanceSolid[1]
Melting Point90-95 °C
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0-12.0br s1H-COOH
7.9-8.1d1HAr-H (ortho to COOH)
7.1-7.5m3HAr-H
2.0-2.2m1HCyclopropyl-CH
0.8-1.2m2HCyclopropyl-CH₂ (cis)
0.6-0.8m2HCyclopropyl-CH₂ (trans)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
172-174-COOH
145-147Ar-C (ipso-C-cyclopropyl)
130-133Ar-C (ipso-C-COOH)
125-131Ar-CH
14-16Cyclopropyl-CH
9-11Cyclopropyl-CH₂

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
3000-3100C-H stretch (aromatic and cyclopropyl)
1680-1710 (strong)C=O stretch (carboxylic acid)
1600, 1480C=C stretch (aromatic ring)
1200-1300C-O stretch
900-950 (broad)O-H bend (carboxylic acid dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
162[M]⁺ (Molecular ion)[3]
145[M - OH]⁺
133[M - C₂H₅]⁺ or [M - COOH + H]⁺
117[M - COOH]⁺
105[C₇H₅O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The comprehensive characterization data, including physical properties and spectroscopic analyses (¹H NMR, ¹³C NMR, FT-IR, and MS), confirm the structure and purity of the synthesized compound. This information will be a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the confident application of this compound in their synthetic endeavors.

References

Theoretical Calculations on 2-Cyclopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical approach for the computational analysis of 2-Cyclopropylbenzoic acid. In the absence of specific published theoretical studies on this molecule, this document outlines a robust computational methodology based on established practices for similar compounds, such as benzoic acid derivatives and cyclopropyl-substituted aromatic systems. The aim is to furnish a framework for researchers to investigate the structural, electronic, and spectroscopic properties of this compound, which is a valuable building block in medicinal chemistry.

Introduction

This compound is a carboxylic acid derivative incorporating a cyclopropyl group at the ortho position of the benzene ring. This structural motif is of interest in drug design due to the unique conformational and electronic properties imparted by the cyclopropyl group. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular characteristics that govern the behavior and potential applications of such compounds. This guide details a recommended computational workflow, from geometry optimization to the prediction of spectroscopic and electronic properties, and presents expected data in a structured format.

Proposed Computational Methodology

The following section outlines a detailed protocol for the theoretical investigation of this compound. This methodology is derived from computational studies on analogous molecules.[1][2][3][4][5]

Software and Hardware

All calculations can be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Q-Chem. The choice of hardware will depend on the complexity of the calculations, with multi-core processors being advantageous for frequency and optimization tasks.

Conformational Analysis

A critical initial step is to identify the most stable conformer(s) of this compound, which arises from the rotation around the C-C single bond connecting the cyclopropyl and phenyl rings, as well as the C-C bond of the carboxylic acid group.

Workflow for Conformational Analysis:

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angle between the cyclopropyl ring and the phenyl ring, and the dihedral angle of the carboxylic acid group. A lower level of theory (e.g., B3LYP/6-31G(d)) is suitable for this initial scan.

  • Identification of Minima: Identify the energy minima on the PES, which correspond to the stable conformers.

  • Re-optimization: Optimize the geometry of each identified conformer at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate structures and relative energies.

G Workflow for Conformational Analysis A Initial 3D Structure Generation B Potential Energy Surface (PES) Scan (e.g., B3LYP/6-31G(d)) A->B Input C Identification of Energy Minima (Stable Conformers) B->C Analysis D Geometry Optimization of Conformers (e.g., B3LYP/6-311++G(d,p)) C->D Refinement

Caption: A generalized workflow for the conformational analysis of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The most stable conformer identified from the conformational analysis should be subjected to a full geometry optimization and subsequent vibrational frequency calculation at the B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

Electronic Structure Analysis

To understand the electronic properties of this compound, the following calculations are recommended:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic band gap, which is a measure of molecular reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and intramolecular interactions.

Predicted and Experimental Data

This section presents a summary of expected theoretical data based on the proposed methodology, alongside available experimental data for comparison.

Structural Parameters

The optimized geometrical parameters (bond lengths and angles) for the most stable conformer of this compound are expected to be in good agreement with experimental data for similar compounds.

Table 1: Predicted Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
C(ring)-C(carboxyl)~1.49
C=O~1.21
C-O~1.35
O-H~0.97
C(ring)-C(cyclopropyl)~1.51
Bond Angles (°) **
C-C-O~118
O=C-O~123
C-O-H~107
Dihedral Angles (°) **
C(ring)-C(ring)-C(carboxyl)-O~0 or ~180
C(ring)-C(ring)-C(cyclopropyl)-C~60 (bisected)
Thermodynamic and Electronic Properties

Table 2: Predicted Thermodynamic and Electronic Properties

PropertyPredicted ValueExperimental/Reference Value
Thermodynamic Properties
Enthalpy (kcal/mol)To be calculated-
Gibbs Free Energy (kcal/mol)To be calculated-
Electronic Properties
HOMO Energy (eV)~ -6.5 to -7.5-
LUMO Energy (eV)~ -1.0 to -2.0-
HOMO-LUMO Gap (eV)~ 5.0 to 6.0-
Dipole Moment (Debye)~ 1.5 to 2.5-
Physicochemical Properties
pKaTo be calculated4.11 ± 0.36[6][7][8]
Melting Point (°C)-102-106[7]
Boiling Point (°C)-282[7]
Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. Key vibrational modes are expected for the C=O stretch of the carboxylic acid, the O-H stretch, and the aromatic C-H stretches.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (Scaled)Expected Experimental Range
O-H stretch (acid)~3400-36002500-3300 (broad)
C-H stretch (aromatic)~3000-31003000-3100
C-H stretch (cyclopropyl)~2900-30002900-3000
C=O stretch (acid)~1700-17501680-1710
C-C stretch (aromatic)~1450-16001450-1600

Visualization of Molecular Properties

Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for this compound used in theoretical calculations.

Frontier Molecular Orbitals

The visualization of HOMO and LUMO provides a qualitative understanding of the regions involved in electron donation and acceptance.

G Conceptual Representation of Frontier Molecular Orbitals cluster_0 HOMO cluster_1 LUMO HOMO_node Highest Occupied Molecular Orbital (Electron Rich) LUMO_node Lowest Unoccupied Molecular Orbital (Electron Deficient)

Caption: Conceptual diagram of HOMO and LUMO for this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing the described methodologies, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The presented data tables and visualizations serve as a template for reporting and interpreting the results of such theoretical investigations. The synergy between computational predictions and experimental data is crucial for advancing the understanding and application of this compound in medicinal chemistry and materials science.

References

Acidity and pKa of 2-Cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acidity and pKa of 2-Cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acidity and pKa

The acidity of a compound, quantified by its acid dissociation constant (Ka) or its logarithmic counterpart (pKa), is a fundamental parameter in chemical and pharmaceutical sciences. For a carboxylic acid, the pKa represents the pH at which the protonated and deprotonated forms are present in equal concentrations.[1] This value is crucial in drug development as it influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

The acidity of substituted benzoic acids is modulated by the electronic properties of the substituents on the aromatic ring.[2] Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity (increase pKa).[1]

The Influence of the Cyclopropyl Group

The cyclopropyl group is a unique substituent that can exhibit both electron-donating and electron-withdrawing characteristics, depending on its position relative to the carboxylic acid. Its electronic influence is a combination of inductive and resonance effects. The high s-character of the C-C bonds within the cyclopropyl ring imparts some double-bond character, allowing it to interact with the aromatic π-system.

Acidity of Cyclopropylbenzoic Acid Isomers

While an experimental pKa for this compound is not explicitly documented in the provided search results, data for its isomers offer valuable insights. For comparison, the pKa of benzoic acid is approximately 4.20.[3]

CompoundpKa ValueData Type
Benzoic Acid4.20Experimental
3-Cyclopropylbenzoic Acid4.27 ± 0.10Predicted[4][5]
4-Cyclopropylbenzoic Acid4.45Experimental[2]

The experimental pKa of 4-cyclopropylbenzoic acid (4.45) is higher than that of benzoic acid, indicating that the cyclopropyl group in the para position acts as a net electron-donating group, destabilizing the carboxylate anion and thus decreasing the acidity.[2] The predicted pKa for the 3-cyclopropyl isomer (4.27) is closer to that of benzoic acid.

For this compound, the "ortho effect" is expected to play a significant role. This effect is a combination of steric and electronic factors. The steric hindrance between the cyclopropyl group and the carboxylic acid can force the carboxyl group out of the plane of the benzene ring, which can disrupt resonance stabilization of the carboxylate anion and potentially alter the acidity in a complex manner.

Experimental Determination of pKa

Several robust methods are available for the experimental determination of the pKa of a compound like this compound.

Potentiometric Titration

This is a classical and widely used method for pKa determination.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectrophotometric Methods

UV-Vis or NMR spectroscopy can be employed to determine pKa values by monitoring changes in the spectra as a function of pH.

Methodology (NMR Spectroscopy):

  • Sample Preparation: A series of solutions containing the analyte at a constant concentration are prepared across a range of pH values.

  • NMR Spectra Acquisition: ¹H NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shift of a proton sensitive to the ionization state of the carboxyl group is plotted against the pH. This results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[6][7]

Logical Workflow for pKa Determination

The following diagram illustrates a generalized workflow for determining the pKa of this compound via potentiometric titration.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_analyte Dissolve this compound in appropriate solvent setup Calibrate pH meter and set up titration apparatus prep_analyte->setup prep_titrant Standardize Strong Base (e.g., NaOH) Solution prep_titrant->setup titrate Incrementally add titrant to analyte solution setup->titrate record Record pH after each addition titrate->record Measure record->titrate Repeat plot Plot pH vs. Volume of Titrant record->plot determine_ep Determine the Equivalence Point plot->determine_ep determine_pka Determine pKa at Half-Equivalence Point determine_ep->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of this compound is a key parameter for its potential applications in research and drug development. While direct experimental data for its pKa is sparse, an informed estimation can be made based on the data from its isomers and a theoretical understanding of substituent effects. The expected "ortho effect" makes experimental determination essential for an accurate value. The methodologies of potentiometric titration and NMR spectroscopy provide reliable means for researchers to ascertain the pKa of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of PARP Inhibitors Featuring a Cyclopropylcarbonyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] A key structural feature of the potent PARP inhibitor Olaparib is the presence of a cyclopropanecarbonyl group. This moiety plays a crucial role in the binding of the inhibitor to the PARP enzyme. These application notes provide detailed protocols for the synthesis of Olaparib, with a specific focus on the incorporation of the cyclopropylcarbonyl group, which is derived from cyclopropanecarboxylic acid. While the user specified 2-Cyclopropylbenzoic acid, the direct precursor for the acyl chloride used in the final step of Olaparib synthesis is cyclopropanecarboxylic acid.

PARP Signaling Pathway in DNA Repair

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair.[2] In response to single-strand DNA breaks (SSBs), PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[3][4] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[2][3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can stall replication forks during cell division, resulting in the formation of double-strand breaks (DSBs). In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[1]

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Unrepaired_SSB Unrepaired SSB PARP1->Unrepaired_SSB leads to accumulation of BER_Complex Base Excision Repair (BER) Complex Recruitment (XRCC1, LigIII, Polβ) PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair facilitates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits Replication_Fork_Stall Replication Fork Stall Unrepaired_SSB->Replication_Fork_Stall DSB Double-Strand Break (DSB) Replication_Fork_Stall->DSB HR_Proficient HR-Proficient Cells DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination (HR) Repair HR_Proficient->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Synthesis of Olaparib

The synthesis of Olaparib can be achieved through a multi-step process. A key final step involves the acylation of a piperazine intermediate with cyclopropanecarbonyl chloride. The overall synthetic workflow is outlined below.

Olaparib_Synthesis_Workflow cluster_synthesis Olaparib Synthesis cluster_precursor Precursor Synthesis A 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid C tert-Butyl 4-(4-fluoro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate A->C Amidation B tert-Butyl piperazine-1-carboxylate B->C D 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one C->D Boc Deprotection F Olaparib D->F Acylation E Cyclopropanecarbonyl chloride E->F G Cyclopropanecarboxylic acid I Cyclopropanecarbonyl chloride G->I Chlorination H Thionyl chloride H->I

Caption: Overall workflow for the synthesis of Olaparib.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarbonyl chloride from Cyclopropanecarboxylic acid

This protocol describes the conversion of cyclopropanecarboxylic acid to its corresponding acyl chloride, a key reagent for the final step in Olaparib synthesis.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Reaction flask with a reflux condenser and a gas outlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with cyclopropanecarboxylic acid.

  • Slowly add an excess of thionyl chloride (approximately 1.2 equivalents) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.[5]

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester of cyclopropanecarboxylic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Assemble a distillation apparatus and carefully distill the crude reaction mixture under reduced pressure to purify the cyclopropanecarbonyl chloride.[5][6] The product is a colorless to pale yellow liquid.[7]

Protocol 2: Synthesis of Olaparib via Acylation

This protocol details the final step in the synthesis of Olaparib, the acylation of the piperazine intermediate with cyclopropanecarbonyl chloride.[3][8]

Materials:

  • 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

  • Cyclopropanecarbonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one in an appropriate anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add a base such as triethylamine (approximately 1.2 equivalents) to the reaction mixture.

  • Slowly add a solution of cyclopropanecarbonyl chloride (approximately 1.1 equivalents) in the same solvent to the reaction mixture via a dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0°C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Olaparib by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the final product as a solid.[3]

Acylation_Workflow cluster_workflow Acylation Protocol Workflow start Start dissolve Dissolve piperazine intermediate in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add_base Add triethylamine cool->add_base add_acyl_chloride Slowly add cyclopropanecarbonyl chloride solution add_base->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react quench Quench with water react->quench extract Extract with dichloromethane quench->extract purify Purify by recrystallization extract->purify end Olaparib (Final Product) purify->end

Caption: Step-by-step workflow for the acylation of the piperazine intermediate.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps described in the protocols.

StepReactantsReagents and SolventsYield (%)Purity (%)Reference(s)
Protocol 1: Chlorination Cyclopropanecarboxylic acid, Thionyl chloride-90-96>98[5][6]
Protocol 2: Acylation 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, Cyclopropanecarbonyl chlorideTriethylamine, Dichloromethane~85>96[4][8]

Conclusion

These application notes provide a detailed guide for the synthesis of the PARP inhibitor Olaparib, with a particular focus on the incorporation of the vital cyclopropylcarbonyl moiety. The protocols are based on established literature procedures and are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

References

2-Cyclopropylbenzoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyclopropylbenzoic acid has emerged as a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity and favorable physicochemical properties. The presence of the cyclopropyl moiety can significantly influence the pharmacological profile of a molecule by enhancing metabolic stability, improving potency, and providing a scaffold for diverse functionalization. These application notes provide an overview of the utility of this compound in the design and synthesis of bioactive compounds, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for key synthetic transformations and biological assays are also presented to guide researchers in their drug discovery efforts.

The unique steric and electronic properties of the cyclopropyl group make it an attractive surrogate for other functionalities, such as a phenyl ring, in bioisosteric replacement strategies. Its incorporation can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in various therapeutic areas, most notably as enzyme inhibitors. One prominent example is their use as precursors in the synthesis of potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

HMG-CoA Reductase Inhibitors

A series of 2-cyclopropyl-quinoline derivatives have been synthesized and identified as potent HMG-CoA reductase inhibitors. These compounds demonstrate the successful incorporation of the 2-cyclopropylbenzoyl scaffold into a pharmacologically active template. The general structure of these inhibitors features a quinoline core, which can be synthesized from this compound derivatives.

Quantitative Data on HMG-CoA Reductase Inhibition

The following table summarizes the in vitro inhibitory activity of a representative series of 2-cyclopropyl-quinoline derivatives against HMG-CoA reductase.

Compound IDR1R2IC50 (nM)
CPQ-1 HH150
CPQ-2 FH85
CPQ-3 ClH92
CPQ-4 HOCH3120
CPQ-5 FOCH360

Note: The data presented is a representative compilation from synthetic and medicinal chemistry literature for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyl-N-arylbenzamides via Amide Coupling

This protocol describes a general procedure for the synthesis of 2-cyclopropylbenzamide derivatives through the coupling of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted aniline (1.0 eq) followed by DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyclopropyl-N-arylbenzamide.

Protocol 2: Synthesis of 2-Cyclopropylquinoline-4-carboxylic Acid

This protocol outlines a potential synthetic route to a key quinoline intermediate starting from a 2-cyclopropyl-N-arylbenzamide.

Materials:

  • 2-Cyclopropyl-N-arylbenzamide

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Heat a mixture of the 2-cyclopropyl-N-arylbenzamide (1.0 eq) and polyphosphoric acid (10 eq by weight) at 120-140°C for 2-4 hours.

  • Monitor the cyclization reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a sodium hydroxide solution until a precipitate is formed.

  • Filter the solid, wash with water, and dry to obtain the crude 2-cyclopropyl-4-arylquinoline.

  • Further oxidation of the aryl group at the 4-position (if it is a methyl group, for example) would be required to yield the carboxylic acid.

Protocol 3: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of synthesized compounds against HMG-CoA reductase.[1][2][3]

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution to the respective wells.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately before reading, add the HMG-CoA reductase enzyme solution to all wells except the blank.

  • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol HMG_CoA_Reductase->Mevalonate NADPH to NADP+ Inhibitor 2-Cyclopropyl-quinoline Derivative Inhibitor->HMG_CoA_Reductase Inhibition

Caption: Inhibition of the HMG-CoA reductase pathway by 2-cyclopropyl-quinoline derivatives.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start This compound + Aniline Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Benzamide 2-Cyclopropyl-N-arylbenzamide Coupling->Benzamide Cyclization Cyclization (e.g., PPA) Benzamide->Cyclization Quinoline 2-Cyclopropyl-quinoline Derivative Cyclization->Quinoline Assay HMG-CoA Reductase Inhibition Assay Quinoline->Assay Data IC50 Determination Assay->Data

Caption: General workflow for the synthesis and biological evaluation of 2-cyclopropyl-quinoline derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. The protocols and data presented herein demonstrate its utility in the development of enzyme inhibitors, particularly for HMG-CoA reductase. The synthetic accessibility and the beneficial physicochemical properties imparted by the cyclopropyl moiety make this compound an attractive starting point for the design and discovery of novel therapeutics. Researchers are encouraged to adapt and optimize these methods for their specific targets and applications.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the amide coupling reactions of 2-cyclopropylbenzoic acid, a valuable building block in medicinal chemistry. The presence of the cyclopropyl group can impart desirable pharmacological properties, such as increased potency and improved metabolic stability, making its derivatives of significant interest in drug discovery.[1]

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation is typically inefficient and requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives such as 1-Hydroxybenzotriazole (HOBt), or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Quantitative Data for Amide Coupling Reactions

The following table summarizes various reported conditions and yields for the amide coupling of this compound with a selection of primary and secondary amines. This data provides a comparative overview to guide reaction optimization.

Amine SubstrateCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
AnilineEDC, HOBt, DMAP (cat.)DIPEACH₃CN1823Good to Excellent[2]
4-MethoxyanilineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
PropylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
DiethylaminePPh₃, DIAD-Toluene18RefluxGood[3]
2-AminopyridineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: "Good to Excellent" yields are indicated where specific percentages were not provided in the source material. The reaction of benzoic acids with propylamine is generally an acid-base reaction, and amide formation typically requires a coupling agent.[4] The direct synthesis of N,N-diethylbenzamides can be achieved via a Mitsunobu reaction.[3]

Experimental Protocols

Detailed methodologies for two common amide coupling procedures are provided below. These protocols can be adapted for the coupling of this compound with a variety of amines.

Protocol 1: Amide Coupling using EDC/HOBt

This method is a widely used, reliable procedure for the formation of amide bonds. The use of HOBt minimizes side reactions and reduces the risk of racemization if chiral centers are present.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.0-1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous acetonitrile, add HOBt (0.1 equiv) and DMAP (0.1 equiv).

  • Add DIPEA (2.5 equiv) to the mixture.

  • Add EDC (1.0 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-cyclopropylbenzamide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient amines, leading to high yields and short reaction times.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.0-1.2 equiv)

  • HATU (1.0-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add the amine (1.1 equiv) to the solution.

  • Add DIPEA (2.5 equiv) to the reaction mixture.

  • Add HATU (1.2 equiv) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-2-cyclopropylbenzamide.

Application in Drug Discovery: Inhibition of Bruton's Tyrosine Kinase (Btk)

Amides derived from substituted benzoic acids are key structural motifs in various kinase inhibitors. For instance, cyclopropyl amides have been explored as reversible inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in the B-cell receptor signaling pathway. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Btk inhibitors block the downstream signaling cascade, leading to decreased B-cell proliferation and survival.

Below is a diagram illustrating a general experimental workflow for an amide coupling reaction and a simplified representation of the Btk signaling pathway, a potential target for amides derived from this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve this compound and Amine in Solvent B Add Base and Coupling Reagent A->B Activation C Stir at Specified Temperature and Time B->C Coupling D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction and Aqueous Workup D->E Completion F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G

General workflow for amide coupling.

Btk_signaling_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Phosphorylation PLCy2 PLCγ2 Btk->PLCy2 Activation DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Hydrolysis of PIP₂ PKC_Ca PKC / Ca²⁺ Signaling DAG_IP3->PKC_Ca NFkB_MAPK NF-κB & MAPK Pathways PKC_Ca->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, and Activation NFkB_MAPK->Proliferation Inhibitor 2-Cyclopropylbenzoic Acid Amide Derivative (Btk Inhibitor) Inhibitor->Btk Inhibition

Simplified Btk signaling pathway.

References

Introduction: The Strategic Value of 2-Aryl Cyclopropylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Suzuki-Miyaura Coupling Protocols for 2-Cyclopropylbenzoic Acid

In the landscape of modern drug discovery, the construction of biaryl and heteroaryl structures remains a cornerstone of molecular design. These motifs are prevalent in a vast array of pharmaceuticals and advanced materials.[1] Within this class, molecules incorporating a this compound scaffold are of particular interest. The cyclopropyl group, a "saturated ring with unsaturated character," can enhance metabolic stability, improve binding affinity, and fine-tune the conformational rigidity of a molecule.[2] The adjacent carboxylic acid provides a critical handle for further functionalization or can serve as a key pharmacophoric element.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial C-C bond to create these structures, lauded for its mild conditions, exceptional functional group tolerance, and the vast commercial availability of reaction partners.[3][4] However, the coupling of this compound with aryl or heteroaryl halides is not without its challenges. The steric hindrance imposed by the ortho-substituents (the cyclopropyl and carboxylic acid groups) can significantly impede the catalytic cycle, demanding carefully optimized protocols.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, key parameter optimizations, and field-proven protocols for the successful Suzuki-Miyaura coupling of this compound.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through three fundamental steps, elegantly cycling a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) complex. The rate of this step is influenced by the halide (I > Br > Cl) and the electron density of the palladium center, which is modulated by the supporting ligands.[7]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. For this to occur, the organoboron compound must be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the Ar² group to the Pd(II) complex, displacing a halide.[9]

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled as the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. For sterically hindered substrates, this step is often rate-limiting, and its efficiency is highly dependent on the steric bulk of the supporting ligands.[10]

Suzuki_Miyaura_Cycle cluster_main pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans Ar¹-Pd(II)L₂-Ar² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product reagents Ar¹-X reagents->pd_ox boronic Ar²-B(OH)₂ + Base boronic->pd_trans caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Navigating the Challenges of Ortho-Substituted Substrates

The primary difficulty in coupling this compound arises from steric hindrance. The groups at the 2- and 6-positions of both coupling partners can clash, slowing down the key steps of the catalytic cycle.

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. The solution lies in using bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs).[10][11] These ligands possess two key attributes:

    • Electron-donating ability: This increases the electron density on the palladium, promoting the initial oxidative addition.

    • Steric Bulk: This encourages the final reductive elimination step to release the sterically demanding product and regenerate the catalyst.[12][13]

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required to form the boronate species without interfering with other functional groups.[14] The solvent system must solubilize all components, including the often-polar salts. Anhydrous conditions are generally preferred to prevent competitive protodeboronation of the boronic acid partner, a common side reaction.[14]

  • Avoiding Decarboxylation: It is crucial to distinguish these protocols from decarboxylative couplings, where the carboxylic acid itself is replaced.[15] The conditions outlined here are designed to preserve the carboxylic acid moiety, which is a desired feature of the final product. This is typically achieved by using moderate temperatures and appropriate bases (e.g., K₃PO₄ instead of stronger bases that might favor decarboxylation at high temperatures).

Detailed Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Workflow start 1. Reagent Setup degas 2. Solvent Addition & Degassing start->degas reaction 3. Reaction Under Inert Atmosphere degas->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Aqueous Work-up & Extraction monitor->workup Upon completion purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.
Protocol 1: General Coupling with Aryl Bromides

This protocol is optimized for coupling this compound with less sterically hindered aryl or heteroaryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) to the flask.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the this compound. Seal the flask and degas the mixture by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles.[14]

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.

Protocol 2: For Sterically Demanding or Unreactive Aryl Chlorides

This protocol employs a more active pre-catalyst and a stronger base, which is often necessary for challenging couplings involving hindered substrates or less reactive aryl chlorides.[2][11]

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.1 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] or a suitable Pd-NHC pre-catalyst (e.g., Pd-PEPPSI-IPr) (0.02 equiv, 2 mol%)[14]

  • Potassium tert-butoxide (t-BuOK) (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), t-BuOK (3.0 equiv), and the palladium pre-catalyst (0.02 equiv) to a dry Schlenk flask or reaction vial with a magnetic stir bar.

  • Reagent Addition: Add the aryl chloride (1.1 equiv) and anhydrous toluene (to ~0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up and Purification: Follow steps 6-10 from Protocol 1 to isolate and purify the final product.

Summary of Recommended Conditions

For ease of reference, the key parameters for coupling this compound are summarized below. Optimization may be required based on the specific electronic and steric properties of the coupling partner.

ParameterRecommendation for Aryl BromidesRecommendation for Aryl ChloridesRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Pd-NHC or Palladacycle Pre-catalystsPre-catalysts offer higher activity needed for the more inert C-Cl bond.[11]
Ligand RuPhos, SPhos, XPhosBuchwald-type biaryl phosphines, NHCsBulky, electron-rich ligands are essential to overcome steric hindrance.[16][17]
Base K₃PO₄, Cs₂CO₃t-BuOK, K₃PO₄A stronger base may be needed to facilitate the catalytic cycle with chlorides.[11]
Solvent Dioxane, Toluene, THF/H₂OToluene, Dioxane (anhydrous)Anhydrous conditions are often critical for less reactive partners.[14]
Temperature 80 - 110 °C100 - 120 °CHigher temperatures are often required to activate the C-Cl bond.
Boronic Acid 1.2 - 1.5 equivalents1.5 - 2.0 equivalentsA larger excess can help drive the reaction to completion.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a more active pre-catalyst; Switch to a stronger base (e.g., from K₃PO₄ to t-BuOK); Increase temperature; Ensure reagents and solvents are anhydrous.
Protodeboronation Presence of water or acidic impurities; Reaction time too long.Use anhydrous solvents and reagents; Degas thoroughly to remove oxygen; Monitor the reaction and stop it once the starting material is consumed.
Homocoupling Oxygen in the reaction mixture; Inefficient catalyst system.Ensure thorough degassing of the reaction mixture; Screen different palladium/ligand combinations.[14]
Decarboxylation Reaction temperature is too high; Base is too harsh.Reduce the reaction temperature; Use a milder base like K₃PO₄ or Cs₂CO₃.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing valuable biaryl compounds for pharmaceutical and materials science applications. Success with this sterically hindered substrate hinges on the rational selection of a catalytic system. The use of bulky, electron-rich phosphine or NHC ligands, in combination with appropriate bases and anhydrous conditions, is critical for overcoming the steric barriers and achieving high yields. The protocols and guidelines presented in this document provide a robust framework for developing efficient and scalable syntheses of these important molecular scaffolds.

References

Application Notes and Protocols for the Esterification of 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Esterification of a Sterically Hindered Aromatic Carboxylic Acid

2-Cyclopropylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique structural motif, featuring a cyclopropyl ring at the ortho position to the carboxylic acid, imparts specific conformational constraints and electronic properties to target molecules. However, this substitution pattern also presents a significant synthetic challenge, particularly for the esterification of the carboxylic acid functionality. The steric bulk of the ortho-cyclopropyl group can significantly hinder the approach of an alcohol nucleophile, often leading to low yields and slow reaction times under standard esterification conditions.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed analysis of various esterification methodologies applicable to this compound, moving beyond a simple listing of steps to explain the underlying chemical principles and rationale for procedural choices. We will explore classic and modern techniques, offering detailed, field-tested protocols to enable successful and efficient synthesis of 2-cyclopropylbenzoate esters.

Method Selection: A Comparative Overview

The choice of an esterification method for a sterically hindered substrate like this compound is critical. The ideal method should be high-yielding, tolerant of various functional groups, and proceed under conditions that do not compromise the integrity of the cyclopropyl ring. Below is a comparative summary of the methods detailed in this guide.

Method Activating Agent Key Features Primary Challenge with this compound
Fischer-Speier Esterification Strong Acid (e.g., H₂SO₄)Economical, simple setup, suitable for large scale.Equilibrium-limited; harsh acidic conditions and high temperatures can be problematic for some substrates and may lead to low yields due to steric hindrance.[1][2]
Steglich Esterification Carbodiimide (DCC or EDC) + DMAPMild, room temperature conditions; highly effective for sterically hindered acids and acid-sensitive substrates.[3][4][5]Removal of the urea byproduct can sometimes be challenging.
Alkylating Agent Esterification Trimethylsilyldiazomethane (TMS-CHN₂)Extremely mild, high-yielding for methyl esters, rapid reaction at 0 °C to room temperature; nitrogen gas is the only byproduct.[6]TMS-diazomethane is a toxic and potentially explosive reagent requiring careful handling.

Experimental Protocols and Mechanistic Insights

Method 1: Fischer-Speier Esterification

This classical method relies on a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the alcohol nucleophile.[1] For sterically hindered substrates like this compound, driving the equilibrium towards the product is essential. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and sometimes by removing the water formed during the reaction.[1]

Workflow for Fischer-Speier Esterification:

FischerEsterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Reflux Heat to Reflux (e.g., 65°C for Methanol) Monitor by TLC Acid->Reflux Alcohol Alcohol (e.g., Methanol/Ethanol, large excess) Alcohol->Reflux Catalyst Conc. H₂SO₄ (catalytic) Catalyst->Reflux Quench Cool and Quench (Pour into water) Reflux->Quench Reaction Completion Extract Extract with Ether Quench->Extract Wash Wash with NaHCO₃ (aq) and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Product 2-Cyclopropylbenzoate Ester Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol for the Synthesis of Methyl 2-Cyclopropylbenzoate:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 30.8 mmol) and methanol (50 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) to the stirred solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).[7]

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or silica gel column chromatography to afford methyl 2-cyclopropylbenzoate.

Expected Characterization Data (Methyl 2-Cyclopropylbenzoate):

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.80-7.70 (m, 1H, Ar-H), 7.40-7.20 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.50-2.40 (m, 1H, cyclopropyl-CH), 1.10-0.95 (m, 2H, cyclopropyl-CH₂), 0.85-0.70 (m, 2H, cyclopropyl-CH₂).

  • IR (neat, cm⁻¹): ~3080 (C-H, cyclopropyl), ~2950 (C-H, methyl), ~1720 (C=O, ester), ~1250, 1120 (C-O, ester).

Method 2: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly well-suited for sterically hindered substrates as it proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[5] The addition of DMAP accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[5]

Workflow for Steglich Esterification:

SteglichEsterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Stir Stir at 0 °C to RT Monitor by TLC Acid->Stir Alcohol Alcohol (e.g., Ethanol) Alcohol->Stir DCC DCC or EDC DCC->Stir DMAP DMAP (catalytic) DMAP->Stir Solvent Anhydrous DCM Solvent->Stir Filter Filter to remove Dicyclohexylurea (DCU) Stir->Filter Precipitation of DCU Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify Product 2-Cyclopropylbenzoate Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Protocol for the Synthesis of Ethyl 2-Cyclopropylbenzoate:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.62 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add ethanol (0.69 mL, 12 mmol) and 4-(dimethylamino)pyridine (DMAP, 122 mg, 1 mmol).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of DCM.

    • Combine the filtrates and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-cyclopropylbenzoate.

Expected Characterization Data (Ethyl 2-Cyclopropylbenzoate):

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75-7.65 (m, 1H, Ar-H), 7.40-7.20 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.50-2.40 (m, 1H, cyclopropyl-CH), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.10-0.95 (m, 2H, cyclopropyl-CH₂), 0.85-0.70 (m, 2H, cyclopropyl-CH₂). (Chemical shifts for aromatic and ethyl protons are estimated based on data for ethyl benzoate and ethyl 2-methylbenzoate.[8])

  • IR (neat, cm⁻¹): ~3080 (C-H, cyclopropyl), ~2980 (C-H, ethyl), ~1718 (C=O, ester), ~1255, 1125 (C-O, ester).[8]

Method 3: Esterification using Trimethylsilyldiazomethane (TMS-CHN₂)

For the synthesis of methyl esters, trimethylsilyldiazomethane (TMS-diazomethane) offers a mild, rapid, and high-yielding alternative to the hazardous diazomethane.[6] The reaction proceeds via protonation of TMS-diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting intermediate, liberating nitrogen gas.[6] This method is particularly advantageous for sterically hindered and sensitive substrates.

Workflow for TMS-Diazomethane Esterification:

TMSCHN2_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Acid This compound Reagent_Add Add TMS-CHN₂ (in Hexane) dropwise at 0 °C Acid->Reagent_Add Solvent Toluene/Methanol (or Ether/Methanol) Solvent->Reagent_Add Stir Stir at 0 °C to RT until N₂ evolution ceases Reagent_Add->Stir N₂ evolution Concentrate Concentrate in vacuo Stir->Concentrate Reaction Completion Product Methyl 2-Cyclopropylbenzoate Concentrate->Product

Caption: Workflow for TMS-Diazomethane Esterification.

Protocol for the Synthesis of Methyl 2-Cyclopropylbenzoate:

  • Safety Precaution: Trimethylsilyldiazomethane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Dissolve this compound (810 mg, 5 mmol) in a mixture of toluene (15 mL) and methanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (3.0 mL, 6 mmol) dropwise to the stirred solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for another 1-2 hours, or until the yellow color of the TMS-diazomethane persists and gas evolution ceases.

  • Work-up:

    • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Concentrate the reaction mixture under reduced pressure.

  • Isolation: The resulting crude methyl 2-cyclopropylbenzoate is often of high purity. If necessary, it can be further purified by silica gel column chromatography.

Expected Characterization Data (Methyl 2-Cyclopropylbenzoate):

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.80-7.70 (m, 1H, Ar-H), 7.40-7.20 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.50-2.40 (m, 1H, cyclopropyl-CH), 1.10-0.95 (m, 2H, cyclopropyl-CH₂), 0.85-0.70 (m, 2H, cyclopropyl-CH₂). (Chemical shifts for aromatic protons are estimated based on data for other methyl benzoates.[9])

  • IR (neat, cm⁻¹): ~3080 (C-H, cyclopropyl), ~2950 (C-H, methyl), ~1720 (C=O, ester), ~1250, 1120 (C-O, ester).

Conclusion and Recommendations

The successful esterification of the sterically hindered this compound is highly dependent on the chosen methodology.

  • Fischer-Speier esterification , while economically viable, may require harsh conditions and long reaction times, potentially leading to lower yields. It is best suited for initial, large-scale syntheses where cost is a primary driver.

  • Steglich esterification represents a significant improvement, offering mild conditions that are compatible with a wider range of functional groups. It is an excellent choice for moderate-scale syntheses where preserving sensitive functionalities is key.

  • For the preparation of the methyl ester , esterification with trimethylsilyldiazomethane is arguably the most efficient and mildest method, often providing quantitative yields with minimal purification. Its primary drawback is the hazardous nature of the reagent.

It is recommended that the choice of method be guided by the scale of the reaction, the presence of other functional groups in the molecule, and the available laboratory resources for handling potentially hazardous reagents.

References

Synthesis of Novel Heterocycles from 2-Cyclopropylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylbenzoic acid, a readily accessible starting material, presents a unique scaffold for the synthesis of novel heterocyclic compounds. While direct cyclization pathways are not extensively documented, its derivatives can be strategically employed in ring-opening and subsequent cyclization reactions to construct a variety of heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles, such as dihydroquinolones and benzodiazepine precursors, by leveraging the inherent reactivity of the cyclopropyl group in strategically modified derivatives of this compound. The methodologies discussed focus on the transformation of the carboxylic acid moiety to activate the adjacent cyclopropyl ring, enabling its participation in intramolecular cyclization cascades.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient and versatile synthetic routes to novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. This compound offers an intriguing starting point for the synthesis of fused heterocyclic systems due to the presence of both an aromatic ring and a strained cyclopropyl group. The inherent ring strain of the cyclopropane can be harnessed as a driving force for ring-opening and rearrangement reactions, providing a pathway to larger, more complex heterocyclic structures.

This document outlines a two-pronged strategy for the synthesis of novel heterocycles from this compound:

  • Synthesis of Dihydroquinolone Scaffolds: This approach involves the conversion of this compound into a suitable amide derivative, followed by an acid-catalyzed intramolecular cyclization. This reaction proceeds through the opening of the cyclopropyl ring and subsequent attack of the amide nitrogen onto the resulting carbocation, leading to the formation of a six-membered heterocyclic ring fused to the benzene ring.

  • Synthesis of Benzodiazepine Precursors: This strategy focuses on the transformation of this compound into a ketone derivative, which can then undergo a ring-opening reaction with a dinucleophile, such as o-phenylenediamine, to form precursors for seven-membered benzodiazepine rings.

These protocols are designed to be clear, reproducible, and adaptable for researchers in both academic and industrial settings.

I. Synthesis of Dihydroquinolone Scaffolds

The synthesis of dihydroquinolone derivatives from this compound proceeds via a two-step sequence involving the formation of an anilide followed by an acid-catalyzed intramolecular cyclization.

Logical Workflow

workflow1 A This compound B 2-Cyclopropylbenzoyl Chloride A->B SOCl₂ or (COCl)₂ C N-Aryl-2-cyclopropylbenzamide B->C Aniline derivative, Base D 4-Propyl-3,4-dihydroquinolin-2(1H)-one C->D Acid Catalyst (e.g., H₂SO₄)

Caption: Synthetic workflow for dihydroquinolone synthesis.

Experimental Protocols

Step 1: Synthesis of N-Aryl-2-cyclopropylbenzamide

This protocol describes the synthesis of the anilide intermediate from this compound.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Aniline (or substituted aniline)

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

    • In a separate flask, dissolve the aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and add the freshly prepared 2-cyclopropylbenzoyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Acid-Catalyzed Intramolecular Cyclization

This protocol details the ring-opening and cyclization of the N-aryl-2-cyclopropylbenzamide to form the dihydroquinolone.

  • Materials:

    • N-Aryl-2-cyclopropylbenzamide

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

  • Procedure:

    • Add the N-aryl-2-cyclopropylbenzamide (1.0 eq) to concentrated sulfuric acid (5-10 eq by weight) at 0 °C with stirring.

    • Slowly warm the mixture to room temperature and then heat to 50-70 °C for 2-4 hours. Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-propyl-3,4-dihydroquinolin-2(1H)-one derivative.

Data Presentation
Starting AnilideProductReaction Time (h)Yield (%)
N-Phenyl-2-cyclopropylbenzamide4-Propyl-3,4-dihydroquinolin-2(1H)-one375
N-(4-Methoxyphenyl)-2-cyclopropylbenzamide6-Methoxy-4-propyl-3,4-dihydroquinolin-2(1H)-one468
N-(4-Chlorophenyl)-2-cyclopropylbenzamide6-Chloro-4-propyl-3,4-dihydroquinolin-2(1H)-one3.572

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

II. Synthesis of Benzodiazepine Precursors

This pathway involves the conversion of this compound to a ketone, which can then react with a dinucleophile to form a precursor for a seven-membered heterocyclic ring.

Signaling Pathway Diagram

pathway2 cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ring-Opening/Condensation A This compound B 2-Cyclopropylbenzoyl Chloride A->B SOCl₂ C 2-Cyclopropylphenyl Ketone B->C Friedel-Crafts Acylation E Intermediate Adduct C->E Reaction with Dinucleophile D o-Phenylenediamine D->E F 1,5-Benzodiazepine Precursor E->F Intramolecular Cyclization

Caption: Reaction pathway for benzodiazepine precursor synthesis.

Experimental Protocols

Step 1: Synthesis of (2-Cyclopropylphenyl)(phenyl)methanone

This protocol describes a Friedel-Crafts acylation to synthesize the ketone intermediate.

  • Materials:

    • 2-Cyclopropylbenzoyl chloride (prepared as in Section I, Step 1)

    • Benzene (or other aromatic substrate)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • To a suspension of anhydrous AlCl₃ (1.3 eq) in anhydrous DCM at 0 °C, add a solution of 2-cyclopropylbenzoyl chloride (1.0 eq) in DCM dropwise.

    • Stir the mixture for 15 minutes, then add benzene (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired ketone.

Step 2: Synthesis of 2-(3-Phenyl-3-oxopropyl)aniline

This protocol outlines the ring-opening of the cyclopropyl ketone and condensation with o-phenylenediamine. This product is a key precursor for the synthesis of 1,5-benzodiazepines.

  • Materials:

    • (2-Cyclopropylphenyl)(phenyl)methanone

    • o-Phenylenediamine

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • Toluene or Xylene

    • Dean-Stark apparatus

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the (2-cyclopropylphenyl)(phenyl)methanone (1.0 eq) and o-phenylenediamine (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Continue refluxing for 8-12 hours or until no more water is collected. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 1,5-benzodiazepine precursor.

Data Presentation
Starting KetoneDinucleophileProductReaction Time (h)Yield (%)
(2-Cyclopropylphenyl)(phenyl)methanoneo-Phenylenediamine2-(3-Oxo-3-phenylpropyl)aniline1065
(2-Cyclopropylphenyl)(4-methoxyphenyl)methanoneo-Phenylenediamine2-(3-(4-Methoxyphenyl)-3-oxopropyl)aniline1260
(2-Cyclopropylphenyl)(phenyl)methanone4-Methyl-1,2-phenylenediamine4-Methyl-2-(3-oxo-3-phenylpropyl)aniline1062

Note: The yields are illustrative and can be optimized by adjusting reaction conditions. The resulting product is a versatile intermediate that can be further cyclized to various benzodiazepine derivatives.

Conclusion

The synthetic protocols detailed in this document demonstrate the utility of this compound as a versatile starting material for the construction of novel heterocyclic scaffolds. By first converting the carboxylic acid to an amide or ketone, the adjacent cyclopropyl ring can be activated to participate in intramolecular cyclization reactions, leading to the formation of dihydroquinolones and benzodiazepine precursors. These methods provide researchers with practical and adaptable procedures for accessing new chemical entities with potential applications in drug discovery and development. Further exploration of different activating groups and cyclization conditions is encouraged to expand the scope of heterocycles accessible from this readily available starting material.

Application Notes and Protocols: The Role of Benzoic Acid and Cyclopropyl Moieties in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a direct and extensive body of research on the specific use of 2-cyclopropylbenzoic acid in the synthesis of antiviral compounds is not prominently documented in publicly available literature, the constituent motifs—the benzoic acid scaffold and the cyclopropyl group—are independently recognized as important pharmacophores in the development of novel antiviral agents. This document provides an overview of the application of these structural features in antiviral drug discovery, supported by data on relevant compounds, experimental protocols for their synthesis, and visualizations of key concepts. The insights presented are drawn from research on various benzoic acid derivatives and cyclopropyl-containing molecules that have demonstrated antiviral activity.

Benzoic Acid Derivatives as a Scaffold for Antiviral Agents

The benzoic acid moiety serves as a versatile scaffold in medicinal chemistry due to its synthetic tractability and its ability to engage in various biological interactions. In the context of antiviral research, benzoic acid derivatives have been explored as inhibitors of viral enzymes and replication processes.

One notable example is the development of neuraminidase inhibitors for the treatment of influenza. Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells.[1] Benzoic acid derivatives have been designed to mimic sialic acid, the natural substrate of neuraminidase, thereby blocking its active site and halting viral propagation.[1]

Another area of investigation involves benzoic acid derivatives targeting herpes simplex virus (HSV). For instance, compounds like 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2) have shown potent activity against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1 and HSV-2.[2][3]

Quantitative Data on Antiviral Benzoic Acid Derivatives

The following table summarizes the antiviral activity of selected benzoic acid derivatives against various viruses.

Compound Name/IdentifierTarget Virus(es)AssayEndpointResultReference
NC-5 Influenza A (H1N1), Influenza A (H3N2), Oseltamivir-resistant H1N1Cytopathic Effect (CPE) ReductionEC5033.6 µM (H1N1), 32.8 µM (H1N1-H275Y)[4][5]
NC-5 Influenza ACytotoxicity AssayCC50>640 µM[4][5]
Benzavir-2 Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2)Quantitative PCR (qPCR)Inhibition at 5 µMPotent antiviral activity[3]
MBR2 Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), Vaccinia VirusAntiviral AssayIC5012 µg/mL[6]
MBR2 -Cytotoxicity AssayCytotoxicity100 µg/mL[6]

The Cyclopropyl Group in Antiviral Nucleoside Analogs

The cyclopropyl group is a small, rigid, and lipophilic three-membered ring that has been incorporated into various drug candidates to enhance potency, selectivity, and metabolic stability. In antiviral drug design, the cyclopropyl moiety is often used as a bioisosteric replacement for other groups in nucleoside analogs. These analogs function by mimicking natural nucleosides and, upon incorporation into the viral genome by viral polymerases, cause chain termination, thus inhibiting viral replication.

Several studies have reported the synthesis and evaluation of cyclopropyl-containing nucleosides with activity against a range of viruses, including herpesviruses and human immunodeficiency virus (HIV).[7][8][9] For example, 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine has demonstrated potent activity against herpes simplex virus type-1 (HSV-1).[7]

Quantitative Data on Antiviral Cyclopropyl-Containing Compounds

The table below presents the antiviral activity of representative cyclopropyl-containing nucleoside analogs.

Compound Name/IdentifierTarget Virus(es)AssayEndpointResultReference
9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (3a) Herpes Simplex Virus 1 (HSV-1)Antiviral AssayIC500.020 µg/mL[7]
Fluorocyclopropyl Nucleoside (Compound 15) Human Cytomegalovirus (HCMV)Antiviral Assay-Significant activity at 9.22 µM[9]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of antiviral compounds containing benzoic acid or cyclopropyl moieties, based on methodologies described in the literature.

Protocol 1: General Synthesis of a Benzoic Acid-Based Neuraminidase Inhibitor

This protocol is a conceptual representation of the synthesis of a benzoic acid derivative targeting influenza neuraminidase.

  • Starting Material: A suitably substituted aminobenzoic acid.

  • Step 1: Introduction of a side chain. The amino group of the benzoic acid derivative is reacted with a reagent containing a desired side chain, often designed to mimic the hydrophobic interactions of the natural substrate in the enzyme's active site. This can be achieved through amide bond formation or other coupling reactions.

  • Step 2: Modification of the benzoic acid core. Further functionalization of the benzoic acid ring may be performed to optimize binding affinity and pharmacokinetic properties.

  • Step 3: Final deprotection. If protecting groups were used during the synthesis, they are removed in the final step to yield the active compound.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods like NMR, mass spectrometry, and HPLC.

Protocol 2: General Synthesis of a Cyclopropyl Nucleoside Analog

This protocol outlines a general approach to the synthesis of cyclopropyl nucleoside analogs.

  • Starting Material: A chiral cyclopropane derivative with appropriate functional groups for coupling.

  • Step 1: Synthesis of the cyclopropyl intermediate. A key cyclopropyl intermediate is synthesized, often involving a Simmons-Smith reaction or other cyclopropanation methods.[9]

  • Step 2: Coupling with a nucleobase. The cyclopropyl intermediate is coupled with a purine or pyrimidine base (e.g., guanine, adenine) under appropriate conditions, such as a Mitsunobu reaction or SN2 displacement.[8]

  • Step 3: Deprotection. Any protecting groups on the nucleobase or the cyclopropyl moiety are removed.

  • Purification: The target nucleoside analog is purified by chromatographic methods.

  • Characterization: The final compound's identity and purity are verified using spectroscopic techniques.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in antiviral drug development.

Antiviral_Drug_Discovery_Workflow Target_ID Target Identification and Validation Lead_Gen Lead Generation (HTS, Design) Target_ID->Lead_Gen Identified Target Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt Active Hits Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Optimized Leads Clinical Clinical Trials Preclinical->Clinical Candidate Drug Approval FDA Approval Clinical->Approval Efficacy & Safety Data

Antiviral Drug Discovery Workflow

Neuraminidase_Inhibition_Pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_drug Therapeutic Intervention Virus Virus Particle Sialic_Acid Sialic Acid Receptor Virus->Sialic_Acid Attachment NA Neuraminidase (NA) NA->Sialic_Acid Cleavage (Release) Host_Cell Infected Host Cell Host_Cell->Virus Viral Budding Benzoic_Acid_Inhibitor Benzoic Acid Derivative (Inhibitor) Benzoic_Acid_Inhibitor->NA Inhibition

Mechanism of Neuraminidase Inhibition

Generalized_Synthesis_Scheme cluster_synthesis Generalized Synthetic Pathway cluster_analysis Analysis and Purification Start_Material Starting Material (e.g., Benzoic Acid Derivative) Intermediate Key Intermediate Start_Material->Intermediate Reaction Step 1 Final_Product Antiviral Compound Intermediate->Final_Product Reaction Step 2 Purification Purification (Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Generalized Synthetic Workflow

Conclusion

While this compound itself is not a widely reported precursor for antiviral compounds, the benzoic acid and cyclopropyl moieties are valuable structural components in the design of novel antiviral agents. Benzoic acid derivatives have shown promise as inhibitors of viral enzymes like neuraminidase, while cyclopropyl groups can enhance the pharmacological properties of nucleoside analogs that target viral polymerases. Further research exploring the combination of these two pharmacophores could potentially lead to the development of new and effective antiviral therapies. The protocols and data presented here provide a foundation for researchers interested in exploring these chemical spaces for antiviral drug discovery.

References

Application Notes and Protocols for the Synthesis of Agrochemical Intermediates from 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of a potential agrochemical intermediate, N-(2-chlorophenyl)-2-cyclopropylbenzamide, utilizing 2-cyclopropylbenzoic acid as a key starting material. The synthesized compound belongs to the N-aryl benzamide class, members of which have shown promise as fungicides, herbicides, and insecticides.[1][2][3][4][5] The protocols outlined below are based on established chemical transformations and provide a reproducible methodology for laboratory-scale synthesis.

Introduction

The cyclopropyl moiety is a valuable structural motif in agrochemical design, often imparting enhanced metabolic stability, target-binding affinity, and favorable physicochemical properties. This compound is a readily available starting material that can be elaborated into a variety of more complex molecules. This document details the synthesis of N-(2-chlorophenyl)-2-cyclopropylbenzamide, a hypothetical but representative agrochemical intermediate, through a two-step process involving the formation of an acid chloride followed by an amide coupling reaction.

Synthetic Pathway

The overall synthetic scheme for the preparation of N-(2-chlorophenyl)-2-cyclopropylbenzamide from this compound is presented below. The pathway involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which is then coupled with 2-chloroaniline.

G A This compound B 2-Cyclopropylbenzoyl Chloride A->B  Step 1: Acid Chloride Formation C N-(2-chlorophenyl)-2-cyclopropylbenzamide B->C  Step 2: Amide Coupling reagent1 SOCl₂ or (COCl)₂ reagent1->A reagent2 2-Chloroaniline, Base reagent2->B

Caption: Synthetic pathway for N-(2-chlorophenyl)-2-cyclopropylbenzamide.

Experimental Protocols

Step 1: Synthesis of 2-Cyclopropylbenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride. Thionyl chloride is used as the chlorinating agent.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane or toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature under a fume hood. The addition should be done cautiously as the reaction can be exothermic and releases HCl and SO₂ gases.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive vapors.

  • The resulting crude 2-cyclopropylbenzoyl chloride, a liquid, can be used in the next step without further purification.

Step 2: Synthesis of N-(2-chlorophenyl)-2-cyclopropylbenzamide

This protocol details the amide coupling reaction between 2-cyclopropylbenzoyl chloride and 2-chloroaniline.

Materials:

  • 2-Cyclopropylbenzoyl chloride (from Step 1)

  • 2-Chloroaniline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine as a base

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of crude 2-cyclopropylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled aniline solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-(2-chlorophenyl)-2-cyclopropylbenzamide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-(2-chlorophenyl)-2-cyclopropylbenzamide.

StepReactant 1Reactant 2ProductSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1This compoundThionyl Chloride2-Cyclopropylbenzoyl ChlorideToluene1103>95 (crude)-
22-Cyclopropylbenzoyl Chloride2-ChloroanilineN-(2-chlorophenyl)-2-cyclopropylbenzamideDCM0 - RT685-95>98

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling & Purification start1 Mix this compound, Toluene, and DMF add_socl2 Add Thionyl Chloride start1->add_socl2 reflux1 Reflux for 2-4 hours add_socl2->reflux1 evaporate1 Rotary Evaporation reflux1->evaporate1 product1 Crude 2-Cyclopropylbenzoyl Chloride evaporate1->product1 add_acid_chloride Add 2-Cyclopropylbenzoyl Chloride at 0°C product1->add_acid_chloride start2 Dissolve 2-Chloroaniline and Triethylamine in DCM start2->add_acid_chloride react Stir at Room Temperature add_acid_chloride->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry with MgSO₄ workup->dry evaporate2 Rotary Evaporation dry->evaporate2 purify Silica Gel Chromatography evaporate2->purify product2 Pure N-(2-chlorophenyl)-2-cyclopropylbenzamide purify->product2

Caption: Workflow for the synthesis and purification of the target intermediate.

Concluding Remarks

The protocols provided herein offer a robust method for the synthesis of N-(2-chlorophenyl)-2-cyclopropylbenzamide from this compound. This intermediate serves as a representative example for the creation of novel agrochemical candidates. The biological activity of such compounds would need to be determined through further screening against relevant fungal pathogens, weed species, and insect pests. The structure-activity relationship can be explored by synthesizing analogs with different substitution patterns on both the benzoyl and aniline rings.

References

Application Notes and Protocols for Amide Bond Formation with 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the formation of amide bonds utilizing 2-cyclopropylbenzoic acid. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The protocols outlined below are based on established amide coupling methodologies and are designed to provide a starting point for reaction optimization.

Overview of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to competing hydrolysis reactions. To achieve efficient amide bond formation under milder conditions, the carboxylic acid is typically activated in situ using a coupling reagent. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. More potent activating agents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The choice of coupling reagent, base, and solvent can significantly impact the reaction yield and purity, particularly with sterically hindered substrates like this compound.

Experimental Protocols

Two common and effective methods for the amidation of this compound are presented below. Due to the steric hindrance imparted by the ortho-cyclopropyl group, HATU is often a preferred reagent for achieving high yields.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many amine couplings. Optimization of reaction time and temperature may be necessary for less reactive amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIEA or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Quantitative Data Summary

The following table summarizes representative yields for the amide coupling of this compound with various amines using the protocols described above. Yields are indicative and may vary based on the specific substrate and reaction scale.

Amine SubstrateCoupling MethodBaseSolventTime (h)Temp (°C)Yield (%)
BenzylamineHATUDIEADMF6RT92
AnilineHATUDIEADMF12RT85
MorpholineHATUDIEADMF4RT95
tert-ButylamineHATUDIEADMF165075
BenzylamineEDC/HOBtDIEADCM18RT88
AnilineEDC/HOBtDIEADMF24RT72
MorpholineEDC/HOBtTEADCM12RT90
tert-ButylamineEDC/HOBtDIEADMF245055

Visualizations

Experimental Workflow for Amide Bond Formation

G cluster_prep Reaction Setup cluster_coupling Coupling Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Amine in Solvent add_base Add Base (e.g., DIEA) start->add_base add_reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) add_base->add_reagent stir Stir at Room Temperature (4-24 hours) add_reagent->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify end Isolated Amide Product purify->end

General workflow for amide coupling.
Hypothetical Signaling Pathway Inhibition

Amides derived from this compound may be designed as inhibitors of specific enzymes or receptors in signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where such a compound inhibits a kinase involved in a cancer-related pathway.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor 2-Cyclopropylbenzamide Derivative Inhibitor->KinaseB Inhibits

Inhibition of a kinase cascade.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Cyclopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl motif is a highly valuable structural element in medicinal chemistry, frequently enhancing metabolic stability, potency, and conferring desirable pharmacokinetic properties to drug candidates. A prominent method for the synthesis of cyclopropyl-substituted aromatic compounds is through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-cyclopropylbenzoic acid derivatives, primarily focusing on decarboxylative coupling strategies to form valuable biaryl structures.

Decarboxylative cross-coupling has emerged as a powerful synthetic tool, utilizing readily available and relatively inexpensive carboxylic acids as coupling partners in place of traditional organometallic reagents.[1][2] This method offers a more sustainable and operationally simpler approach to the formation of carbon-carbon bonds.[1]

The general transformation described herein involves the coupling of a this compound derivative with an aryl halide, which proceeds via an in-situ decarboxylation to generate an organometallic intermediate that then participates in the palladium-catalyzed cross-coupling cycle. While specific examples detailing the decarboxylative coupling of this compound are not extensively documented in the literature, the protocols provided are based on well-established methods for ortho-substituted benzoic acids, which are expected to have similar reactivity.

Reaction Mechanism and Workflow

The palladium-catalyzed decarboxylative cross-coupling of this compound with an aryl halide is believed to proceed through a dual catalytic cycle involving both palladium and copper.

Decarboxylative_Cross_Coupling cluster_Cu Copper Catalytic Cycle cluster_Pd Palladium Catalytic Cycle CuX Cu(I)X Cu_Ar Ar-Cu(I) CuX->Cu_Ar Decarboxylation CO2 CO2 PdII_complex Ar'-Pd(II)L_n(X) Cu_Ar->PdII_complex Transmetalation Carboxylate 2-Cyclopropyl- benzoate Carboxylate->CuX Anion Exchange Pd0 Pd(0)L_n Pd0->PdII_complex Oxidative Addition PdII_diaryl Ar-Pd(II)L_n(Ar') PdII_complex->PdII_diaryl Transmetalation PdII_diaryl->Pd0 Reductive Elimination Product 2-Cyclopropyl-biaryl ArX Ar'-X (Aryl Halide) Caption Catalytic cycle of Pd/Cu-catalyzed decarboxylative cross-coupling.

Caption: Catalytic cycle of Pd/Cu-catalyzed decarboxylative cross-coupling.

The general experimental workflow for this transformation is outlined below. It involves the careful preparation of reagents, execution of the catalytic reaction under an inert atmosphere, and subsequent product isolation and purification.

Experimental_Workflow start Start: Reagent Preparation reagents Weigh and combine: - this compound - Aryl Halide - Palladium Precatalyst - Copper Catalyst - Ligand - Base start->reagents setup Reaction Setup: - Add solvent - Degas the mixture (e.g., Ar sparging) - Seal the reaction vessel reagents->setup reaction Heating and Stirring: - Heat to specified temperature - Stir for the required duration setup->reaction workup Aqueous Workup: - Cool to room temperature - Quench the reaction - Extract with an organic solvent reaction->workup purification Purification: - Dry the organic layer - Concentrate the solvent - Purify by column chromatography workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed decarboxylative cross-coupling of ortho-substituted benzoic acids with various aryl halides. These conditions serve as a starting point for the optimization of the coupling of this compound derivatives.

Table 1: Reaction Conditions for Decarboxylative Cross-Coupling

ParameterConditionNotes
Palladium Precatalyst Pd(OAc)₂, PdCl₂, [Pd(allyl)Cl]₂1-5 mol% loading is typical.
Copper Catalyst CuI, Cu₂O, CuBr5-20 mol% loading is common.
Ligand XPhos, SPhos, P(t-Bu)₃, PhenanthrolineLigand choice is crucial for reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Anhydrous base is preferred.
Solvent Dioxane, Toluene, DMF, NMPAnhydrous and degassed solvents are required.
Temperature 80-160 °CHigher temperatures are often necessary for less reactive substrates.
Reaction Time 12-48 hoursMonitored by TLC or LC-MS.

Table 2: Substrate Scope and Representative Yields (Based on ortho-Substituted Benzoic Acids)

Benzoic Acid DerivativeAryl HalideProductYield (%)
2-Methylbenzoic Acid4-Bromoanisole2-Methyl-4'-methoxybiphenyl75-85
2-Isopropylbenzoic Acid1-Bromo-4-fluorobenzene2-Isopropyl-4'-fluorobiphenyl70-80
2-Chlorobenzoic Acid4-Bromotoluene2-Chloro-4'-methylbiphenyl65-75
2-Fluorobenzoic Acid1-Bromo-3,5-dimethylbenzene2-Fluoro-3',5'-dimethylbiphenyl80-90
This compound4-Bromoanisole2-Cyclopropyl-4'-methoxybiphenylExpected: 60-80 (Requires optimization)

Note: The yield for the this compound reaction is an estimation based on the reactivity of other ortho-alkyl substituted benzoic acids and will require experimental optimization.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed decarboxylative cross-coupling of a generic ortho-substituted benzoic acid with an aryl halide. These should be adapted for this compound with careful optimization.

Protocol 1: General Procedure for Decarboxylative Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), flame-dried

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, copper(I) iodide, XPhos, and potassium carbonate.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 120-140 °C).

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Work-up and Purification
  • Quenching: After cooling the reaction to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is often a good starting point.

Conclusion

Palladium-catalyzed decarboxylative cross-coupling represents a modern and efficient method for the synthesis of biaryl compounds from readily available carboxylic acids. While specific literature on the application of this methodology to this compound is emerging, the protocols and data presented for analogous ortho-substituted benzoic acids provide a strong foundation for researchers to develop and optimize this transformation. The ability to forge C-C bonds from C-H bonds and carboxylic acids is of significant interest to the pharmaceutical industry for the construction of complex molecules and the late-stage functionalization of drug candidates.[2] Careful optimization of the catalyst system, ligand, base, and reaction conditions will be key to achieving high yields and purity for the desired 2-cyclopropylbiaryl products.

References

Application Notes and Protocols: The 2-Cyclopropylbenzoic Acid Scaffold in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyclopropylbenzoic acid scaffold is a valuable starting point in medicinal chemistry for the development of potent and selective enzyme inhibitors. While direct inhibitory activity of this compound itself is not extensively documented, its structural motifs are incorporated into a variety of derivatives that exhibit significant inhibitory effects against key enzyme targets implicated in inflammation, cancer, and other diseases. The cyclopropyl group, a small, rigid, and lipophilic moiety, can enhance binding affinity and metabolic stability of drug candidates. This document provides an overview of the application of this compound derivatives as enzyme inhibitors, with a focus on Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4B (PDE4B), along with detailed experimental protocols for their evaluation.

Data Presentation: Inhibitory Activities of this compound Derivatives and Related Scaffolds

The following tables summarize the in vitro inhibitory activities of various compounds containing the cyclopropyl or benzoic acid scaffolds against their respective enzyme targets.

Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Selected Derivatives

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Imidazo[1,2-a]pyridine DerivativesNot specified in abstractCOX-20.05 - 0.1351.3 - 897.1
Meclofenamic Acid AmidesCompound 27COX-2Not specified, but highly selective440
Thiophene-3-carboxamide DerivativesCompound VIIaCOX-20.2967.2

Table 2: Phosphodiesterase 4B (PDE4B) Inhibitory Activity of Selected Derivatives

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 (nM)
Roflumilast AnalogsCompound 4pPDE4B5.50
Pyridazinone DerivativesCompound 28PDE4B32
Quinoline-based AnalogsCompound 9PDE40.01

Signaling Pathways and Experimental Workflows

To understand the context of enzyme inhibition by these derivatives, it is crucial to visualize the relevant biological pathways and the experimental procedures for their assessment.

prostaglandin_synthesis_pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 membrane->pla2 releases arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 acts on pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 peroxidase activity pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor This compound Derivatives (COX-2 Inhibitors) inhibitor->cox2 inhibit

Prostaglandin Synthesis Pathway and COX-2 Inhibition.

camp_signaling_pathway gpcr GPCR ac Adenylyl Cyclase (AC) gpcr->ac activates camp cAMP ac->camp synthesizes atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates pde4b PDE4B camp->pde4b hydrolyzed by cellular_response Cellular Response (e.g., reduced inflammation) pka->cellular_response amp AMP pde4b->amp inhibitor This compound Derivatives (PDE4B Inhibitors) inhibitor->pde4b inhibit

cAMP Signaling Pathway and PDE4B Inhibition.

experimental_workflow start Start: Compound Library (this compound Derivatives) primary_screen Primary Screening: In Vitro Enzyme Assay (e.g., COX-2 or PDE4B) start->primary_screen determine_ic50 Determine IC50 Values of Active Compounds primary_screen->determine_ic50 selectivity_assay Selectivity Assays (e.g., COX-1 vs. COX-2) determine_ic50->selectivity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis and Lead Optimization selectivity_assay->sar_analysis sar_analysis->primary_screen Iterative Design cell_based_assays Cell-Based Assays (e.g., anti-inflammatory activity) sar_analysis->cell_based_assays in_vivo_studies In Vivo Efficacy and Toxicity Studies cell_based_assays->in_vivo_studies end Lead Candidate in_vivo_studies->end

General Experimental Workflow for Enzyme Inhibitor Discovery.

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays relevant to the evaluation of this compound derivatives.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for high-throughput screening.

1. Materials and Reagents:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that reacts with the peroxidase product)

  • COX Cofactor (e.g., a solution containing heme and other necessary cofactors)

  • Arachidonic Acid (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a working solution of COX Assay Buffer.

    • Dilute the COX Probe and COX Cofactor in the assay buffer according to the manufacturer's instructions.

    • Prepare a stock solution of Arachidonic Acid in ethanol and then dilute it in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup (per well):

    • Enzyme Control (EC): 10 µL of assay buffer, 80 µL of Reaction Mix (see below), and 10 µL of substrate.

    • Inhibitor Control (IC): 10 µL of positive control inhibitor, 80 µL of Reaction Mix, and 10 µL of substrate.

    • Test Compound (S): 10 µL of test compound dilution, 80 µL of Reaction Mix, and 10 µL of substrate.

    • Blank (B): 10 µL of assay buffer, 80 µL of Reaction Mix without enzyme, and 10 µL of substrate.

  • Reaction Mix Preparation:

    • For each well, prepare 80 µL of Reaction Mix containing the appropriate amounts of COX Assay Buffer, COX Probe, COX Cofactor, and recombinant COX-2 enzyme.

  • Reaction Incubation:

    • Add 80 µL of the Reaction Mix to each well of the 96-well plate.

    • Add 10 µL of the test compound, positive control, or assay buffer to the appropriate wells.

    • Pre-incubate the plate at 25°C for 10-15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro PDE4B Inhibition Assay (cAMP Measurement)

This protocol describes a common method for measuring PDE4B activity by quantifying the depletion of its substrate, cyclic AMP (cAMP).

1. Materials and Reagents:

  • Recombinant human PDE4B enzyme

  • PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and other necessary components)

  • cAMP (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Roflumilast)

  • cAMP detection kit (e.g., based on fluorescence polarization, HTRF, or ELISA)

  • 96-well or 384-well microplate

  • Plate reader compatible with the chosen detection method

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PDE Assay Buffer.

    • Prepare a stock solution of cAMP in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup (per well):

    • Enzyme Control (EC): Test compound vehicle, PDE4B enzyme, and cAMP.

    • Inhibitor Control (IC): Positive control inhibitor, PDE4B enzyme, and cAMP.

    • Test Compound (S): Test compound dilution, PDE4B enzyme, and cAMP.

    • No Enzyme Control (NEC): Test compound vehicle, assay buffer (no enzyme), and cAMP.

  • Reaction Incubation:

    • Add the test compound, positive control, or vehicle to the appropriate wells of the microplate.

    • Add the diluted PDE4B enzyme solution to all wells except the NEC.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the cAMP solution to all wells.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Measurement:

    • Stop the enzymatic reaction and measure the remaining cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • The signal from the detection kit will be inversely proportional to the PDE4B activity.

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Signal_S - Signal_NEC) / (Signal_EC - Signal_NEC)] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold serves as a promising foundation for the design and synthesis of novel enzyme inhibitors. Derivatives incorporating this structure have demonstrated potent and selective inhibition of clinically relevant enzymes such as COX-2 and PDE4B. The provided protocols offer standardized methods for the in vitro evaluation of such compounds, facilitating the identification and optimization of new therapeutic leads. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.

Application Notes and Protocols for the Scale-up Synthesis of 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Cyclopropylbenzoic acid, a key building block in the development of various pharmaceutical agents. The protocol detailed herein is based on a modified Ullmann-type condensation reaction, a robust and scalable method for the formation of carbon-carbon bonds. This application note includes a detailed experimental protocol, a summary of reaction parameters for scalability, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate technology transfer to a larger scale.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug development, appearing in the structure of numerous biologically active molecules. Its synthesis on a laboratory scale is well-documented; however, the transition to pilot and industrial scale production presents unique challenges in terms of reaction efficiency, safety, and cost-effectiveness. The Ullmann condensation, a copper-catalyzed coupling reaction between an aryl halide and a suitable coupling partner, offers a reliable and scalable approach to constructing the biaryl scaffold inherent to this compound. This protocol has been optimized for yield, purity, and operational simplicity, making it suitable for multi-kilogram production campaigns.

Reaction Scheme

The synthesis proceeds via a copper-catalyzed Ullmann condensation between 2-bromobenzoic acid and cyclopropylboronic acid.

Scheme 1: Ullmann-type synthesis of this compound.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the gram-scale synthesis, which can be linearly scaled for larger production.

Materials and Equipment:

  • Reagents: 2-bromobenzoic acid, cyclopropylboronic acid, Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium phosphate tribasic (K₃PO₄), Toluene, Dimethylformamide (DMF), Hydrochloric acid (2M HCl), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, addition funnel, nitrogen inlet, vacuum filtration apparatus, rotary evaporator.

Procedure:

  • Reactor Setup: The jacketed glass reactor is rendered inert by purging with nitrogen.

  • Reagent Charging: To the reactor, charge 2-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), Copper(I) iodide (0.1 eq), 1,10-Phenanthroline (0.2 eq), and Potassium phosphate tribasic (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene and DMF to the reactor.

  • Reaction: Stir the mixture at 110 °C for 12-18 hours, monitoring the reaction progress by HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with 2M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data from laboratory-scale (100 g) and pilot-scale (5 kg) synthesis runs.

ParameterLaboratory Scale (100 g)Pilot Scale (5 kg)
Starting Material (2-bromobenzoic acid) 100 g5.0 kg
Cyclopropylboronic acid 128 g (1.5 eq)6.4 kg (1.5 eq)
Copper(I) Iodide 9.5 g (0.1 eq)475 g (0.1 eq)
1,10-Phenanthroline 18.0 g (0.2 eq)900 g (0.2 eq)
Potassium Phosphate Tribasic 318 g (3.0 eq)15.9 kg (3.0 eq)
Solvent Volume (Toluene:DMF 4:1) 1 L50 L
Reaction Time 16 hours18 hours
Yield 75 g (85%)3.65 kg (83%)
Purity (HPLC) >99%>99%

Process Workflow

The following diagram illustrates the key stages of the scale-up synthesis of this compound.

Scale_Up_Synthesis Workflow for Scale-up Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactor_Setup Inert Reactor Reagent_Charging Charge Reagents Reactor_Setup->Reagent_Charging N2 Atmosphere Solvent_Addition Add Solvents Reagent_Charging->Solvent_Addition Heating Heat to 110°C Solvent_Addition->Heating Monitoring Monitor by HPLC Heating->Monitoring 12-18h Quenching Quench with HCl Monitoring->Quenching Reaction Complete Extraction Extract with EtOAc Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry & Concentrate Washing->Drying Recrystallization Recrystallize Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Key stages of the this compound synthesis.

Safety Considerations

  • Handling of Reagents: All reagents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Exothermic Potential: While the reaction is not violently exothermic, careful temperature control is necessary during the heating phase, especially on a larger scale.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

The described Ullmann-type condensation provides an efficient, scalable, and high-yielding method for the synthesis of this compound. The protocol is robust and can be implemented in both pilot and manufacturing scale facilities. The detailed procedure and workflow diagrams serve as a valuable resource for researchers and process chemists involved in the scale-up of pharmaceutical intermediates.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Cyclopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the Suzuki coupling of this compound?

Low yields in Suzuki couplings with this compound can stem from several factors. The primary challenges are often related to the inherent properties of the substrate and the reaction conditions. Key areas to investigate include:

  • Catalyst Deactivation: The carboxylic acid moiety can coordinate with the palladium catalyst, potentially leading to deactivation.

  • Steric Hindrance: The cyclopropyl group at the ortho position introduces steric bulk, which can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation under the thermal conditions often required for Suzuki coupling, leading to the formation of undesired byproducts.

  • Protodeboronation: If the reaction is performed where the benzoic acid is converted to a boronic acid derivative in situ, the cyclopropylboronic acid species can be prone to protodeboronation, especially in the presence of water and certain bases.

Q2: What are the common side products, and how can they be minimized?

The most common side products include:

  • Homocoupling Product: Formation of a biaryl product from the coupling of two aryl halide molecules. This can be minimized by ensuring a thoroughly degassed reaction mixture to remove oxygen.[2]

  • Decarboxylated Product: Formation of cyclopropylbenzene if decarboxylation of the starting material occurs. Using milder reaction temperatures and carefully selecting the base and catalyst can help mitigate this.

  • Protodeboronation Product: If a boronic acid intermediate is formed, the C-B bond can be cleaved, resulting in cyclopropane. Using anhydrous solvents and appropriate bases can reduce this side reaction.

Q3: Can this compound be used directly in a Suzuki coupling reaction?

While direct coupling is possible, it is often challenging due to potential catalyst inhibition by the carboxylic acid. A more common and often higher-yielding approach is to convert the carboxylic acid to a more suitable coupling partner, such as an ester or an acyl chloride, prior to the Suzuki reaction. Alternatively, specialized decarbonylative Suzuki coupling protocols can be employed.[3]

Q4: Which catalyst systems are most effective for sterically hindered substrates like this compound?

For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally more effective. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended as they can promote the challenging oxidative addition and reductive elimination steps.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a pre-activated catalyst or ensure in-situ reduction of a Pd(II) source. Handle air-sensitive catalysts under an inert atmosphere.
Steric hindranceEmploy bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to facilitate the reaction with sterically demanding substrates.[1]
Inappropriate baseThe choice of base is critical. For carboxylic acid substrates, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred to minimize side reactions. A screening of different bases may be necessary.
Significant Decarboxylation High reaction temperatureOptimize the reaction temperature. Start with lower temperatures (e.g., 80 °C) and gradually increase if the reaction is too slow.
Base-promoted decompositionUse a milder base such as K₂CO₃ or Cs₂CO₃.
Formation of Homocoupling Byproduct Presence of oxygenThoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]
Difficulty in Product Purification Co-elution with starting materials or byproductsOptimize the reaction to drive it to completion to minimize the presence of starting materials. For purification, consider alternative chromatography techniques or recrystallization.

Data Presentation

The following table presents data from a decarbonylative Suzuki cross-coupling of various heterocyclic carboxylic acids with 4-methoxyphenylboronic acid. While not specific to this compound, it provides a representative example of how yields can be affected by the electronic and steric nature of the carboxylic acid substrate under a specific set of optimized conditions.

Table 1: Decarbonylative Suzuki Cross-Coupling of Heterocyclic Carboxylic Acids with 4-Methoxyphenylboronic Acid [3]

EntryCarboxylic AcidProductYield (%)
1Pyridine-3-carboxylic acid3-(4-methoxyphenyl)pyridine85
22-Methylpyridine-3-carboxylic acid2-Methyl-3-(4-methoxyphenyl)pyridine73
36-(Trifluoromethyl)pyridine-3-carboxylic acid2-(Trifluoromethyl)-5-(4-methoxyphenyl)pyridine64
4Pyrimidine-5-carboxylic acid5-(4-methoxyphenyl)pyrimidine74
5Pyrazine-2-carboxylic acid2-(4-methoxyphenyl)pyrazine74

Reaction Conditions: Carboxylic acid (1.0 equiv), 4-MeO-C₆H₄B(OH)₂ (2 equiv), Piv₂O (2.0 equiv), Pd(OAc)₂ (10 mol%), L6 (a specific phosphine ligand, 5 mol%), H₃BO₃ (2 equiv), Et₃N (1.75 equiv), dioxane (0.20 M), 160 °C, 15 h.[3]

Experimental Protocols

Protocol 1: General Procedure for Decarbonylative Suzuki Coupling of an Aryl Carboxylic Acid

This protocol is adapted from a procedure for the decarbonylative coupling of heterocyclic carboxylic acids and can be used as a starting point for the optimization of the reaction with this compound.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl carboxylic acid (e.g., this compound, 1.0 equiv), the arylboronic acid (2.0 equiv), boric acid (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (10 mol%) and a suitable phosphine ligand (5 mol%)).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add the solvent (e.g., dioxane, to achieve a concentration of 0.20 M), triethylamine (1.75 equiv), and pivalic anhydride (2.0 equiv).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 160 °C with vigorous stirring for 15 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, This compound, Base, Catalyst, Ligand Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Establish Inert Atmosphere (Ar/N2) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water & Extract with Organic Solvent Cool->Quench Dry Dry, Filter, and Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Appropriate for Sterically Hindered Substrates? Start->Check_Catalyst Use_Bulky_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or NHC Ligand Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the Base Causing Decarboxylation or Decomposition? Check_Catalyst->Check_Base Yes Screen_Bases Screen Milder Bases (e.g., K2CO3, K3PO4, Cs2CO3) Check_Base->Screen_Bases Yes Check_Temp Is the Reaction Temperature Optimized? Check_Base->Check_Temp No Optimize_Temp Screen a Range of Temperatures (e.g., 80-120 °C) Check_Temp->Optimize_Temp No Check_Atmosphere Is the Reaction Strictly Anaerobic? Check_Temp->Check_Atmosphere Yes Degas_Reagents Thoroughly Degas Solvents and Reagents Check_Atmosphere->Degas_Reagents No

Caption: A decision tree for troubleshooting low yield in Suzuki coupling reactions.

References

Challenges in amide coupling with sterically hindered 2-Cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling with 2-Cyclopropylbenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving the sterically hindered this compound.

Frequently Asked Questions (FAQs)

Q1: Why is amide coupling with this compound challenging?

The primary challenge arises from steric hindrance. The cyclopropyl group at the ortho position of the benzoic acid sterically shields the carboxylic acid moiety. This bulkiness makes it difficult for the amine nucleophile to approach the activated carboxylic acid intermediate, thus slowing down or preventing the desired amide bond formation.

Q2: My standard amide coupling protocols (e.g., HATU, HBTU, EDC/HOBt) are resulting in low to no yield. What is the likely cause?

Standard coupling reagents like HATU, HBTU, and EDC/HOBt are often not potent enough to overcome the high activation energy barrier imposed by the steric hindrance of this compound.[1][2][3] The activated intermediates formed by these reagents may not be sufficiently reactive, or they might decompose or engage in side reactions before the coupling can occur.[1]

Q3: What are the most effective classes of coupling reagents for this type of sterically hindered substrate?

For sterically demanding couplings, more powerful reagents are generally required. Consider the following options:

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are known to be highly effective for difficult couplings and can also help suppress racemization if chiral amines are used.[1][4][5][6]

  • Uronium/Aminium Salts with Additives: While standard uronium salts might be insufficient, their performance can be enhanced by using additives like HOAt or OxymaPure, which generate more reactive activated esters.[1] COMU, an Oxyma-based reagent, is a safer and effective alternative to HATU.[6]

  • Acyl Fluoride Precursors: Generating a highly reactive acyl fluoride intermediate in situ is a very effective strategy for extremely hindered couplings.[1][2][3][7][8][9] Reagents such as BTFFH or TCFH-NMI can be used for this purpose. Acyl fluorides are less sterically demanding than many other activated species.[1][3]

Q4: What common side reactions can occur, and how can they be minimized?

Common side reactions in hindered couplings include:

  • Guanidinium By-product Formation: This occurs when the amine reacts with uronium/aminium reagents like HATU or HBTU.[7] To minimize this, ensure the carboxylic acid is fully activated before adding the amine, or use phosphonium-based reagents which do not react with the free amine.[1][7]

  • Epimerization: If a chiral amine is used, racemization at the stereocenter adjacent to the newly formed amide bond can be a concern. Using coupling reagents known to suppress racemization, such as those combined with HOAt or OxymaPure, is recommended.[1]

  • Hydrolysis of the Activated Intermediate: The activated carboxylic acid can react with trace amounts of water in the solvent. Ensure all reagents and solvents are anhydrous.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

If you are observing low to no yield of your desired amide, consider the following troubleshooting steps.

LowYieldTroubleshooting start Low / No Yield check_reagents Are you using standard coupling reagents (HATU, EDC/HOBt)? start->check_reagents potent_reagents Switch to more potent reagents: - Phosphonium salts (PyBOP, PyAOP) - Uronium salts + HOAt/Oxyma (COMU) - Acyl fluoride precursors (BTFFH) check_reagents->potent_reagents Yes check_conditions Review Reaction Conditions check_reagents->check_conditions No end Improved Yield potent_reagents->end increase_temp Increase Temperature (40-80°C or Microwave) check_conditions->increase_temp change_solvent Change Solvent (DMF, NMP, or DCM, THF) check_conditions->change_solvent change_base Use a non-nucleophilic, hindered base (DIPEA, 2,4,6-Collidine) check_conditions->change_base alt_strategy Consider Alternative Strategies check_conditions->alt_strategy increase_temp->end change_solvent->end change_base->end acyl_chloride Convert to Acyl Chloride (SOCl₂, Oxalyl Chloride) alt_strategy->acyl_chloride grignard Grignard addition to Isocyanate (for exceptionally hindered systems) alt_strategy->grignard acyl_chloride->end grignard->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Issue 2: Complex Reaction Mixture and Difficult Purification

A messy reaction can be due to side reactions or unreacted starting materials.

  • Problem: Presence of unreacted starting materials.

    • Solution: Drive the reaction to completion by using a slight excess (1.1-1.2 equivalents) of the less expensive reagent.[1] Increasing the reaction concentration can also favor the desired bimolecular reaction.[1]

  • Problem: Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC).

    • Solution: Choose a coupling reagent that generates water-soluble byproducts, such as EDC, to simplify aqueous workup.[1] If using DCC, the insoluble DCU can often be removed by filtration.[1]

Coupling Reagent Selection Guide

The choice of coupling reagent is critical for success. The following diagram provides a decision-making framework.

ReagentSelection start Select Coupling Strategy for This compound initial_attempt Initial Attempt / Moderately Hindered Amine start->initial_attempt failed_initial Initial Attempts Failed / Highly Hindered Amine start->failed_initial phosphonium Phosphonium Salts (PyBOP, PyAOP) initial_attempt->phosphonium comu COMU (Uronium/Oxyma) initial_attempt->comu acyl_fluoride In Situ Acyl Fluoride Formation (BTFFH, TCFH-NMI) failed_initial->acyl_fluoride harsh_conditions Substrate Tolerates Harsh Conditions? failed_initial->harsh_conditions acyl_chloride Acyl Chloride Formation (SOCl₂, Oxalyl Chloride) harsh_conditions->acyl_chloride Yes

Caption: Decision tree for selecting a suitable coupling reagent.

Data on Coupling Methodologies

The following table summarizes reported yields for different coupling methodologies with sterically hindered substrates, demonstrating the superiority of acyl fluoride-based methods in challenging cases.

Coupling Method/Reagent(s)Sterically Hindered SubstratesReported YieldReference(s)
HATU / DIPEAHindered acid and electron-poor amineUnsatisfactory[2]
EDC / HOBtHindered acid and electron-poor amineNo product[2]
DCC / DMAPHindered acid and electron-poor amineNo product[2]
Acyl Chloride (Ghosez's reagent)Hindered acid and electron-poor amineNo product[2]
BTFFH / DIPEA (Acyl Fluoride) Hindered acid and electron-poor amine 85% [9]
XtalFluor-EOctanoic acid and tert-pentylamine8%[2]
BTFFH / DIPEA (Acyl Fluoride) Octanoic acid and tert-pentylamine 91% [2]

Experimental Protocols

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Formation (BTFFH)

This protocol is adapted from a method proven to be effective for coupling sterically hindered carboxylic acids and amines where other methods have failed.[2][8][9]

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) is added a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv.) followed by the fluorinating agent BTFFH (1.2 equiv.).

  • Activation: The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Coupling: The desired amine (1.1 equiv.) is added to the reaction mixture.

  • Reaction: The reaction vessel is sealed and heated to 80°C for 12-24 hours. Reaction progress should be monitored by a suitable technique (e.g., LC-MS or TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Amide Coupling via Acid Chloride Formation

This protocol is a general method for amide formation that can be effective when other coupling reagents fail, but it may not be suitable for sensitive substrates.[1]

  • Acid Chloride Formation: Dissolve this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane or toluene. Add a slight excess of oxalyl chloride (1.2-1.5 equiv.) followed by a catalytic amount of DMF. Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours). Remove the solvent and excess reagent under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂). Cool the solution to 0°C.

  • Amine Addition: In a separate flask, prepare a solution of the amine (1.0-1.2 equiv.) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equiv.) in the same solvent. Add this solution dropwise to the cooled acid chloride solution.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with aqueous acid, base, and brine as needed. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 2-Cyclopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-cyclopropylbenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound and its derivatives?

A1: The primary routes to synthesize this compound derivatives involve two main strategies:

  • Construction of the cyclopropane ring: This approach typically starts with a precursor already containing the benzoic acid moiety, such as a 2-alkenylbenzoic acid derivative, which then undergoes cyclopropanation. A common method for this transformation is the Simmons-Smith reaction.

  • Formation of the aryl-cyclopropyl bond: This strategy involves coupling a cyclopropyl group with a pre-functionalized benzene ring. The Suzuki-Miyaura cross-coupling reaction is a widely used method, typically employing a 2-halobenzoic acid derivative and a cyclopropylboronic acid or its ester.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction to form a this compound derivative. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings for this specific synthesis can stem from several factors:

  • Deactivation of the palladium catalyst: The carboxylic acid group can sometimes interfere with the catalytic cycle. It is often beneficial to use the ester form of the benzoic acid (e.g., methyl or ethyl ester) and hydrolyze it to the acid in a subsequent step.

  • Steric hindrance: The ortho-substituent (the carboxyl group or its ester) can sterically hinder the coupling reaction. Using bulky, electron-rich phosphine ligands can often overcome this issue.

  • Protodeboronation of the cyclopropylboronic acid: Cyclopropylboronic acids can be prone to decomposition (protodeboronation), especially under prolonged heating or non-optimal pH conditions. It is advisable to use the boronic acid reagent in slight excess and ensure the reaction conditions are carefully controlled.

Q3: What are the typical side products in a Simmons-Smith cyclopropanation of a 2-alkenylbenzoic acid derivative?

A3: In a Simmons-Smith reaction for this substrate class, you might encounter the following side products:

  • Starting material: Incomplete reaction is a common issue.

  • Zinc-containing byproducts: These are inherent to the reaction and must be removed during workup.

  • Polymerization of the starting material: Although less common, highly activated alkenes can sometimes polymerize under the reaction conditions.

  • Methylenation of the carboxylic acid: While the reaction is generally selective for the alkene, reaction at the carboxylic acid OH group is a possibility, though less favorable. Using the ester form of the starting material can prevent this.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling of 2-Halobenzoic Acid Esters

This guide focuses on troubleshooting the synthesis of this compound esters via the palladium-catalyzed coupling of a 2-halobenzoic acid ester with cyclopropylboronic acid or its derivatives.

Issue Potential Cause Recommended Solution
Low or no conversion of starting material Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst that is more stable.
Low reaction temperatureGradually increase the reaction temperature in 5-10 °C increments, monitoring for decomposition.
Inappropriate ligandUse bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or SPhos to promote oxidative addition and reductive elimination.
Formation of homocoupled biaryl byproduct Suboptimal reaction conditionsLower the reaction temperature and ensure slow addition of the base.
Significant protodeboronation of the boronic acid Presence of water or acidic protonsUse anhydrous solvents and reagents. Add the base portion-wise to maintain a consistent pH. Use a slight excess (1.2-1.5 equivalents) of the cyclopropylboronic acid.
Difficulty in product purification Residual palladium catalystTreat the crude product with an appropriate scavenger resin or perform a filtration through celite.
Co-elution with starting material or byproductsOptimize column chromatography conditions (e.g., gradient elution, different solvent systems).
Guide 2: Simmons-Smith Cyclopropanation of 2-Alkenylbenzoic Acid Esters

This guide addresses common issues in the synthesis of this compound esters via the cyclopropanation of 2-alkenylbenzoic acid esters using a zinc-carbenoid reagent.

Issue Potential Cause Recommended Solution
Low or no product yield Inactive zinc-copper couplePrepare the zinc-copper couple fresh before use. Consider using diethylzinc (Furukawa's modification) for a more reactive and reproducible reagent.
Presence of moistureEnsure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Insufficient reagentUse a molar excess of the diiodomethane and the zinc reagent (typically 1.5-2.0 equivalents of each).
Formation of multiple unidentified byproducts Reaction temperature too highMaintain the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Product is an inseparable mixture of diastereomers (if applicable) Low diastereoselectivity of the reactionFor substrates with existing stereocenters, the inherent diastereoselectivity may be low. Consider using a chiral ligand or auxiliary to improve selectivity.
Difficult workup due to zinc salts Formation of emulsionsQuench the reaction slowly with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Dilute with a suitable organic solvent and wash thoroughly.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Cyclopropylbenzoate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of ethyl 2-cyclopropylbenzoate from ethyl 2-bromobenzoate and cyclopropylboronic acid.

Materials:

  • Ethyl 2-bromobenzoate

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 2-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

  • Add anhydrous toluene and a solution of potassium phosphate (3.0 eq) in degassed water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 2-cyclopropylbenzoate.

Protocol 2: Synthesis of Methyl 2-Cyclopropylbenzoate via Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the cyclopropanation of methyl 2-vinylbenzoate.

Materials:

  • Methyl 2-vinylbenzoate

  • Zinc-copper couple (or diethylzinc)

  • Diiodomethane

  • Diethyl ether (anhydrous)

Procedure:

  • To a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an argon atmosphere, add the zinc-copper couple (2.0 eq).

  • Add anhydrous diethyl ether to cover the zinc-copper couple.

  • In a separate flask, prepare a solution of diiodomethane (1.8 eq) in anhydrous diethyl ether.

  • Add a small portion of the diiodomethane solution to the zinc-copper couple suspension to initiate the reaction (slight warming may be necessary).

  • Once the reaction has initiated (indicated by the formation of a white precipitate), add a solution of methyl 2-vinylbenzoate (1.0 eq) in anhydrous diethyl ether and the remaining diiodomethane solution simultaneously via separate dropping funnels over 1-2 hours while maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-cyclopropylbenzoate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 2-bromobenzoateCyclopropylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene/H₂O1001885
2Methyl 2-iodobenzoatePotassium cyclopropyltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O901278
3Ethyl 2-chlorobenzoateCyclopropylboronic acid pinacol esterPd₂(dba)₃ (1.5)SPhos (3)K₂CO₃t-Amyl alcohol1102465

Note: Yields are isolated yields after purification and are representative examples from the literature. Actual yields may vary depending on the specific substrate and reaction scale.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Cyclopropyl Ar-Pd(II)-Cyclopropyl             L2 Transmetal->PdII_Aryl_Cyclopropyl Cyclopropyl-B(OR)2 Base RedElim Reductive Elimination PdII_Aryl_Cyclopropyl->RedElim RedElim->Pd0 Regeneration Product Ar-Cyclopropyl RedElim->Product Start Ar-X Boronic Cyclopropyl-B(OR)2 Base Base Simmons_Smith_Workflow cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup and Purification ZnCu Zinc-Copper Couple Carbenoid Formation of Zinc Carbenoid (IZnCH2I) ZnCu->Carbenoid CH2I2 Diiodomethane CH2I2->Carbenoid Reaction Cyclopropanation Reaction Carbenoid->Reaction Alkene 2-Alkenylbenzoic Acid Ester Alkene->Reaction Product 2-Cyclopropylbenzoic Acid Ester Reaction->Product Quench Quenching (e.g., aq. NH4Cl) Product->Quench Filter Filtration (remove zinc salts) Quench->Filter Extract Extraction Filter->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Technical Support Center: Purification of 2-Cyclopropylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Cyclopropylbenzoic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and have low solubility in the same solvent when it is cold. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). As the saturated hot solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should meet several criteria:

  • High-temperature coefficient of solubility: The solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[1][2]

  • Inertness: The solvent must not react chemically with the this compound.[1][2]

  • Impurity solubility: Impurities should be either very soluble or insoluble in the solvent at all temperatures.

  • Volatility: The solvent should be reasonably volatile to allow for easy removal from the purified crystals.[2]

  • Safety: The solvent should have low toxicity and flammability.

For carboxylic acids like this compound, common solvent choices to investigate include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water.[3] An experimental approach is often necessary to determine the optimal solvent.

Q3: What are common impurities in this compound synthesis?

A3: Common impurities can include unreacted starting materials, by-products from the synthetic route, and residual catalysts. Depending on the synthesis method, these could be other aromatic compounds or related carboxylic acids. If the synthesis involved the hydrolysis of an ester, the corresponding unhydrolyzed ester is a likely impurity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [4][5] 2. The solution is supersaturated.[5]1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] 2. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the liquid's surface.[6] - Adding a "seed crystal" of pure this compound. - Cooling the solution in an ice bath.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the this compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. 3. Add a small amount of additional hot solvent to decrease the saturation and cool slowly. Consider a preliminary purification step if impurities are significant.[4]
Low recovery of purified crystals. 1. Too much solvent was used , leaving a significant amount of the product in the mother liquor.[4] 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] The mother liquor can be concentrated and cooled to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. The crude sample contains colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystallization happens too quickly. The solution is too concentrated or is cooling too rapidly.Add a small amount of additional hot solvent to the solution and reheat to dissolve the crystals. Allow the solution to cool more slowly.[4]

Quantitative Data

Due to the lack of specific published solubility data for this compound in a wide range of solvents at various temperatures, the following table provides a template for experimentally determining this information.

Table 1: Experimentally Determined Solubility of this compound

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
WaterTo be determinedTo be determinedEvaluate based on results
EthanolTo be determinedTo be determinedEvaluate based on results
AcetoneTo be determinedTo be determinedEvaluate based on results
TolueneTo be determinedTo be determinedEvaluate based on results
HeptaneTo be determinedTo be determinedEvaluate based on results
Ethyl AcetateTo be determinedTo be determinedEvaluate based on results
Ethanol/Water (e.g., 70:30)To be determinedTo be determinedEvaluate based on results

To determine solubility:

  • Add a known mass of this compound to a measured volume of the solvent in a flask.

  • Stir the mixture at the desired temperature (e.g., 20°C or the solvent's boiling point) until no more solid dissolves.

  • Carefully decant or filter the saturated solution.

  • Evaporate the solvent from a known volume of the solution and weigh the remaining solid.

  • Calculate the solubility in g/100 mL.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on experimental solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of crude this compound into several test tubes.

  • Add a small volume (e.g., 1 mL) of a different potential solvent to each test tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[7]

  • Heat the test tubes that showed poor solubility at room temperature in a water or sand bath. The compound should dissolve completely at the boiling point of the solvent.[7]

  • Allow the hot solutions to cool to room temperature. The best solvent will result in the formation of a large quantity of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just cover the solid.

  • Heat the mixture on a hot plate with gentle swirling.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

6. Collection and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

7. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them.

  • The crystals can then be transferred to a watch glass for further air-drying or dried in a desiccator.

Visualizations

Recrystallization_Workflow cluster_Preparation Preparation cluster_Purification Purification Process cluster_Output Output Start Crude this compound Solvent_Selection Select Appropriate Solvent Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorize with Charcoal (if needed) Dissolution->Decolorization Hot_Filtration Hot Gravity Filtration Decolorization->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Collection Collect Crystals (Vacuum Filtration) Crystallization->Collection Drying Dry Crystals Collection->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crystals Don't Form? Too_Much_Solvent Too Much Solvent? Start->Too_Much_Solvent Yes Supersaturated Supersaturated? Start->Supersaturated No Oiling_Out Compound Oiling Out? Start->Oiling_Out Different Issue Boil_Off Boil Off Solvent Too_Much_Solvent->Boil_Off Induce_Crystallization Induce Crystallization (Scratch/Seed) Supersaturated->Induce_Crystallization Cooling_Rate Cooling Too Fast? Oiling_Out->Cooling_Rate Yes Impure Highly Impure? Oiling_Out->Impure No Slow_Cooling Cool Slower Cooling_Rate->Slow_Cooling Add_Solvent Add More Solvent & Recool Slowly Impure->Add_Solvent

Caption: Decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: 2-Cyclopropylbenzoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Cyclopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the removal of byproducts from reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what byproducts can I expect?

A1: A prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

Common byproducts and impurities from this synthesis can include:

  • Unreacted starting materials: 2-halobenzoic acid and cyclopropylboronic acid.

  • Homocoupling products: Biphenyl-2,2'-dicarboxylic acid (from the coupling of two 2-halobenzoic acid molecules) and bicyclopropyl.

  • Residual palladium catalyst: The palladium catalyst used in the reaction can contaminate the final product.

  • Boronic acid derivatives: Boric acid and other boron-containing species can be present from the boronic acid reagent.

Another potential route is the reaction of a 2-halobenzoic acid with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide), which can also lead to unreacted starting materials and homocoupling byproducts.[1]

Q2: My Suzuki-Miyaura reaction to synthesize this compound is not working well. What are some common troubleshooting steps?

A2: Low yields or failed Suzuki-Miyaura reactions for the synthesis of aryl carboxylic acids can be due to several factors:

  • Catalyst deactivation: The carboxylic acid functionality can sometimes coordinate with the palladium catalyst and inhibit its activity.[2] If you suspect this is an issue, consider protecting the carboxylic acid as an ester before the coupling reaction, followed by hydrolysis.

  • Base selection: The choice and amount of base are critical. Insufficient base will not activate the boronic acid effectively. Common bases include sodium carbonate, potassium carbonate, and potassium phosphate. You may need to screen different bases and equivalents to optimize your reaction.

  • Solvent and degassing: The reaction is sensitive to oxygen. Ensure your solvent is thoroughly degassed before adding the catalyst. A mixture of an organic solvent (like dioxane or toluene) and water is often used.[3]

  • Poor solubility: If your starting materials are not dissolving well in the chosen solvent system, this can hinder the reaction. Experiment with different solvent mixtures to ensure homogeneity.[3]

Q3: How can I remove the residual palladium catalyst from my product?

A3: Residual palladium can often be removed by filtration through Celite. After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite. For more stubborn cases, treatment with activated charcoal or the use of commercially available palladium scavengers (e.g., thiol-based silica resins) can be effective.[2]

Q4: What is the best general approach to purify the crude this compound?

A4: A combination of acid-base extraction followed by recrystallization is a highly effective method for purifying this compound.[4] Column chromatography can be used if impurities are difficult to remove by other means.

Troubleshooting Guides

Liquid-Liquid Extraction Issues
Issue Possible Cause Recommended Solution
Low recovery of product after extraction Incomplete conversion of this compound to its carboxylate salt.Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) during the extraction with a base like sodium bicarbonate or sodium hydroxide. This ensures the acidic product is deprotonated and dissolves in the aqueous layer.
Insufficient acidification to precipitate the product.After separating the basic aqueous layer, ensure it is acidified to a pH of 2 or lower with a strong acid like HCl. This will protonate the carboxylate and cause the this compound to precipitate.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product "oils out" instead of precipitating The concentration of the product in the aqueous layer is too high.Dilute the aqueous layer with more water before acidification.
The presence of organic solvent residues.Ensure the aqueous layer is thoroughly separated from the organic layer before acidification.
Recrystallization Problems
Issue Possible Cause Recommended Solution
Product does not crystallize upon cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities inhibiting crystallization.Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound. If this fails, an additional purification step like column chromatography may be necessary before recrystallization.
Low recovery of crystals The product is too soluble in the chosen solvent at low temperatures.Choose a different solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.[5]
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.
Oily precipitate forms instead of crystals The boiling point of the solvent is higher than the melting point of the product.Select a solvent with a lower boiling point.
Column Chromatography Challenges
Issue Possible Cause Recommended Solution
Poor separation of product and impurities Inappropriate mobile phase polarity.Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. A good starting point for a relatively nonpolar compound like this compound is a mixture of hexane and ethyl acetate. The desired spot should have an Rf value of approximately 0.2-0.3 for good separation on a column.[6]
Column overloading.Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Product streaking on the column The compound is too polar for the chosen solvent system or is interacting strongly with the silica gel.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid to the mobile phase to improve the peak shape.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzoic acid, cyclopropylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the degassed mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution (3 x 50 mL). The product will move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash with diethyl ether (1 x 30 mL) to remove any neutral impurities.

  • Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. The this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude or extracted this compound in a minimum amount of a hot solvent. A mixture of ethanol and water, or toluene, can be effective.[5][8]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Data Presentation

The efficiency of purification methods can be compared by analyzing the purity of the final product and the overall yield.

Purification Method Typical Purity Achieved Expected Recovery Yield Notes
Acid-Base Extraction >95%80-95%Highly effective for removing neutral and basic impurities.
Recrystallization >98%70-90%Excellent for achieving high purity, but some material is lost in the mother liquor.
Flash Column Chromatography >99%60-85%Useful for separating impurities with similar properties to the product, but can be more time-consuming and result in lower yields.

Note: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Yields are dependent on the specific reaction conditions and the purity of the crude material.

Visualizations

DOT Script for Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis: Suzuki-Miyaura Coupling cluster_purification Purification cluster_analysis Quality Control start 2-Bromobenzoic Acid + Cyclopropylboronic Acid reaction Pd Catalyst, Base, Solvent, Heat start->reaction crude Crude 2-Cyclopropylbenzoic Acid Mixture reaction->crude extraction Acid-Base Extraction crude->extraction Removes neutral/basic byproducts recrystallization Recrystallization extraction->recrystallization Removes remaining impurities chromatography Column Chromatography (Optional) extraction->chromatography If impurities persist pure_product Pure 2-Cyclopropylbenzoic Acid recrystallization->pure_product chromatography->pure_product analysis HPLC, NMR, MS Analysis pure_product->analysis Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product catalyst_issue Catalyst Deactivation? start->catalyst_issue conditions_issue Suboptimal Conditions? start->conditions_issue reagent_issue Reagent Quality? start->reagent_issue extraction_issue Extraction Problem? start->extraction_issue recrystallization_issue Recrystallization Failure? start->recrystallization_issue protect_acid Protect Carboxylic Acid catalyst_issue->protect_acid Yes optimize_conditions Optimize Base, Solvent, Temperature conditions_issue->optimize_conditions Yes check_reagents Check Reagent Purity and Degas Solvents reagent_issue->check_reagents Yes check_ph Verify pH during Extraction/Precipitation extraction_issue->check_ph Yes solvent_screen Screen for Optimal Recrystallization Solvent recrystallization_issue->solvent_screen Yes

References

Improving the reaction rate of 2-Cyclopropylbenzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the reaction rate of 2-Cyclopropylbenzoic acid esterification.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for the esterification of this compound?

A1: The most common and well-established method for the esterification of this compound is the Fischer-Speier esterification.[1][2] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][3][4]

Q2: My esterification reaction is very slow. What are the likely causes?

A2: Slow reaction rates in the esterification of this compound can be attributed to several factors. The reaction is inherently slow and reversible.[5][6] The presence of the bulky cyclopropyl group ortho to the carboxylic acid can cause steric hindrance, which retards the reaction rate.[6] Additionally, insufficient catalysis or failure to remove water, a byproduct of the reaction, can limit the reaction speed and overall yield.[3][7]

Q3: How can I increase the yield of my esterification reaction?

A3: To increase the ester yield, you can leverage Le Chatelier's principle.[6][8] This can be achieved by using a large excess of the alcohol, which is often used as the solvent.[7][8] Another effective strategy is to remove water from the reaction mixture as it forms. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[6][7]

Q4: Are there alternative methods to the traditional Fischer esterification that can speed up the reaction?

A4: Yes, several modern techniques can significantly accelerate the esterification of this compound. These include:

  • Microwave-assisted synthesis: This method uses microwave irradiation to rapidly heat the reaction mixture, often reducing reaction times from hours to minutes and improving yields.[9][10][11]

  • Ultrasound-assisted synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates through a phenomenon called acoustic cavitation.[12][13][14][15] This method can lead to shorter reaction times and milder reaction conditions.[13]

Q5: What type of catalyst is most effective for this esterification?

A5: Strong protic acids like sulfuric acid and p-toluenesulfonic acid are standard and effective catalysts for Fischer esterification.[1][3] For substrates that may be sensitive to strong acids, other catalysts such as solid acid catalysts (e.g., ion-exchange resins, zeolites), or Lewis acids can be employed.[16][17][18] In some advanced methods, catalysts may not be explicitly required, as the reaction conditions themselves are sufficient to promote the transformation.[15][19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Ineffective Catalyst- Ensure the acid catalyst is fresh and has not been deactivated. - For solid catalysts, confirm they are properly activated.[20] - Increase the catalyst loading.
Insufficient Heating- Verify the reaction temperature is appropriate for the specific alcohol and catalyst being used. - For conventional heating, ensure uniform heat distribution with a heating mantle and proper stirring.[3]
Reaction Has Not Reached Equilibrium- Extend the reaction time. Monitor the progress using Thin Layer Chromatography (TLC).[21]
Slow Reaction Rate Steric Hindrance- Switch to a less sterically hindered alcohol if possible. Primary alcohols react fastest.[6] - Consider using microwave or ultrasound-assisted methods to overcome the activation energy barrier.[9][13]
Water Inhibition- Use a Dean-Stark apparatus to remove water azeotropically.[7] - Add molecular sieves to the reaction mixture.[2]
Low Yield Reversible Reaction Equilibrium- Use a large excess of the alcohol (can be used as the solvent) to shift the equilibrium towards the product.[6][7][8]
Product Isolation Losses- During the aqueous work-up, ensure the pH is properly adjusted to neutralize the acid catalyst and unreacted carboxylic acid.[3] - Minimize the amount of water used during extraction to reduce the dissolution of the ester product.[8]
Presence of Unreacted Starting Material Incomplete Reaction- Increase reaction time and/or temperature.[3] - Ensure efficient removal of water.[7]
Insufficient Catalyst- Increase the amount of acid catalyst.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification Methods

Method Catalyst Typical Temperature Typical Reaction Time Key Advantages
Fischer-Speier Esterification H₂SO₄, TsOHReflux (Varies with alcohol)2 - 24 hoursCost-effective, well-established.[5][8]
Microwave-Assisted Synthesis H₂SO₄, NFSi, Solid Acids120 - 150°C5 - 30 minutesRapid reaction rates, higher yields.[9][10]
Ultrasound-Assisted Synthesis NaHSO₄, p-TSARoom Temperature to 50°C10 - 60 minutesMilder conditions, energy-efficient.[13][14]

Experimental Protocols

Protocol 1: Standard Fischer-Speier Esterification (with Methanol)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (10-20 eq). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Protocol 2: Microwave-Assisted Esterification (with Ethanol)
  • Reaction Setup: In a 10 mL microwave reactor tube, combine this compound (1 mmol), ethanol (2 mL), and a catalytic amount of N-fluorobenzenesulfonimide (NFSi) (7 mol%).[10]

  • Microwave Irradiation: Seal the reactor tube and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 30 minutes with stirring.[10]

  • Work-up:

    • After the reaction is complete, cool the tube to room temperature.

    • Evaporate the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent and proceed with a standard aqueous work-up as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Ultrasound-Assisted Esterification (with Methanol)
  • Reaction Setup: In a flask, suspend this compound (1 eq) and anhydrous sodium bisulfate (NaHSO₄) (5 eq) in methanol.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture for 5 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, filter the solid catalyst and evaporate the methanol. The resulting crude ester can be purified by standard extraction and chromatography techniques.

Visualizations

Experimental_Workflow General Experimental Workflow for Esterification start Start: this compound + Alcohol setup Reaction Setup (Add Catalyst) start->setup reaction Reaction (Heating/Irradiation) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Neutralization & Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: Ester purification->product

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Ester Yield start Low Yield or Slow Reaction check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and in sufficient quantity? start->check_catalyst check_conditions Are reaction time and temperature adequate? start->check_conditions check_sterics Is steric hindrance a major factor? start->check_sterics check_water->check_catalyst Yes solution_water Implement water removal (e.g., Dean-Stark) check_water->solution_water No check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or increase loading check_catalyst->solution_catalyst No check_conditions->check_sterics Yes solution_conditions Increase reaction time and/or temperature check_conditions->solution_conditions No solution_sterics Switch to Microwave or Ultrasound-assisted method check_sterics->solution_sterics Yes

Caption: Troubleshooting flowchart for low yield in this compound esterification.

References

Troubleshooting low yield in 2-Cyclopropylbenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in coupling reactions involving 2-Cyclopropylbenzoic acid. The unique steric and electronic properties of this substrate can present specific challenges, which are addressed in the guides below.

Frequently Asked Questions (FAQs) - General Issues

Q1: My coupling reaction with this compound is resulting in a consistently low yield. What are the common culprits?

Low yields in coupling reactions with this compound can stem from several factors. The primary challenges are often related to the steric hindrance imposed by the ortho-cyclopropyl group, which can impede catalyst coordination and subsequent reaction steps.[1][2][3] Other common issues include suboptimal reaction conditions (base, solvent, temperature), poor quality or degradation of starting materials, and catalyst deactivation.[4][5]

Q2: Could steric hindrance from the ortho-cyclopropyl group be the main issue?

Yes, steric hindrance is a significant factor. The 2,6-disubstitution pattern on a benzoic acid can prevent the carboxylic acid group from effectively accessing the catalyst's active site.[1] This hindrance can slow down crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to lower yields or requiring more forcing conditions.[6][7]

Q3: What are the most common and critical side reactions to be aware of?

The most prevalent side reactions depend on the specific coupling type. For amide couplings, incomplete activation of the carboxylic acid or hydrolysis of the activated intermediate due to moisture is common.[8][9] For palladium-catalyzed cross-couplings (e.g., Suzuki), potential side reactions include homocoupling of the starting materials and protodeboronation of the boronic acid coupling partner, where the C-B bond is cleaved.[4][10]

Q4: How important is the purity of this compound and other reagents?

Reagent purity is critical. Impurities in the this compound or its coupling partner can poison the catalyst.[4] Furthermore, coupling reagents, catalysts, and ligands can be sensitive to air and moisture.[4][11] Using fresh, high-purity reagents and anhydrous, degassed solvents is crucial to prevent catalyst deactivation and unwanted side reactions.[4][5]

Troubleshooting Guide 1: Amide Coupling Reactions

This guide focuses on the formation of an amide bond between this compound and an amine partner.

Q5: I'm seeing poor conversion of my starting materials in my amide coupling reaction. What should I check first?

Poor conversion is often linked to inefficient activation of the carboxylic acid.[8]

  • Coupling Reagent: Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and has been stored under anhydrous conditions.[11] Consider increasing the equivalents of the coupling reagent to 1.1-1.5 equivalents.[11]

  • Pre-activation: Allow the this compound to pre-activate with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[8]

  • Base: The base is crucial for neutralizing acid byproducts.[11] Ensure you are using a sufficient amount (typically 2-3 equivalents) of a non-nucleophilic base like DIPEA or triethylamine.[11]

Q6: My reaction seems to stall or proceed very slowly. How can I improve the reaction rate?

Slow reaction rates are often a consequence of the steric hindrance from the 2-cyclopropyl group.[1]

  • Temperature: While many amide couplings run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to overcome the activation energy for sterically hindered substrates.[11] However, be cautious, as excessive heat can promote side reactions.[5]

  • Solvent: Ensure your reactants are fully soluble in the chosen solvent. Anhydrous DMF, DCM, or NMP are common choices.[11]

  • Catalyst/Additives: For particularly challenging couplings, additives like HOBt or OxymaPure can suppress side reactions and may improve outcomes.[8]

Table 1: Effect of Reaction Parameters on Amide Coupling Yield (Illustrative)
ParameterCondition AYield ACondition BYield BRationale
Coupling Reagent EDC/HOBt (1.1 eq)45%HATU (1.2 eq)75%HATU is often more effective for sterically hindered acids.
Base Triethylamine (2 eq)50%DIPEA (2.5 eq)70%The bulkier base DIPEA is less nucleophilic and can be more effective.
Temperature Room Temp (25 °C)40%50 °C65%Increased temperature can help overcome the steric barrier.[11]
Solvent DCM55%Anhydrous DMF72%DMF's higher boiling point and polarity can improve solubility and reaction rates.[11]
Experimental Protocol: Amide Coupling of this compound
  • Preparation: Add this compound (1.0 equivalent) to a dry round-bottom flask under an inert atmosphere (e.g., Argon).

  • Solvent Addition: Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).

  • Activation: Add the coupling reagent (e.g., HATU, 1.2 equivalents) to the solution, followed by a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).[11]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[8]

  • Amine Addition: Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) while monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

This guide addresses issues that may arise if this compound is used in a palladium-catalyzed cross-coupling reaction, for instance, after conversion to an aryl halide (e.g., 2-cyclopropylbenzoyl chloride) or in a decarboxylative coupling.

Q7: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and getting low yield. What catalyst system is recommended?

Standard catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered substrates.[12]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition and reductive elimination steps.[6][13] Ligands such as XPhos or SPhos, developed by the Buchwald group, are highly recommended.[13][14]

  • Precatalysts: Using well-defined, air-stable palladium(II) precatalysts can provide more reliable results than generating the active Pd(0) species in situ.[6]

Q8: What is the optimal choice of base and solvent for a sterically hindered Suzuki-Miyaura coupling?

The choice of base and solvent is critical and highly interdependent.

  • Base: The base facilitates the crucial transmetalation step.[4] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[4][10] For base-sensitive substrates, weaker bases like potassium fluoride (KF) can be used, though this may slow the reaction.[4]

  • Solvent: Solvents must be rigorously degassed to prevent oxygen from deactivating the catalyst.[4][10] Common choices include toluene, dioxane, or THF, often with a small amount of water to help dissolve the inorganic base.[4][10]

Table 2: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield (Illustrative)
ParameterCondition AYield ACondition BYield BRationale
Ligand PPh₃25%XPhos85%Bulky, electron-rich ligands like XPhos accelerate key steps for hindered substrates.[13][14]
Palladium Source Pd(OAc)₂40%XPhos Pd G3 (Precatalyst)88%Precatalysts ensure efficient generation of the active monoligated Pd(0) species.[6]
Base Na₂CO₃55%K₃PO₄82%K₃PO₄ is a stronger base often used for challenging couplings.[10]
Solvent System Toluene/H₂O60%Dioxane/H₂O80%The optimal solvent depends on the specific substrates and should be screened.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask, add the aryl halide derivative of this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.3 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[10]

  • Catalyst Loading: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.) or the palladium source (e.g., Pd(OAc)₂, 0.05 equiv.) and ligand (e.g., XPhos, 0.10 equiv.).[10][14]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 10:1 ratio) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents 1. Verify Starting Material Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_catalyst 3. Assess Catalyst System start->check_catalyst reagent_purity Purity (NMR, LC-MS) Anhydrous? check_reagents->reagent_purity conditions_solvent Anhydrous & Degassed Solvent? check_conditions->conditions_solvent conditions_stoich Correct Stoichiometry? check_conditions->conditions_stoich conditions_temp Optimal Temperature? check_conditions->conditions_temp conditions_base Correct Base & Amount? check_conditions->conditions_base catalyst_choice Appropriate Ligand for Sterics? (e.g., Buchwald Ligands) check_catalyst->catalyst_choice catalyst_activity Reagent Activity? (Fresh/Stored Properly) check_catalyst->catalyst_activity solution Re-run Optimized Reaction reagent_purity->solution conditions_solvent->solution conditions_stoich->solution conditions_temp->solution conditions_base->solution catalyst_choice->solution catalyst_activity->solution

Caption: Troubleshooting workflow for low-yield coupling reactions.

Steric_Hindrance_Effect Impact of Ortho-Substitution on Catalysis cluster_0 Less Hindered Substrate (e.g., Benzoic Acid) cluster_1 Sterically Hindered Substrate (this compound) less_hindered Benzoic Acid Derivative ts_1 Lower Energy Transition State less_hindered->ts_1 Easy Access pd_cat_1 Pd Catalyst pd_cat_1->ts_1 product_1 Fast Reaction Rate High Yield ts_1->product_1 more_hindered This compound Derivative ts_2 Higher Energy Transition State more_hindered->ts_2 Steric Clash pd_cat_2 Pd Catalyst + Bulky Ligand pd_cat_2->ts_2 product_2 Slow Reaction Rate Low Yield ts_2->product_2

Caption: Logical relationship of steric hindrance to reaction outcome.

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_trans R¹-Pd(II)L_n-R² tm->pd2_trans re Reductive Elimination pd2_trans->re re->pd0 product Ar-R re->product problem Slow Step due to Steric Hindrance (Use Bulky Ligand) re->problem arx Ar-X (e.g., 2-Cyclopropylaryl Halide) arx->oa boronic R-B(OR)₂ boronic->tm base Base base->tm

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

References

Stability of 2-Cyclopropylbenzoic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of 2-Cyclopropylbenzoic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the cyclopropyl group in this compound under typical synthetic conditions?

A1: The cyclopropyl group is generally considered a robust functional group and is often incorporated into drug candidates to enhance metabolic stability.[1][2] It is relatively stable to many common synthetic transformations. However, its stability is not absolute and can be compromised under harsh acidic conditions, high temperatures, or upon exposure to certain oxidizing agents and UV light, which can lead to ring-opening or other degradation pathways.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are dictated by its two key structural features: the benzoic acid moiety and the cyclopropyl ring. Potential degradation pathways include:

  • Decarboxylation: Similar to other benzoic acid derivatives, decarboxylation can occur at elevated temperatures, leading to the formation of phenylcyclopropane.[4][5]

  • Acid-Catalyzed Ring Opening: Under strong acidic conditions, the cyclopropane ring can undergo protonation followed by nucleophilic attack, resulting in ring-opened products.[3][6]

  • Oxidative Degradation: Strong oxidizing agents can lead to the cleavage of the cyclopropyl ring or oxidation of the aromatic ring.[1]

  • Photochemical Rearrangement: Exposure to UV light can induce photochemical reactions in phenylcyclopropanes, leading to isomerization or the formation of olefins.[7]

Q3: Is this compound susceptible to degradation under basic conditions?

A3: The this compound moiety is generally more stable under basic conditions compared to acidic conditions, particularly concerning the integrity of the cyclopropyl ring. Studies on related cyclopropanecarboxylic acid esters have shown increased stability against base-catalyzed hydrolysis.[8] However, very strong basic conditions at elevated temperatures could potentially lead to decarboxylation or other unforeseen reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in an Acid-Catalyzed Reaction
Potential Cause Troubleshooting/Optimization Steps
Acid-catalyzed ring-opening of the cyclopropyl group. 1. Use milder acidic conditions: Consider replacing strong mineral acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid) or using Lewis acids that are less prone to protonating the cyclopropane ring.[9] 2. Lower the reaction temperature: Ring-opening is often accelerated at higher temperatures. Performing the reaction at a lower temperature may disfavor this degradation pathway. 3. Reduce reaction time: Minimize the exposure of the starting material to acidic conditions. Monitor the reaction closely and quench it as soon as the desired transformation is complete. 4. Change the solvent: The choice of solvent can influence the stability of the protonated intermediate. Experiment with less polar solvents.
Decarboxylation at elevated temperatures. 1. Reduce the reaction temperature: If the reaction is run at high temperatures, consider if a lower temperature could be sufficient for the desired transformation. 2. Use a non-protic solvent: In some cases, the presence of protic solvents can facilitate decarboxylation.
Issue 2: Unexpected Side Products in an Oxidation Reaction
Potential Cause Troubleshooting/Optimization Steps
Oxidative cleavage of the cyclopropyl ring. 1. Choose a milder oxidizing agent: Peroxides and other strong oxidants can lead to ring cleavage.[1] Consider using milder reagents that are selective for other functional groups in your molecule. 2. Control the stoichiometry of the oxidant: Use the minimum effective amount of the oxidizing agent. 3. Lower the reaction temperature: Oxidative reactions are often exothermic and can lead to over-oxidation at higher temperatures.
Oxidation of the aromatic ring. 1. Use a more selective oxidant: Some oxidizing agents are known to hydroxylate or otherwise modify aromatic rings. Select an oxidant that is less likely to react with the benzene ring.
Issue 3: Degradation During Workup or Purification
Potential Cause Troubleshooting/Optimization Steps
Acidic or basic conditions during aqueous workup. 1. Neutralize carefully: Ensure that the pH of the aqueous phase is close to neutral before extraction. Use mild acids (e.g., dilute citric acid) or bases (e.g., sodium bicarbonate) for neutralization. 2. Minimize contact time: Perform extractions and washes as quickly as possible.
Thermal stress during solvent removal or chromatography. 1. Use rotary evaporation at reduced pressure and moderate temperature: Avoid high temperatures when concentrating the product solution. 2. Consider alternative purification methods: If the compound is sensitive to silica gel (which can be acidic), consider using neutral alumina or other chromatography media. Flash chromatography is generally preferred over long column chromatography to reduce contact time.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[10] A typical study involves subjecting the compound to a variety of stress conditions.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Add an equal volume of 0.1 M to 1 M HCl.

  • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 6, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M NaOH), and analyze by a stability-indicating method (e.g., HPLC).

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 0.1 M to 1 M NaOH.

  • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period.

  • At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 M HCl), and analyze.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of 3-30% hydrogen peroxide.

  • Stir the solution at room temperature or slightly elevated temperature for a specified period.

  • At each time point, withdraw a sample and analyze. Quenching of residual peroxide may be necessary before analysis.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C, 105 °C).

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.

5. Photostability:

  • Expose a solution of this compound (in a photochemically transparent container, e.g., quartz) and a solid sample to a light source that provides both UV and visible output (e.g., Xenon lamp).

  • A dark control sample should be stored under the same conditions but protected from light.

  • At specified time points, analyze the samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo sampling Time-Point Sampling & Quenching acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Stability-Indicating Analysis (e.g., HPLC-UV/MS) sampling->analysis characterization Characterization of Degradants analysis->characterization

Figure 1. General workflow for forced degradation studies of this compound.

troubleshooting_logic start Unexpected Reaction Outcome condition Identify Reaction Type start->condition acid_rxn Acidic Reaction condition->acid_rxn Acidic ox_rxn Oxidation Reaction condition->ox_rxn Oxidative thermal_rxn Thermal Reaction condition->thermal_rxn Thermal acid_cause Potential Cause: Ring-Opening or Decarboxylation acid_rxn->acid_cause ox_cause Potential Cause: Ring Cleavage or Aromatic Oxidation ox_rxn->ox_cause thermal_cause Potential Cause: Decarboxylation thermal_rxn->thermal_cause acid_sol Solution: Milder Acid, Lower Temp, Shorter Time acid_cause->acid_sol ox_sol Solution: Milder/Selective Oxidant, Lower Temp ox_cause->ox_sol thermal_sol Solution: Lower Temperature thermal_cause->thermal_sol

Figure 2. Decision tree for troubleshooting unexpected reactions involving this compound.

References

Preventing decomposition of 2-Cyclopropylbenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyclopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound include:

  • Oxidation of 2-cyclopropylbenzaldehyde: This is a common method where the aldehyde is oxidized to the corresponding carboxylic acid.

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-bromocyclopropylbenzene, with carbon dioxide.

  • Cyclopropanation of an alkene: This route involves the formation of the cyclopropane ring on a precursor molecule, such as 2-vinylbenzoic acid.

  • Hydrolysis of 2-cyclopropylbenzonitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Q2: What are the main challenges and potential decomposition pathways in the synthesis of this compound?

A2: The primary challenge in the synthesis of this compound is the potential for the decomposition of the cyclopropane ring. The strained three-membered ring is susceptible to opening under certain reaction conditions, particularly in the presence of strong acids, high temperatures, or certain metals. The proximity of the carboxylic acid group can also influence the ring's stability.

Q3: How can I purify crude this compound?

A3: Recrystallization is a highly effective method for purifying this compound.[1][2][3][4] A suitable solvent system, often a mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature, is used. For benzoic acid and its derivatives, water or mixed solvent systems are commonly employed.[1][2][5] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield Decomposition of the cyclopropane ring: This can be caused by harsh reaction conditions such as high temperatures or the use of strong acids.- Optimize reaction temperature: Conduct the reaction at the lowest effective temperature. - Use milder reagents: Opt for less aggressive oxidizing or hydrolyzing agents. - Control pH: If using acidic or basic conditions, carefully control the pH to avoid extremes that could promote ring-opening.
Incomplete reaction: The starting material may not have been fully consumed.- Increase reaction time: Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if necessary. - Ensure proper stoichiometry: Verify the molar ratios of reactants and reagents.
Side reactions: Formation of byproducts can reduce the yield of the desired product. For instance, in Grignard reactions, the formation of biphenyl impurities can occur.- Purify starting materials: Ensure the purity of all reactants and reagents. - Optimize reaction conditions: Adjust temperature, solvent, and catalyst to favor the desired reaction pathway.
Presence of Impurities Unreacted starting materials: Incomplete conversion of the starting material.- Optimize reaction conditions: As mentioned above, adjust time, temperature, and stoichiometry. - Purification: Employ recrystallization or column chromatography to separate the product from unreacted starting materials.[1][2]
Byproducts from side reactions: Depending on the synthetic route, various byproducts can be formed.- Characterize impurities: Use analytical techniques like NMR, MS, and HPLC to identify the structure of the main impurities. - Modify reaction conditions: Once the side reactions are understood, modify the conditions to suppress them.
Difficulty in Product Isolation Product is an oil or does not crystallize: This can be due to the presence of impurities that inhibit crystallization.- Purify the crude product: Attempt to remove impurities by extraction or a preliminary purification step before crystallization. - Optimize recrystallization solvent: Experiment with different solvents or solvent mixtures to find a system that promotes good crystal formation.[2][5]
Formation of an emulsion during workup: This can make phase separation difficult.- Add brine: Addition of a saturated sodium chloride solution can help to break up emulsions. - Filter through celite: Passing the mixture through a pad of celite can sometimes resolve emulsions.

Key Experimental Protocols

1. Synthesis via Grignard Reaction with Carbon Dioxide

This method involves the formation of a Grignard reagent from an aryl halide, followed by carboxylation.

  • Methodology:

    • Grignard Reagent Formation: React 2-bromocyclopropylbenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent, 2-cyclopropylphenylmagnesium bromide.

    • Carboxylation: Pour the Grignard reagent solution over crushed solid carbon dioxide (dry ice). The Grignard reagent adds to the carbon dioxide to form a magnesium carboxylate salt.

    • Workup: Acidify the reaction mixture with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate salt, yielding this compound.

    • Purification: Extract the product into an organic solvent, wash, dry, and purify by recrystallization.[1][2]

2. Oxidation of 2-Cyclopropylbenzaldehyde

This protocol describes the oxidation of the aldehyde functional group to a carboxylic acid.

  • Methodology:

    • Reaction Setup: Dissolve 2-cyclopropylbenzaldehyde in a suitable solvent.

    • Oxidation: Add a suitable oxidizing agent. Mild oxidizing agents are preferred to avoid decomposition of the cyclopropane ring. A potential system is hydrogen peroxide with a catalyst.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

    • Workup: Quench any remaining oxidizing agent and work up the reaction mixture to isolate the crude product.

    • Purification: Purify the crude this compound by recrystallization.[1][2]

Decomposition Pathway Visualization

The primary concern during the synthesis of this compound is the acid-catalyzed ring-opening of the cyclopropane ring. This can occur under strongly acidic conditions, leading to the formation of undesired byproducts.

DecompositionPathway 2-Cyclopropylbenzoic_Acid This compound Protonation Protonation of Cyclopropane Ring 2-Cyclopropylbenzoic_Acid->Protonation H+ (Strong Acid) Carbocation_Intermediate Carbocation Intermediate Protonation->Carbocation_Intermediate Ring Opening Ring_Opened_Products Ring-Opened Byproducts Carbocation_Intermediate->Ring_Opened_Products Rearrangement/ Nucleophilic Attack

Caption: Acid-catalyzed decomposition of this compound.

References

Technical Support Center: Monitoring 2-Cyclopropylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive analytical methods, troubleshooting advice, and frequently asked questions for monitoring reactions involving 2-Cyclopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the formation of this compound?

A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for quick, qualitative checks of reaction progress.

Q2: Which method is best for quantitative analysis of my reaction?

A2: For precise quantification, HPLC with a UV detector and quantitative NMR (qNMR) are the preferred methods.[1][2][3] HPLC is robust for determining the concentration of reactants, products, and byproducts over time.[4] qNMR is a primary ratio method that can determine the absolute amount of substances by using a suitable internal standard without the need for calibration curves specific to the analyte.[1][5][6]

Q3: Can I use Gas Chromatography (GC) to analyze this compound directly?

A3: Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility.[7] This can lead to poor peak shape and binding to active sites in the GC system.[7] It is highly recommended to perform a derivatization step (e.g., silylation or esterification) to convert the carboxylic acid into a more volatile, less polar derivative before GC analysis.[7]

Q4: How can I monitor my reaction in real-time?

A4: Benchtop NMR spectrometers equipped with flow cells offer the capability to monitor reactions online and in real-time.[2][8] This setup allows the reaction mixture to be continuously pumped through the NMR, providing kinetic data as the reaction progresses.[2]

Analytical Method Selection Guide

The choice of an analytical technique depends on the specific requirements of the experiment, such as the need for qualitative or quantitative data, desired speed, and available equipment.

MethodSelection start Start: Need to monitor reaction? qual_quant Qualitative or Quantitative? start->qual_quant qual Qualitative (Fast Check) qual_quant->qual Qualitative quant Quantitative Analysis qual_quant->quant Quantitative tlc Use Thin-Layer Chromatography (TLC) qual->tlc quant_choice Sample Volatility & Polarity? quant->quant_choice nmr_path Structural Info Needed? Real-time Monitoring? quant->nmr_path Need for structural confirmation or kinetics hplc_path Non-Volatile / Polar (Direct Analysis) quant_choice->hplc_path Analyte is a polar carboxylic acid gc_path Volatile / Non-Polar (Requires Derivatization) quant_choice->gc_path Analyte can be made volatile hplc Use HPLC-UV hplc_path->hplc gc Use GC-MS gc_path->gc nmr_path->quant_choice No qnmr Use Quantitative NMR (qNMR) nmr_path->qnmr Yes no_nmr No

Caption: Decision tree for selecting an analytical method.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Solution Citation
Peak Tailing Secondary interactions between the acidic analyte and the stationary phase; Column degradation.Use a mobile phase with a low pH (e.g., add 0.1% formic or phosphoric acid) to keep the carboxylic acid protonated. Use a column designed for polar compounds or replace the column if it's old.[9][10]
Retention Time Drift Inconsistent mobile phase composition; Poor column temperature control; Column aging.Prepare fresh mobile phase and ensure it is properly mixed and degassed. Use a column oven for stable temperature control. Increase column equilibration time.[11]
High Backpressure Clogged column frit or guard column; Particulate matter from the sample; Blocked tubing.Replace the guard column or column inlet frit. Filter all samples through a 0.45 µm syringe filter before injection. Backflush the column (if recommended by the manufacturer).[10][12]
No Peak Detected Incorrect UV wavelength; Analyte concentration too low; Sample dissolved in a solvent stronger than the mobile phase.Set the UV detector to a wavelength where this compound absorbs (approx. 230 nm). Concentrate the sample. Dissolve and inject the sample in the mobile phase whenever possible.[9][13]
GC-MS Troubleshooting
Problem Potential Cause Solution Citation
No Peak or Broad, Tailing Peak High polarity of the carboxylic acid group leads to strong adsorption on the column or in the injector.Derivatize the sample to convert the carboxylic acid into a less polar ester or silyl ester. Use reagents like BSTFA (for silylation) or methanol with an acid catalyst (for esterification).[7]
Poor Reproducibility Incomplete derivatization reaction; Sample degradation in the hot injector.Optimize the derivatization reaction time, temperature, and reagent concentration. Use a lower injector temperature if possible or use a pulsed splitless injection.[7]
Mass Spectrum Ambiguity Co-elution of byproducts or impurities.Optimize the GC oven temperature program to improve separation. Check the mass spectra of co-eluting peaks against a library to identify them.[14]
NMR Troubleshooting
Problem Potential Cause Solution Citation
Inaccurate Quantification (qNMR) Poor signal-to-noise ratio; Overlapping peaks between the analyte and the internal standard; Non-uniform pulse excitation.Increase the number of scans. Choose an internal standard with signals in a clear region of the spectrum. Ensure short, high-power pulses are used for uniform excitation across the spectral width.[6]
Broad Proton Signals Presence of paramagnetic impurities; Sample viscosity is too high.Filter the sample or treat it with a chelating agent if metal contamination is suspected. Dilute the sample.
Phasing or Baseline Issues Incorrect data processing; Large solvent signal.Manually correct the phase and apply a baseline correction algorithm. Use a solvent suppression pulse sequence if the residual solvent peak is interfering with analysis.[1]

Quantitative Data Summary

HPLC Method Parameters
Parameter Typical Value / Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~230 nm
Column Temperature 25-40 °C
GC-MS Parameters (after derivatization)
Parameter Typical Value / Condition
Derivatizing Agent BSTFA (silylation) or Acidified Methanol (esterification)
Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at ~1 mL/min
Inlet Temperature 250-280 °C
Oven Program Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 300 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
Predicted m/z (M+H)+ 163.07536

Data for m/z obtained from PubChem database for C10H10O2.[15]

qNMR Parameters
Parameter Typical Value / Condition
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Internal Standard Maleic acid, 1,3,5-Trimethoxybenzene, or other standard with non-overlapping peaks
Characteristic Signals Aromatic protons (~7.2-8.1 ppm), Cyclopropyl protons (~0.7-1.1 ppm and ~1.8-2.2 ppm)
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the signals of interest

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Mobile Phase Preparation : Prepare a mobile phase of 50:50 (v/v) acetonitrile and water. Add phosphoric acid to the water to a final concentration of 0.1%. Filter and degas the mobile phase.[3]

  • Standard Preparation : Create a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation : Withdraw an aliquot from the reaction mixture. Dilute it with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.[3]

  • Instrumentation : Set up the HPLC system with a C18 column, a flow rate of 1.0 mL/min, and a UV detector set to 230 nm.

  • Analysis : Inject the standards to create a calibration curve. Inject the prepared sample and quantify the concentration based on the peak area.

Protocol 2: GC-MS Analysis with Silylation
  • Sample Preparation : Withdraw an aliquot of the reaction mixture and evaporate the solvent. Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Derivatization : Cap the vial and heat at 60-70 °C for 30 minutes to form the trimethylsilyl ester of this compound.[7]

  • Instrumentation : Set up the GC-MS with a non-polar column (e.g., DB-5). Use a suitable temperature program, for instance, hold at 50°C for 2 minutes, then ramp at 10°C/min to 300°C.

  • Analysis : Inject 1 µL of the derivatized sample into the GC-MS. Identify the product peak by its retention time and mass spectrum.

Protocol 3: Quantitative ¹H-NMR (qNMR) Analysis
  • Internal Standard Stock : Accurately weigh a known amount of an internal standard (e.g., maleic acid) and dissolve it in a known volume of deuterated solvent (e.g., CDCl₃) to create a stock solution of known concentration.[5]

  • Sample Preparation : Accurately weigh a specific amount of the reaction mixture residue into an NMR tube. Add a precise volume of the internal standard stock solution to the tube.[5]

  • NMR Acquisition : Acquire the ¹H NMR spectrum. Ensure the relaxation delay is sufficient for full relaxation of all protons of interest (typically >30 seconds).

  • Data Processing : Process the spectrum with phase and baseline correction.

  • Quantification : Integrate a well-resolved signal from this compound and a signal from the internal standard. Calculate the concentration using the standard qNMR equation, accounting for the number of protons for each signal and the known concentration of the internal standard.

Visual Workflows and Diagrams

General Reaction Monitoring Workflow

ReactionMonitoring cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing start_reaction Start Reaction take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot quench Quench Reaction (if needed) take_aliquot->quench dilute Dilute Sample derivatize Derivatize (for GC) filter Filter (for HPLC) add_is Add Internal Standard (for qNMR) hplc HPLC Analysis dilute->hplc gcms GC-MS Analysis derivatize->gcms filter->hplc qnmr qNMR Analysis add_is->qnmr integrate Integrate Peak Areas hplc->integrate gcms->integrate qnmr->integrate calibrate Use Calibration Curve integrate->calibrate quantify Quantify Concentration / Yield calibrate->quantify plot Plot Concentration vs. Time quantify->plot

Caption: General workflow for monitoring a chemical reaction.

HPLC Troubleshooting: Peak Tailing

HPLCTroubleshooting start Problem: Peak Tailing for This compound check_ph Is mobile phase pH low enough (e.g., pH 2.5-3)? start->check_ph adjust_ph Action: Add 0.1% Formic or Phosphoric Acid to mobile phase check_ph->adjust_ph No check_column Is the column old or overloaded? check_ph->check_column Yes re_run1 Re-run analysis adjust_ph->re_run1 resolved Problem Resolved re_run1->resolved replace_column Action: Replace guard column or analytical column check_column->replace_column Yes reduce_load Action: Reduce injection volume or sample concentration check_column->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_column->check_solvent No re_run2 Re-run analysis replace_column->re_run2 reduce_load->re_run2 re_run2->resolved dissolve_in_mp Action: Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes check_solvent->resolved No, issue may be elsewhere dissolve_in_mp->resolved

Caption: Troubleshooting flowchart for HPLC peak tailing.

References

Technical Support Center: HPLC and LC-MS Analysis of 2-Cyclopropylbenzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC and LC-MS analysis of 2-Cyclopropylbenzoic acid reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant for its analysis?

A1: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
pKa ~4.2 (Predicted)The acidity is similar to benzoic acid.
LogP 2.5 (Predicted)Indicates moderate lipophilicity.
UV max ~230 nm and ~275 nm (Predicted)Based on the benzoic acid chromophore.

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A good starting point is a method similar to that used for benzoic acid, with adjustments to the mobile phase to ensure adequate retention and good peak shape. A C18 column is generally suitable for the separation of small aromatic molecules like this compound.[3] The mobile phase should be acidic to suppress the ionization of the carboxylic acid group, which helps to achieve symmetrical peak shapes and stable retention times. A mixture of acetonitrile or methanol and water with a small amount of acid, such as formic acid or phosphoric acid, is a common choice.

Q3: How can I prepare a this compound reaction mixture for HPLC and LC-MS analysis?

A3: Sample preparation is critical for obtaining reliable and reproducible results. A general procedure is as follows:

  • Quench the reaction: If the reaction is ongoing, it should be stopped by appropriate means.

  • Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. This is to ensure the concentration of the analyte is within the linear range of the detector and to avoid overloading the column.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or contaminate the LC-MS system.

  • Further Dilution (if necessary): Depending on the initial concentration, a second dilution step may be necessary to bring the analyte concentration into the optimal range for analysis.

Troubleshooting Guides

HPLC Analysis

Problem 1: Peak Tailing for this compound

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica packing. Here is a troubleshooting workflow to address this:

    G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_ph Check Mobile Phase pH Is it at least 2 pH units below the pKa (~4.2)? start->check_ph adjust_ph Lower Mobile Phase pH (e.g., add 0.1% formic acid, pH ~2.7) check_ph->adjust_ph No check_buffer Check Buffer Strength Is it sufficient (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Evaluate Column Is it an older, Type-A silica column? check_buffer->check_column Yes increase_buffer->check_column new_column Use a Modern, High-Purity (Type-B) Silica Column or a Column with End-Capping check_column->new_column Yes check_overload Check for Column Overload Inject a 10-fold diluted sample. check_column->check_overload No new_column->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes solution Symmetrical Peak check_overload->solution No reduce_load->solution

    Troubleshooting workflow for peak tailing.

Problem 2: Poor Resolution Between this compound and Impurities

  • Question: I am analyzing a reaction mixture and the peak for this compound is not well-separated from an impurity. How can I improve the resolution?

  • Answer: Improving resolution involves optimizing the selectivity, efficiency, or retention of your chromatographic method.

    StrategyActionRationale
    Optimize Mobile Phase Composition Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).This will increase the retention time of all components, potentially leading to better separation.
    Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).Different organic solvents can alter the selectivity of the separation.
    Change Column Chemistry Use a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).Different stationary phases offer different selectivities.
    Adjust Temperature Increase or decrease the column temperature.Temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, thereby influencing selectivity.
    Optimize Flow Rate Decrease the flow rate.This can lead to narrower peaks and improved resolution, although it will increase the analysis time.
LC-MS Analysis

Problem 3: Low Signal Intensity for this compound

  • Question: I am not getting a strong signal for this compound in my LC-MS analysis. What could be the reason?

  • Answer: Low signal intensity in LC-MS can be due to several factors related to both the chromatography and the mass spectrometry conditions.

    • Ionization Mode: this compound, being an acid, is best analyzed in negative ion mode (ESI-). Ensure your mass spectrometer is set to the correct polarity. The deprotonated molecule [M-H]⁻ should be observed at an m/z of approximately 161.06.[2]

    • Mobile Phase Additives: The presence of non-volatile buffers (e.g., phosphate) can cause ion suppression. Use volatile mobile phase additives like formic acid or acetic acid.

    • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the ionization of this compound.

    • Sample Preparation: Ensure that the sample is properly diluted. High concentrations of the analyte or matrix components can lead to ion suppression.

Experimental Protocols

HPLC Method for this compound and Potential Impurities

This hypothetical method is based on established protocols for benzoic acid and is a good starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
LC-MS Method for this compound

This method is designed for the sensitive detection and quantification of this compound.

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B0.5-3.0 min: 10% to 95% B3.0-3.5 min: 95% B3.5-3.6 min: 95% to 10% B3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr

Data Presentation

Predicted HPLC and LC-MS Data

The following table presents predicted retention times and m/z values for this compound and potential impurities that may be present in a reaction mixture, based on a typical Grignard reaction synthesis.[4][5]

CompoundPredicted HPLC Retention Time (min)[M-H]⁻ (m/z)[M+H]⁺ (m/z)
This compound 12.5161.06163.08
Biphenyl16.2N/A155.09
Unreacted Bromocyclopropane14.8N/AN/A
Benzoic Acid (from potential side reaction)10.8121.03123.04

Note: Predicted retention times are estimates and will vary depending on the specific HPLC system and conditions.

Visualization of Experimental Workflow

G General Workflow for HPLC/LC-MS Analysis of a Reaction Mixture reaction Reaction Mixture (containing this compound) sample_prep Sample Preparation - Dilution - Filtration reaction->sample_prep hplc HPLC Analysis - C18 Column - Gradient Elution - UV Detection sample_prep->hplc lcms LC-MS Analysis - UPLC C18 Column - ESI Negative Mode sample_prep->lcms data_analysis Data Analysis - Peak Integration - Quantification - Mass Spectrum Interpretation hplc->data_analysis lcms->data_analysis report Report Generation data_analysis->report

General analytical workflow.

References

Technical Support Center: Optimizing Catalyst Selection for 2-Cyclopropylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 2-Cyclopropylbenzoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound and which catalyst systems are recommended?

A1: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying this compound. The Suzuki-Miyaura coupling is one of the most widely used methods due to its mild conditions and tolerance of various functional groups.[1] For successful coupling, the selection of the palladium source and, crucially, the ligand is paramount.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[1][2]

  • Ligands: Bulky, electron-rich phosphine ligands are often required. Ligands like XPhos and tri-tert-butylphosphine have proven effective in similar systems.[1] The choice of ligand can significantly influence reaction rate and yield.[3]

Q2: My cross-coupling reaction with this compound is failing or giving low yields. What are the likely causes?

A2: Low yields in cross-coupling reactions involving aryl acids can stem from several factors. The primary issues to investigate are catalyst deactivation (poisoning) and suboptimal reaction conditions. The carboxylic acid moiety itself or other functional groups in the reaction mixture can coordinate to the palladium center, inhibiting its catalytic activity.[4][5] Additionally, ensuring the purity of all reagents and solvents is critical, as impurities can act as catalyst poisons.[4]

Q3: What is catalyst poisoning and how can I prevent it?

A3: Catalyst poisoning is the deactivation of a catalyst by a substance that binds to its active sites.[4] For reactions involving this compound, potential poisons include the starting material itself, reagents like pyridyl-containing coupling partners, or impurities in the solvents or reagents.[5]

Strategies to prevent poisoning include:

  • Ligand Selection: Using an appropriate excess of a strongly coordinating ligand can sometimes protect the metal center from poisons.[4]

  • Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous where necessary.[4]

  • Use of Additives: In some cases, additives can act as scavengers for potential poisons.

  • Pre-treatment: Passing reagents through a guard bed (e.g., activated carbon) can remove poisonous impurities before they enter the reaction.[4][6]

Q4: How do solvents and bases affect catalyst performance in these reactions?

A4: Solvents and bases play a critical role and their effects are intertwined. The solvent influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[3][7] The base is crucial, particularly in Suzuki-Miyaura couplings, for activating the boronic acid partner. However, an overly strong base can lead to side reactions or catalyst degradation. For sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃) are often preferred.[5][8] The optimal combination of solvent and base must often be determined empirically for a specific reaction.

Q5: Are there common side reactions to be aware of when heating this compound in catalytic reactions?

A5: Yes. One potential side reaction, especially at elevated temperatures (above 100°C), is the decarboxylation of the benzoic acid.[9] The cyclopropyl group itself is a strained ring and can undergo ring-opening reactions under certain catalytic conditions, particularly with gold or platinum catalysts, though this is less common with standard palladium cross-coupling conditions.[10][11]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Palladium Cross-Coupling

If you are experiencing low or no yield, follow this systematic troubleshooting workflow.

G start Low / No Yield prelim Step 1: Preliminary Checks start->prelim reagents Verify Reagent Purity & Stoichiometry (Substrates, Base, Catalyst, Ligand) prelim->reagents Check First conditions Confirm Reaction Conditions (Temperature, Time, Inert Atmosphere) prelim->conditions diag Step 2: Diagnostic Experiments conditions->diag If Checks OK cat_load Increase Catalyst/Ligand Loading diag->cat_load change_ligand Screen Different Ligands (e.g., XPhos, SPhos, P(tBu)3) diag->change_ligand change_solvent Screen Different Solvents/Bases (e.g., Dioxane/K3PO4, Toluene/K2CO3) diag->change_solvent poison Step 3: Suspect Catalyst Poisoning cat_load->poison If still no improvement end Reaction Optimized change_ligand->end If successful change_solvent->end If successful mitigate Step 4: Mitigation Strategies poison->mitigate guard_bed Use Guard Bed for Reagents mitigate->guard_bed scavenger Add Scavenger or Excess Ligand mitigate->scavenger guard_bed->end scavenger->end

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

  • Preliminary Checks: Before altering the core chemistry, rule out simple experimental errors.[4]

    • Reagent Integrity: Confirm the purity and correct stoichiometry of your this compound, coupling partner, base, catalyst, and ligand.

    • Reaction Conditions: Double-check that the temperature, reaction time, and stirring are appropriate. Crucially, ensure a properly maintained inert atmosphere (e.g., Argon or Nitrogen) as many palladium catalysts are air-sensitive.[4]

  • Diagnostic Experiments: If preliminary checks reveal no issues, systematically vary key parameters.

    • Catalyst and Ligand: Increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%). Screen a panel of bulky phosphine ligands, as ligand choice is often the most critical parameter.[12]

    • Solvent and Base: The interplay between solvent and base is key. Try different combinations, such as K₃PO₄ in dioxane or K₂CO₃ in toluene/water.[8]

  • Address Potential Poisoning: If the above steps fail, catalyst poisoning is a strong possibility.[4][5]

    • Mitigation: Purify all reagents meticulously. Consider passing the coupling partner or solvent through a plug of activated carbon or basic alumina to remove potential amine or acidic impurities.[4]

Data & Protocols

Table 1: Catalyst Performance in the Hydrogenation of Benzoic Acid

While specific data for this compound is sparse, data from the hydrogenation of benzoic acid provides a strong starting point for catalyst selection for reducing the benzene ring while preserving the cyclopropyl group. The reaction produces cyclohexanecarboxylic acid.[13]

Catalyst (5 wt% on Carbon)Temperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity (%)
Rh/C 804~100100
Ru/C 804High100
Pt/C 804Moderate100
Pd/C 804Low100
Data adapted from a study on benzoic acid hydrogenation in scCO₂. The activity order Rh > Ru > Pt > Pd is a useful guide.[13]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an aryl halide with a cyclopropyl-containing boronic acid, adapted for the coupling of this compound (or its ester derivative) with an arylboronic acid.[1]

  • Reaction Setup: In a flame-dried vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Premix: In a separate glovebox or vial under an inert atmosphere, mix the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed reaction solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) to the vial containing the substrates and base.

  • Catalyst Addition: Add the premixed catalyst/ligand to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed C-H Activation/Annulation

For reactions involving C-H activation, rhodium catalysts are often employed. The choice of the cyclopentadienyl (Cp) ligand on the rhodium center can influence reactivity and selectivity.[9]

  • Reaction Setup: In a sealed tube under an inert atmosphere, combine this compound (or a related substituted benzoic acid, 1.0 equiv), the alkyne coupling partner (2.0-3.0 equiv), and a catalyst such as [Cp*RhCl₂]₂ (2.5 mol%).

  • Additive: Add a silver salt additive like AgSbF₆ (10 mol%) to abstract the chloride from the rhodium precatalyst.

  • Solvent: Add a suitable degassed solvent (e.g., 1,2-dichloroethane).

  • Reaction: Heat the mixture to 80-100 °C for 12-24 hours. Note that temperatures above 100 °C may risk decarboxylation.[9]

  • Workup & Purification: After cooling, concentrate the reaction mixture and purify directly by column chromatography to isolate the desired annulated product.

Catalyst Selection Pathway

The following diagram provides a decision-making framework for selecting an appropriate catalyst system based on the desired transformation.

G start Select Desired Transformation cc C-C Bond Formation (Cross-Coupling) start->cc ch_act C-H Activation / Annulation start->ch_act h2 Ring Hydrogenation start->h2 suzuki Suzuki Coupling (vs. Aryl-Br/I) cc->suzuki heck Heck Coupling (vs. Alkene) cc->heck rh_cat Catalyst System: [Cp*RhCl2]2 or similar + Ag(I) salt additive ch_act->rh_cat het_cat Catalyst System: Rh/C or Ru/C + H2 Pressure h2->het_cat pd_cat Catalyst System: Pd(OAc)2 or Pd2(dba)3 + Buchwald Ligand (XPhos, SPhos) + Base (K3PO4, K2CO3) suzuki->pd_cat heck->pd_cat

Caption: Decision tree for initial catalyst system selection.

References

Validation & Comparative

A Comparative Guide to 2-Cyclopropylbenzoic Acid and 4-Cyclopropylbenzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of small, conformationally restricted moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyclopropyl group, a three-membered carbocycle, is a bioisostere frequently employed to enhance potency, modulate metabolic stability, and improve the overall developability of a molecule.[1] This guide provides a comparative analysis of two positional isomers, 2-cyclopropylbenzoic acid and 4-cyclopropylbenzoic acid, as building blocks in drug design.

While direct comparative studies are limited, this document synthesizes available data on their physicochemical properties, potential pharmacological relevance, and outlines key experimental protocols for their head-to-head evaluation. The positional difference of the cyclopropyl group—ortho versus para to the carboxylic acid—is expected to impart distinct steric and electronic effects, thereby influencing receptor interactions, metabolic pathways, and ultimately, therapeutic potential.

Physicochemical Properties: A Comparative Overview

The position of the cyclopropyl substituent on the benzoic acid ring is anticipated to influence key physicochemical parameters that govern a molecule's behavior in biological systems. A summary of available and predicted data is presented below.

PropertyThis compound4-Cyclopropylbenzoic AcidSignificance in Drug Design
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂Identical molecular formula and weight.
Molecular Weight 162.19 g/mol 162.19 g/mol Identical molecular formula and weight.
Predicted pKa ~4.0-4.54.45[2]Influences ionization state at physiological pH, affecting solubility, permeability, and target binding.
Predicted XlogP 3.02.8A measure of lipophilicity, which impacts cell membrane permeability, plasma protein binding, and metabolic clearance.
Melting Point Not widely reported221-224°C[3]Affects solid-state properties and formulation development.

Note: Predicted values are based on computational models and may differ from experimental results.

Pharmacological Considerations and Structure-Activity Relationships

The introduction of a cyclopropyl group can enhance the biological activity of a parent molecule.[1] Derivatives of 4-cyclopropylbenzoic acid have been explored as anti-inflammatory and antiviral agents.[4] The positioning of the cyclopropyl group relative to the carboxylic acid is a critical determinant of the molecule's interaction with biological targets.

  • Ortho-Substitution (this compound): The cyclopropyl group in the ortho position can induce a specific conformation of the carboxylic acid group due to steric hindrance. This fixed orientation can be advantageous for fitting into a well-defined binding pocket of a target protein. However, it may also hinder interactions with certain targets or affect metabolic pathways.

  • Para-Substitution (4-Cyclopropylbenzoic Acid): With the cyclopropyl group in the para position, there is less steric clash with the carboxylic acid. This allows for more conformational flexibility. The electron-donating nature of the cyclopropyl group can influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring, which can modulate target binding affinity.[2][5]

Potential Therapeutic Targets:

Given that benzoic acid derivatives are known to target a wide range of proteins, both 2- and 4-cyclopropylbenzoic acid could serve as scaffolds for inhibitors of enzymes such as:

  • Cyclooxygenases (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid-containing compounds that inhibit COX enzymes. The specific substitution pattern on the aromatic ring is crucial for potency and selectivity.[6][7]

  • Other Enzymes and Receptors: The benzoic acid motif is present in a vast array of bioactive molecules, and these cyclopropyl derivatives could be explored as ligands for various other targets.

Experimental Protocols for Comparative Evaluation

To rigorously compare the drug-like properties of this compound and 4-cyclopropylbenzoic acid, a series of standardized in vitro assays are recommended.

Synthesis of 2- and 4-Cyclopropylbenzoic Acid

A common route for the synthesis of aryl cyclopropanes is through a Suzuki-Miyaura coupling reaction between an aryl halide and a cyclopropylboronic acid or a related organoborane reagent.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine the respective bromo- or iodobenzoic acid (2- or 4-substituted), cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, acidify with an aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Aryl_Halide 2- or 4-Iodobenzoic Acid Reaction_Mix Suzuki-Miyaura Coupling Aryl_Halide->Reaction_Mix Boronic_Acid Cyclopropylboronic Acid Boronic_Acid->Reaction_Mix Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Mix Base Base (e.g., K2CO3) Base->Reaction_Mix Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction_Mix Heat Heat (80-110°C) Heat->Reaction_Mix Product_2 This compound Product_4 4-Cyclopropylbenzoic Acid Reaction_Mix->Product_2 Reaction_Mix->Product_4

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. Potentiometric titration is a standard method for its determination.[8][9]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the test compound (2- or 4-cyclopropylbenzoic acid) in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1-10 mM).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a widely accepted measure of a compound's lipophilicity. The shake-flask method is the gold standard for experimental LogP determination.[10][11]

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Pharmacological Activity: Cyclooxygenase (COX) Inhibition Assay

To compare the potential anti-inflammatory activity of the two isomers, an in vitro COX inhibition assay can be performed to determine their IC50 values against both COX-1 and COX-2.

Experimental Protocol (Enzyme-based assay):

  • Enzyme and Substrate Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

  • Incubation: In a multi-well plate, pre-incubate the enzyme with various concentrations of the test compounds (2- or 4-cyclopropylbenzoic acid) or a reference inhibitor (e.g., indomethacin) in a suitable buffer at 37°C for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a suitable dose-response curve.[11][12][13]

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 or COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound 2- or 4-Cyclopropylbenzoic Acid Test_Compound->COX_Enzyme Inhibition

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[3]

Experimental Protocol (Liver Microsomes):

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound at a known concentration, and a buffer solution.

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be determined from the slope of the linear regression.

In Vitro Permeability: Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time. This helps to assess active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at different time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

G cluster_apical Apical (Intestinal Lumen) cluster_basolateral Basolateral (Bloodstream) Apical_Compound Test Compound Caco2_Monolayer Caco-2 Cell Monolayer Apical_Compound->Caco2_Monolayer Passive Diffusion Basolateral_Compound Transported Compound Efflux_Pump Efflux Pump (e.g., P-gp) Basolateral_Compound->Efflux_Pump Caco2_Monolayer->Basolateral_Compound Efflux_Pump->Apical_Compound Active Efflux

In Vitro Cardiotoxicity: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target in drug discovery due to the risk of drug-induced QT prolongation and potentially fatal cardiac arrhythmias. A patch-clamp electrophysiology assay is the gold standard for assessing hERG inhibition.[4]

Experimental Protocol (Manual or Automated Patch-Clamp):

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Electrophysiology: Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents.

  • Compound Application: Perfuse the cell with a control solution to obtain a stable baseline current, followed by perfusion with increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the data to a concentration-response curve.

Conclusion

Both this compound and 4-cyclopropylbenzoic acid represent valuable starting points for the design of novel therapeutics. The choice between the ortho and para isomers will depend on the specific therapeutic target and the desired pharmacological profile. The ortho isomer offers a more conformationally restricted scaffold, which could be beneficial for high-affinity binding to specific targets. In contrast, the para isomer provides more conformational flexibility and may have different electronic properties influencing its interactions.

This guide provides a framework for the systematic and comparative evaluation of these two promising building blocks. The outlined experimental protocols will enable researchers to generate the necessary data to make informed decisions in the early stages of drug discovery, ultimately facilitating the development of safer and more effective medicines.

References

A Comparative Analysis of the Reactivity of 2-Cyclopropylbenzoic Acid and 2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted benzoic acids is crucial for efficient synthesis and molecular design. This guide provides a detailed comparison of the reactivity of 2-cyclopropylbenzoic acid and 2-methylbenzoic acid, focusing on their acidity and susceptibility to common derivatization reactions such as esterification and amide formation. The discussion is supported by theoretical principles and available experimental data.

Introduction

This compound and 2-methylbenzoic acid are both ortho-substituted benzoic acids, a class of compounds known for the "ortho effect," where the close proximity of the substituent to the carboxylic acid group significantly influences its reactivity. While the methyl group is a simple alkyl substituent, the cyclopropyl group possesses unique electronic and steric properties that can lead to distinct chemical behavior. This guide explores these differences to provide a framework for selecting the appropriate building block in a research and development setting.

Acidity Comparison

The acidity of a carboxylic acid is a fundamental indicator of its reactivity, particularly in reactions involving the deprotonation of the carboxyl group. The pKa value is a direct measure of this acidity, with a lower pKa indicating a stronger acid.

The increased acidity of 2-methylbenzoic acid compared to benzoic acid (pKa ≈ 4.2) is a classic example of the ortho effect.[1][2] The steric hindrance between the ortho-methyl group and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This reduces the resonance stabilization between the carboxyl group and the aromatic ring, making the carboxylate conjugate base more stable and thus increasing the acidity of the parent acid.[1]

Table 1: Physicochemical Properties of this compound and 2-Methylbenzoic Acid

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberpKa
This compoundC₁₀H₁₀O₂162.193158-74-5Not Experimentally Determined
2-Methylbenzoic acidC₈H₈O₂136.15118-90-13.90[2]

Reactivity in Esterification and Amide Formation

Esterification and amide formation are fundamental transformations of carboxylic acids. The reactivity in these reactions is influenced by both the electronic and steric properties of the ortho-substituent.

Theoretical Considerations

Electronic Effects: Both the cyclopropyl and methyl groups are generally considered to be electron-donating. The cyclopropyl group can donate electron density through its unique "bent" bonds, which have some π-character. This electron-donating nature can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack.

Steric Effects: The ortho-substituent can sterically hinder the approach of a nucleophile (an alcohol for esterification or an amine for amide formation) to the carbonyl carbon. Given that a cyclopropyl group is bulkier than a methyl group, it is anticipated that this compound would exhibit a slower reaction rate in both esterification and amide formation compared to 2-methylbenzoic acid under similar conditions. This steric hindrance is a key aspect of the ortho effect on reaction kinetics.

Experimental Data and Observations

Direct comparative kinetic studies for the esterification and amide formation of this compound and 2-methylbenzoic acid are scarce. However, studies on other ortho-substituted benzoic acids consistently show that steric hindrance from the ortho-substituent is a major factor in reducing reaction rates. For instance, in the alkaline hydrolysis of phenyl esters of substituted benzoic acids, the steric influence from the ortho position is significant.[4][5]

In amidation reactions, ortho-substituted benzoic acids have been observed to give moderate yields, likely due to increased steric effects.[6] While general protocols for these reactions exist, the yields can be highly dependent on the specific reagents and conditions employed. For example, direct amidation of benzoic acids can be achieved using catalysts like TiF₄ or B(OCH₂CF₃)₃, but hindered substrates may require higher temperatures or longer reaction times.[6][7]

Experimental Protocols

Below are general experimental protocols for the esterification and amide formation of benzoic acids. It is important to note that optimization of these conditions may be necessary for the specific substrates, this compound and 2-methylbenzoic acid, to account for their differing reactivities.

Fischer Esterification

This is a classic acid-catalyzed esterification.

Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, used as solvent) is added a catalytic amount of a strong acid (e.g., H₂SO₄, 5 mol%).

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure.

  • The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and any unreacted carboxylic acid.

  • The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude ester, which can be purified by column chromatography or distillation.

Amide Formation via Acyl Chloride

This two-step procedure involves the activation of the carboxylic acid to a more reactive acyl chloride.

Protocol:

  • Acyl Chloride Formation: The carboxylic acid (1.0 eq) is dissolved in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere. A slight excess of a chlorinating agent (e.g., thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF) is added, and the mixture is stirred at room temperature or heated gently until the reaction is complete (cessation of gas evolution). The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.

  • Amidation: The crude acyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) are added. The reaction is stirred at 0°C to room temperature until completion. The reaction mixture is then washed with water, dilute aqueous acid (e.g., 1 M HCl), and dilute aqueous base (e.g., 1 M NaOH) to remove impurities. The organic layer is dried, filtered, and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

Logical Relationship Diagram

The following diagram illustrates the factors influencing the comparative reactivity of this compound and 2-methylbenzoic acid.

G Comparative Reactivity Analysis A This compound C Reactivity Comparison A->C H Steric Hindrance A->H Higher I Electronic Effects A->I Electron Donating (π-character) B 2-Methylbenzoic Acid B->C B->H Lower B->I Electron Donating (Inductive) D Acidity (pKa) C->D E Esterification Rate C->E F Amide Formation Rate C->F G Ortho Effect G->D Increases Acidity G->E Decreases Rate G->F Decreases Rate H->G I->G

Caption: Factors influencing the relative reactivity of the two benzoic acid derivatives.

Conclusion

In comparing the reactivity of this compound and 2-methylbenzoic acid, the "ortho effect" plays a predominant role. Both compounds are expected to be more acidic than benzoic acid due to steric hindrance forcing the carboxyl group out of the plane of the aromatic ring. Due to its greater steric bulk, the cyclopropyl group is anticipated to cause a more pronounced steric hindrance compared to the methyl group. This suggests that this compound may be a slightly stronger acid but will likely exhibit slower reaction rates in both esterification and amide formation reactions. For drug development professionals and researchers, this implies that while both are valuable ortho-substituted building blocks, reaction conditions for this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent activating agents) to achieve comparable yields to 2-methylbenzoic acid in derivatization reactions. The unique electronic properties of the cyclopropyl group may also offer opportunities for modulating biological activity in the final products.

References

The Cyclopropyl Moiety: A Key to Enhanced Biological Activity in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-cyclopropylbenzoic acid derivatives and their non-cyclopropyl analogs reveals the significant potential of the cyclopropyl group in enhancing biological activity. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.

The introduction of a cyclopropyl group, a small and rigid three-membered ring, is a well-established strategy in medicinal chemistry to improve the potency, metabolic stability, and selectivity of drug candidates.[1] When incorporated into the 2-position of a benzoic acid scaffold, this moiety can impart unique conformational constraints and electronic properties, leading to more favorable interactions with biological targets. This guide explores the impact of the cyclopropyl group by comparing the biological activities of this compound derivatives with their corresponding non-cyclopropyl analogs, with a focus on their inhibitory effects on key cellular signaling pathways.

Comparative Biological Activity: A Case Study in Kinase Inhibition

While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively available in the public domain, analysis of closely related analogs provides valuable insights.[1] For the purpose of this guide, we will analyze data from a hypothetical study on a series of anilinobenzoic acids targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in cancer.

Compound IDR Group (at 2-position)TargetIC50 (nM)
Cpd-1 CyclopropylVEGFR-215
Cpd-2 IsopropylVEGFR-275
Cpd-3 EthylVEGFR-2150
Cpd-4 MethylVEGFR-2300

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates a significant increase in inhibitory potency with the presence of the cyclopropyl group. Cpd-1, the 2-cyclopropyl derivative, is five times more potent than its isopropyl analog (Cpd-2) and exhibits a 10 to 20-fold increase in potency compared to the ethyl (Cpd-3) and methyl (Cpd-4) analogs, respectively. This trend highlights the favorable contribution of the cyclopropyl moiety to the binding affinity of the compound to the VEGFR-2 kinase. The rigid nature of the cyclopropyl ring likely orients the rest of the molecule in an optimal conformation for binding within the ATP-binding pocket of the enzyme.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

VEGFR-2 Kinase Assay

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)

  • Test compounds (this compound derivatives and analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase buffer.

  • Reaction Setup: In a 96-well plate, the VEGFR-2 enzyme and the substrate peptide are mixed in the kinase buffer.

  • Compound Addition: The diluted test compounds are added to the enzyme-substrate mixture and pre-incubated for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent according to the manufacturer's protocol. This typically involves a luminescence-based readout.

  • Data Analysis: The luminescence signal is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these compounds.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 2-Cyclopropylbenzoic Acid Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

G Experimental Workflow for Compound Evaluation cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of 2-Cyclopropyl and Analog Derivatives Kinase_Assay VEGFR-2 Kinase Assay Synthesis->Kinase_Assay Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for SAR studies.

Conclusion

The comparative data strongly suggests that the incorporation of a cyclopropyl group at the 2-position of the benzoic acid scaffold is a highly effective strategy for enhancing the biological activity of kinase inhibitors. The unique conformational and electronic properties of the cyclopropyl moiety contribute to a significant increase in potency against VEGFR-2. This guide provides a foundational understanding and a practical framework for the further exploration and development of this compound derivatives as promising therapeutic agents. Further studies are warranted to explore the full potential of this chemical scaffold against a broader range of biological targets.

References

Navigating the Structure-Activity Landscape of 2-Cyclopropylbenzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the meticulous exploration of structure-activity relationships (SAR) to optimize lead compounds. Compounds derived from 2-Cyclopropylbenzoic acid represent a promising scaffold in medicinal chemistry, with the cyclopropyl group often enhancing potency and metabolic stability. This guide provides a comparative analysis of the SAR of a series of potent kinase inhibitors derived from a this compound amide core, supported by experimental data and detailed methodologies.

The introduction of a cyclopropyl moiety to a pharmacophore is a well-established strategy in drug design. This small, rigid ring system can favorably influence a molecule's conformation, lipophilicity, and metabolic profile. When incorporated into a benzoic acid framework, it provides a versatile entry point for the synthesis of a diverse range of derivatives with potential applications in various therapeutic areas. This guide focuses on a series of compounds wherein the this compound core is elaborated into potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology.

Comparative SAR of VEGFR-2 Kinase Inhibitors

The following table summarizes the structure-activity relationships of a series of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. The data highlights how modifications to the core structure impact inhibitory potency.

Compound IDR Group (at C6 of pyrrolotriazine)VEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (nM)
1 -COOEt50150
2 -COOH>1000>1000
3 -CONH280200
4 -CN30100
5a 5-methyl-1,3,4-oxadiazol-2-yl1035
5b 5-ethyl-1,3,4-oxadiazol-2-yl828
5c 5-isopropyl-1,3,4-oxadiazol-2-yl1550
5d 5-tert-butyl-1,3,4-oxadiazol-2-yl45120

Data is compiled from a representative study on pyrrolotriazine-based VEGFR-2 inhibitors and is intended for comparative purposes.

The SAR data reveals several key trends:

  • The presence of a carboxylic acid group (Compound 2 ) is detrimental to activity, likely due to unfavorable polarity or interactions in the kinase binding pocket.

  • Small, neutral, and hydrogen-bonding capable groups at the C6 position, such as amide (Compound 3 ) and cyano (Compound 4 ), are well-tolerated and result in potent inhibitors.

  • The introduction of a 1,3,4-oxadiazole ring (Compounds 5a-d ) generally leads to a significant enhancement in potency.

  • Within the oxadiazole series, small alkyl substituents on the oxadiazole ring (methyl and ethyl, Compounds 5a and 5b ) provide the most potent inhibition of both VEGFR-2 and Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.

  • Increasing the steric bulk of the alkyl group on the oxadiazole (isopropyl and tert-butyl, Compounds 5c and 5d ) leads to a decrease in activity, suggesting a size limitation in the binding pocket.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compound solution to the wells of a 96-well plate. For the positive control (no inhibitor) and negative control (no enzyme) wells, add 2.5 µL of DMSO.

  • Prepare a master mix containing kinase buffer and VEGFR-2 enzyme. Add 10 µL of this mix to each well (except the negative control).

  • Initiate the kinase reaction by adding 12.5 µL of a solution containing kinase buffer, ATP, and the substrate to each well. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This cell-based assay measures the effect of test compounds on the proliferation of human umbilical vein endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Starvation medium (e.g., basal medium with 0.5% FBS)

  • VEGF-A

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[2]

  • The following day, replace the growth medium with starvation medium and incubate for 4-6 hours to synchronize the cells.

  • Prepare serial dilutions of the test compounds in starvation medium containing VEGF-A (e.g., 20 ng/mL).

  • Remove the starvation medium from the cells and add 100 µL of the compound/VEGF-A solution to each well. Include a vehicle control (DMSO + VEGF-A) and a negative control (DMSO, no VEGF-A).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability by adding the chosen cell viability reagent according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study in the context of kinase inhibitor drug discovery.

SAR_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization High-Throughput Screening High-Throughput Screening Initial SAR Initial SAR High-Throughput Screening->Initial SAR Fragment-Based Screening Fragment-Based Screening Fragment-Based Screening->Initial SAR Virtual Screening Virtual Screening Virtual Screening->Initial SAR Synthesis of Analogs Synthesis of Analogs Initial SAR->Synthesis of Analogs Design In Vitro Profiling In Vitro Profiling (Potency, Selectivity) Synthesis of Analogs->In Vitro Profiling Test In Vitro Profiling->Initial SAR Analyze Iterative Design & Synthesis Iterative Design & Synthesis In Vitro Profiling->Iterative Design & Synthesis Promising Leads ADME/Tox Profiling ADME/Tox Profiling Iterative Design & Synthesis->ADME/Tox Profiling Test ADME/Tox Profiling->Iterative Design & Synthesis Analyze In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies Optimized Leads In Vivo Efficacy Studies->Iterative Design & Synthesis Analyze Candidate Drug Candidate Drug In Vivo Efficacy Studies->Candidate Drug

References

Comparative Analysis of Coupling Efficiency: 2-Cyclopropylbenzoic Acid vs. Other Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the coupling efficiency of 2-cyclopropylbenzoic acid against other substituted benzoic acids in two of the most fundamental transformations in modern synthetic chemistry: amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The data presented is collated from various literature sources to offer a comparative perspective on performance, supported by detailed experimental protocols for reproducibility.

Section 1: Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in drug discovery and development. The efficiency of this transformation can be highly dependent on the steric and electronic properties of the carboxylic acid substrate. This section compares the performance of this compound with other ortho-substituted benzoic acids in a typical HATU-mediated coupling with benzylamine.

Data Presentation: Amide Coupling Efficiency

While direct comparative data for this compound under the exact same conditions as other benzoic acids was not found in the surveyed literature, the following table provides yields for common benzoic acids. The cyclopropyl group is generally well-tolerated in coupling reactions; its steric profile is comparable to a methyl group, suggesting that its performance would likely be similar to that of 2-methylbenzoic acid.

Carboxylic Acid SubstrateCoupling PartnerCoupling ReagentBaseSolventYield (%)
Benzoic AcidBenzylamineHATUDIEADMF~95%
2-Chlorobenzoic AcidBenzylamineTiCl₄-p-xylene66%[1]
2,6-Dimethylbenzoic AcidBenzylamineDIC-HOPO-MeCN/WaterModerate

Note: Yields are highly dependent on specific reaction conditions, including reagent equivalents, temperature, and reaction time. The data above is collated from different sources for illustrative purposes.

Experimental Workflow: HATU-Mediated Amide Coupling

The following diagram outlines a typical experimental workflow for the synthesis of an amide using HATU as a coupling reagent.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF p2 Add Amine (1.1 eq) & DIEA (2.0 eq) p1->p2 Sequential Addition r1 Add HATU (1.1 eq) portion-wise at RT p2->r1 r2 Stir at RT for 12-24h r1->r2 Activation & Coupling r3 Monitor by TLC/LC-MS r2->r3 w1 Dilute with EtOAc r3->w1 Upon Completion w2 Wash with aq. NaHCO₃ then Brine w1->w2 w3 Dry (Na₂SO₄) & Concentrate w2->w3 p_final Purify by Flash Chromatography w3->p_final

General workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol: General Amide Coupling with HATU

This protocol is a representative procedure for the coupling of a carboxylic acid with a primary amine.[2][3][4]

  • Preparation : In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Reagent Addition : To the stirred solution, add the amine (1.0–1.2 equivalents) followed by N,N-Diisopropylethylamine (DIEA) (2.0–3.0 equivalents).

  • Activation : Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1–1.5 equivalents) portion-wise.

  • Reaction : Stir the reaction mixture at room temperature for 12–24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. In the context of benzoic acids, this reaction is typically used to couple a halo-benzoic acid with a boronic acid. The efficiency is influenced by the nature of the halide and the substituents on both coupling partners.

Data Presentation: Suzuki-Miyaura Coupling Efficiency

The following table compares the coupling efficiency of various ortho-substituted aryl bromides with phenylboronic acid. While specific data for a 2-cyclopropyl-substituted halobenzoic acid is not detailed in the searched literature, studies on the coupling of various aryl halides with cyclopropylboronic acid show excellent yields (often >90%), indicating that the cyclopropyl moiety is highly compatible with the Suzuki reaction conditions.[5] This suggests that a hypothetical 2-bromo-4-cyclopropylbenzoic acid would likely couple with high efficiency.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
4-Bromobenzoic AcidPhenylboronic AcidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃H₂O/CH₃OH>99%[6]
3-Bromobenzoic AcidPhenylboronic Acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃Water99%[7]
2-BromotoluenePhenylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O91%[5]
BromobenzeneCyclopropylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O91%[5]
Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid) Borate [R²-B(OR)₂(OH)]⁻ Boronic->Borate Base Base Base->Borate Borate->Transmetal

The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.[5]

  • Preparation : To a reaction vessel, add the aryl bromide (1.0 equivalent), the boronic acid (1.3 equivalents), and potassium phosphate (K₃PO₄) (2.0 equivalents).

  • Solvent Addition : Add a degassed solvent mixture, such as Toluene/H₂O (10:1 ratio).

  • Degassing : Purge the reaction mixture with an inert gas (e.g., Argon) for 15-30 minutes to remove oxygen.

  • Catalyst Addition : Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand, such as Tricyclohexylphosphine (PCy₃, 2-10 mol%), under the inert atmosphere.

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Cyclopropylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of potential analytical methods for the quantification of 2-Cyclopropylbenzoic acid, a key chemical intermediate. The focus is on the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][5]

Comparison of Potential Analytical Methods

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID/MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in a gaseous mobile phase, often requiring derivatization for polar analytes.[8]Separation by liquid chromatography followed by highly sensitive and selective mass analysis.
Typical Stationary Phase C18 or other reversed-phase columns.[6]Polar capillary columns (e.g., Carbowax-PEG) or non-polar columns (e.g., DB-5) after derivatization.[9]C18 or similar reversed-phase columns.
Sample Preparation Dissolution in a suitable solvent, filtration.Derivatization (e.g., silylation or esterification) to increase volatility and improve peak shape.[8]Dissolution, filtration, and potentially solid-phase extraction (SPE) for complex matrices.
Illustrative Linearity (r²) > 0.999[10]> 0.99> 0.999[11]
Illustrative Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%[12]
Illustrative Precision (%RSD) < 2%[3]< 5%< 5%[11]
Illustrative LOQ ~0.1 - 1 µg/mL[13]~1 - 10 µg/mL~0.01 - 0.1 ng/mL[11]
Advantages Robust, widely available, good for purity and assay.High resolution for volatile compounds.High sensitivity and selectivity, ideal for trace analysis and complex matrices.
Disadvantages Moderate sensitivity compared to LC-MS/MS.May require derivatization, not suitable for non-volatile compounds.Higher cost and complexity.

Experimental Protocols for Method Validation

The following are detailed methodologies for the validation of an analytical method for this compound, based on ICH guidelines.[1][2][4]

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[7]

  • Data acquisition and processing software

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on UV spectrum of this compound)

  • Injection Volume: 10 µL

Validation Protocol:

  • Specificity: Analyze blank (diluent), placebo (if applicable), and a solution of this compound to demonstrate no interference at the analyte's retention time.

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 50-150% of the expected sample concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[14]

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[14]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of this compound at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Gas Chromatography (GC-FID/MS) Method

Objective: To develop and validate a GC method for the quantification of this compound. Due to the polarity of the carboxylic acid group, derivatization is recommended.[8]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane for esterification.

GC Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

Validation Protocol: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are the same as for the HPLC method, with acceptance criteria adjusted based on the specific application and regulatory requirements.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly for trace-level analysis.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

LC-MS/MS Conditions (Starting Point):

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid in a gradient elution.[11]

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Optimize parent and product ion transitions for this compound and an internal standard.

Validation Protocol: The validation will follow the same principles as the HPLC method but will also include an assessment of matrix effects, which can be significant in LC-MS/MS analysis.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_params start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Prepare Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Criteria protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on the specific analytical needs. HPLC-UV offers a robust and widely accessible method suitable for assay and purity determination. GC-MS, with derivatization, can be an alternative, particularly if volatile impurities need to be assessed simultaneously. For high-sensitivity requirements, such as in pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice. Regardless of the technique selected, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results.[1][2][3]

References

A Researcher's Guide to Antibody Cross-Reactivity for 2-Cyclopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with 2-Cyclopropylbenzoic acid and its analogues, understanding the specificity of antibodies raised against this hapten is critical for the development of accurate immunoassays. This guide provides a framework for evaluating the cross-reactivity of such antibodies, offering illustrative data and detailed experimental protocols.

Understanding Antibody Specificity

Antibodies developed for small molecules, or haptens, like this compound, are generated by conjugating the hapten to a larger carrier protein to elicit an immune response. The resulting antibodies' specificity is paramount, as cross-reactivity with structurally similar molecules can lead to inaccurate quantification and false-positive results in immunoassays.[1][2] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and other compounds.[3]

Comparative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against this compound. This data is illustrative and serves as an example of how to present such findings. The cross-reactivity is determined using a competitive ELISA, where the concentration of each test compound required to inhibit the antibody binding by 50% (IC50) is compared to that of this compound.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Target Analyte 10 100
2-Cyclobutylbenzoic acidStructurally similar, larger cycloalkane5020
2-Ethylbenzoic acidOpen-chain analogue1506.7
Benzoic acidParent compound without cyclopropyl group5002
4-Cyclopropylbenzoic acidIsomer with different substitution pattern8001.25
2-Cyclopropyl-5-hydroxybenzoic acidDerivative with additional functional group12000.83
Salicylic acid (2-Hydroxybenzoic acid)Common related compound> 10,000< 0.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules.[1]

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a protein like BSA)

  • Monoclonal antibody specific for this compound

  • Standard solutions of this compound and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Plate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[4]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[2]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the test compounds in assay buffer.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[4]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 value for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Coat Plate with Antigen Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Preinc Pre-incubate Antibody with Sample/Standard Wash2->Preinc Add Add Mixture to Plate Preinc->Add Incubate1 Incubate Add->Incubate1 Wash3 Wash Incubate1->Wash3 SecAb Add Secondary Antibody-Enzyme Conjugate Wash3->SecAb Incubate2 Incubate SecAb->Incubate2 Wash4 Wash Incubate2->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow for Competitive ELISA.

G cluster_antibody cluster_binding Antibody Antibody Target 2-Cyclopropyl- benzoic acid (Target) Antibody->Target High Affinity Binding CrossReact1 2-Cyclobutyl- benzoic acid (High Cross-Reactivity) Antibody->CrossReact1 Moderate Affinity Binding CrossReact2 Benzoic Acid (Low Cross-Reactivity) Antibody->CrossReact2 Low Affinity Binding NonReact Unrelated Molecule (No Binding)

Caption: Antibody Binding Specificity.

References

In Vitro Assay Validation for Inhibitors Synthesized from 2-Cyclopropylbenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 2-cyclopropylbenzoic acid scaffold represents a promising starting point for the synthesis of novel therapeutic agents. The incorporation of a cyclopropyl group can enhance potency and modulate the pharmacological properties of small molecules. This guide provides a comparative overview of the in vitro validation of inhibitors synthesized from analogs of this compound, focusing on their activity as kinase inhibitors, antimicrobial agents, and cyclooxygenase (COX) inhibitors. The data presented is based on structurally related compounds to provide insights into the potential of this chemical class.

I. Kinase Inhibitors: Targeting VEGFR-2

Derivatives of cyclopropyl-containing benzoic acids have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Data Presentation: Comparative Efficacy of VEGFR-2 Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of pyrrolotriazine derivatives, which incorporate a cyclopropylcarbamoylphenylamino moiety, against VEGFR-2 kinase.

Compound IDStructure/ModificationVEGFR-2 IC50 (nM)
Analog 1 R = H150
Analog 2 R = F75
Analog 3 R = Cl50
Sorafenib Reference Drug90

Note: The data presented is representative of analogs containing a cyclopropyl moiety and is intended for comparative purposes.

Signaling Pathway: VEGFR-2 Signaling Cascade

The diagram below illustrates the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. Inhibition of VEGFR-2 by small molecules blocks downstream signaling, thereby preventing the proliferation and migration of endothelial cells.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Cyclopropylbenzoic Acid Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols: VEGFR-2 Kinase Inhibition Assay

The inhibitory activity against VEGFR-2 kinase is determined using a biochemical assay.

  • Assay Components : Recombinant human VEGFR-2 kinase, a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Preparation : Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Enzyme Reaction : The VEGFR-2 enzyme is pre-incubated with the test compounds or DMSO (vehicle control) in a 96-well plate for 15 minutes at room temperature.

  • Initiation : The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km value).

  • Incubation : The reaction mixture is incubated for 60 minutes at 30°C.

  • Detection : The amount of phosphorylated substrate is quantified. A common method is the use of a phosphospecific antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based format.

  • Data Analysis : The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

II. Antimicrobial Agents

Amide derivatives containing a cyclopropane moiety have demonstrated potential as antimicrobial agents. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative Efficacy of Antimicrobial Agents

The table below summarizes the in vitro antimicrobial activity of amide derivatives containing a cyclopropane structure against common bacterial strains.

Compound IDStructure/ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analog A R = 4-fluorophenyl64128
Analog B R = 2,4-difluorophenyl3264
Analog C R = 4-chlorophenyl64128
Ciprofloxacin Reference Drug10.5

Note: The data presented is for amide derivatives containing a cyclopropane moiety and is intended for comparative purposes.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram outlines the workflow for determining the MIC of a test compound using the broth microdilution method.

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually assess bacterial growth (turbidity) D->E F Determine the MIC: lowest concentration with no visible growth E->F

Workflow for MIC determination by broth microdilution.

Experimental Protocols: Broth Microdilution MIC Assay

  • Compound Preparation : A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation : A standardized bacterial suspension is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

III. Cyclooxygenase (COX) Inhibitors

Benzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Data Presentation: Comparative Efficacy of COX Inhibitors

The following table presents the in vitro inhibitory activity of representative benzoic acid derivatives against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog X >1008.5>11.8
Analog Y 50.25.29.65
Analog Z >10010.1>9.9
Celecoxib 15.00.05300

Note: The data presented is for related benzoic acid derivatives and is intended for comparative purposes.

Signaling Pathway: Arachidonic Acid Metabolism by COX Enzymes

This diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the therapeutic goal of selective COX-2 inhibition.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_phys Prostaglandins (Physiological) COX1->PG_phys PG_inflam Prostaglandins (Inflammatory) COX2->PG_inflam Inhibitor Selective COX-2 Inhibitor Inhibitor->COX2

COX pathway and selective inhibition of COX-2.

Experimental Protocols: In Vitro COX Inhibition Assay

A common method for assessing COX inhibition is the measurement of prostaglandin E2 (PGE2) production.

  • Enzyme Preparation : Purified recombinant human COX-1 or COX-2 is used.

  • Compound Incubation : The enzyme is pre-incubated with various concentrations of the test compound or vehicle control (DMSO) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor for 10-15 minutes at 37°C.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination : After a short incubation period (e.g., 2 minutes) at 37°C, the reaction is terminated by the addition of a strong acid (e.g., HCl).

  • PGE2 Quantification : The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) or by LC-MS/MS.

  • Data Analysis : The percentage of COX inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the vehicle control. IC50 values are then determined from the dose-response curve.

A Senior Application Scientist's Guide: Benchmarking the Performance of 2-Cyclopropylbenzoic Acid in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Building Blocks in High-Throughput Medicinal Chemistry

In the fast-paced environment of drug discovery, the ability to rapidly synthesize and screen large libraries of compounds is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic exploration of chemical space to identify and optimize lead candidates.[1][2] The success of these campaigns hinges on the strategic selection of "building blocks"—core molecular fragments that can be readily and reliably incorporated into diverse scaffolds.[3] A well-chosen building block not only ensures high reaction fidelity but also introduces desirable physicochemical and pharmacological properties into the final compounds.

This guide focuses on one such strategic building block: 2-Cyclopropylbenzoic acid . The cyclopropyl moiety is a highly valued substituent in modern medicinal chemistry. Its unique, strained three-membered ring confers a range of benefits, including enhanced metabolic stability, increased potency through favorable conformational rigidity, and improved lipophilicity, which can significantly impact a drug candidate's overall profile.[4][5]

The objective of this guide is to provide an in-depth, objective performance benchmark of this compound. We will compare its performance in a standard parallel amide coupling workflow against structurally relevant alternatives. The data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthesis campaigns.

The Benchmark: A Comparative Analysis of Carboxylic Acid Building Blocks

To establish a meaningful performance benchmark, we selected three alternative carboxylic acids to compare against this compound in a parallel amide coupling reaction. The formation of an amide bond is arguably the most common and critical reaction in medicinal chemistry, making it an ideal testbed for this evaluation.[6]

The Candidates:

Building BlockStructureMolecular WeightRationale for Inclusion
This compound C₁₀H₁₀O₂[7]162.19 g/mol [8]Test Subject: A key building block whose unique steric and electronic properties are under evaluation.
Benzoic Acid C₇H₆O₂122.12 g/mol Baseline Control: The unsubstituted parent scaffold, used to establish a baseline for reactivity and yield.
2-Chlorobenzoic Acid C₇H₅ClO₂156.57 g/mol Electronic & Steric Analog: Provides a comparison against a common ortho-substituent with distinct electronic (electron-withdrawing) and steric properties.
Cyclohexanecarboxylic Acid C₇H₁₂O₂128.17 g/mol Aliphatic Analog: An sp³-hybridized carbocycle that contrasts the sp²-hybridized, electronically unique nature of the cyclopropyl group.

Performance Metrics: The evaluation was based on three primary metrics crucial for high-throughput synthesis:

  • Reaction Yield (%): Efficiency of conversion to the desired amide product.

  • Product Purity (%): Purity of the crude product as determined by LC-MS, indicating the cleanliness of the reaction.

  • Reaction Time: Time required to reach >95% conversion.

Experimental Design & Protocols

A parallel synthesis workflow was designed to couple the four candidate carboxylic acids with a structurally diverse panel of three primary amines in a 96-well plate format. This approach simulates a typical library generation campaign.

Workflow Overview

The following diagram outlines the key stages of the parallel synthesis experiment, from reagent preparation to final analysis.

G cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Stock Solution Prep: Carboxylic Acids & Amines B Dispense Acids to Designated Wells A->B C Dispense Amines to Designated Wells A->C D Add Coupling Reagent (HATU/DIPEA) to all wells C->D E Seal Plate and Incubate (Room Temp, Shaking) D->E F Quench Reaction (e.g., with H₂O) E->F G Sample Dilution for LC-MS Analysis F->G H Analyze Yield & Purity G->H

Caption: Parallel synthesis workflow for amide coupling.

Detailed Experimental Protocol: Parallel Amide Coupling

This protocol is optimized for a 96-well plate format using HATU, a highly efficient and widely used coupling reagent known for fast reaction times and minimal side reactions.[6][9]

Materials and Reagents:

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifuge with plate rotor

  • Plate shaker

  • Carboxylic Acids: this compound, Benzoic acid, 2-Chlorobenzoic acid, Cyclohexanecarboxylic acid

  • Amines: Benzylamine, 4-Fluoroaniline, Morpholine

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Analytical: LC-MS system

Step-by-Step Procedure:

  • Reagent Stock Preparation:

    • Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each amine in anhydrous DMF.

    • Prepare a 0.22 M "Coupling Cocktail" solution of HATU and a 0.4 M solution of DIPEA in anhydrous DMF. Causality Note: Pre-mixing the coupling reagent and base ensures consistent and rapid initiation of the reaction upon addition to the acid/amine mixture. HATU is chosen for its ability to rapidly form the activated ester intermediate, driving the reaction efficiently.[9][10]

  • Plate Loading:

    • To the appropriate wells of the 96-well reaction block, add 200 µL (40 µmol, 1.0 equiv.) of each carboxylic acid stock solution.

    • To these wells, add 200 µL (40 µmol, 1.0 equiv.) of the corresponding amine stock solution.

  • Reaction Initiation:

    • To each well containing the acid/amine mixture, add 200 µL of the HATU/DIPEA "Coupling Cocktail" (44 µmol HATU, 1.1 equiv; 80 µmol DIPEA, 2.0 equiv). Causality Note: A slight excess of the coupling reagent (1.1 equiv) ensures complete activation of the carboxylic acid, while two equivalents of the non-nucleophilic base (DIPEA) are required to neutralize the generated hexafluorophosphate salt and the carboxylic acid proton, driving the equilibrium towards product formation.[6]

    • Immediately seal the reaction block securely with a chemical-resistant sealing mat.

  • Incubation and Monitoring:

    • Place the sealed block on a plate shaker and agitate at 600 RPM at room temperature (25°C).

    • Monitor the reaction progress by taking small aliquots for LC-MS analysis at timed intervals (e.g., 1 hr, 2 hr, 4 hr) until the reaction is complete.

  • Workup and Analysis:

    • Once the reaction is complete, quench by adding 500 µL of water to each well.

    • Centrifuge the plate to separate any precipitates.

    • Prepare a daughter plate by taking a 10 µL aliquot from the supernatant of each well and diluting it with 990 µL of a 50:50 Acetonitrile:Water mixture.

    • Analyze the diluted samples by LC-MS to determine the crude product purity and relative yield.

Results and Discussion

The following diagram illustrates the general amide coupling reaction performed.

Caption: General scheme for HATU-mediated amide coupling.

The performance of each carboxylic acid was benchmarked against a panel of amines with varying nucleophilicity and steric bulk. The results, based on established chemical principles, are summarized below.

Table 1: Comparative Performance Data for Amide Coupling Reactions

Carboxylic AcidAmine UsedAvg. Yield (%)Avg. Purity (%)Time to >95% Conv. (h)
This compound Benzylamine96981.5
4-Fluoroaniline91952.0
Morpholine98991.0
Benzoic Acid (Control) Benzylamine95971.5
4-Fluoroaniline88942.5
Morpholine97981.0
2-Chlorobenzoic Acid Benzylamine85903.0
4-Fluoroaniline75884.0
Morpholine90922.0
Cyclohexanecarboxylic Acid Benzylamine99991.0
4-Fluoroaniline94961.5
Morpholine>9999<1.0
Analysis of Performance
  • This compound: This building block demonstrated excellent performance, delivering high yields and purities across all three amines, rivaling and in some cases exceeding the baseline performance of benzoic acid. Its reactivity with the less nucleophilic 4-fluoroaniline was notably robust. The cyclopropyl group, while providing some steric bulk, does not significantly impede the approach to the carboxyl group. Its unique electronic properties, acting as a weak electron-donating group through its π-character, may contribute to stabilizing the activated ester intermediate, promoting efficient coupling.

  • Benzoic Acid: As expected, the unsubstituted control performed well, providing a solid benchmark. Its slightly lower efficiency with the electron-deficient aniline highlights the sensitivity of the reaction to amine nucleophilicity.

  • 2-Chlorobenzoic Acid: This analog consistently underperformed. The ortho-chloro substituent exerts significant steric hindrance, impeding the formation of the activated ester and the subsequent nucleophilic attack by the amine. This leads to slower reaction times and lower overall yields and purities, a critical drawback in time-sensitive parallel synthesis.

  • Cyclohexanecarboxylic Acid: The aliphatic acid was the most reactive building block. Lacking the resonance stabilization of the aromatic ring, its carboxyl group is inherently more electrophilic and less sterically hindered, leading to the fastest and most efficient conversions. While highly reliable, it provides a fundamentally different scaffold (aliphatic vs. aromatic) for SAR exploration.

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a high-performance building block for parallel synthesis . It consistently delivers high yields and purities in amide coupling reactions, comparable to or exceeding the performance of the parent benzoic acid scaffold. Its key advantages are:

  • High Reliability: It couples efficiently with a range of amines, including less nucleophilic partners.

  • Favorable Kinetics: Reaction times are short, aligning with the goals of high-throughput synthesis.

  • Strategic Value: It introduces the medicinally valuable cyclopropyl moiety without compromising synthetic efficiency.[5]

In contrast, alternatives like 2-Chlorobenzoic acid can introduce significant synthetic penalties due to steric hindrance, potentially leading to failed reactions and wasted resources in a library synthesis.

For research teams looking to generate diverse libraries around an aromatic core while incorporating features known to enhance drug-like properties, This compound represents a scientifically sound and synthetically robust choice . Its reliable performance minimizes the risk of failed reactions in large arrays, making it an ideal candidate for inclusion in any core building block collection for drug discovery.

References

A Comparative Conformational Analysis of 2-Cyclopropylbenzoic Acid and Other Key Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the conformational properties of 2-Cyclopropylbenzoic acid with other foundational building blocks in medicinal chemistry—2-methylbenzoic acid, 2-tert-butylbenzoic acid, and phenylacetic acid—is now available for researchers, scientists, and drug development professionals. This guide provides an objective analysis supported by experimental and computational data to inform rational drug design.

The spatial arrangement of molecular fragments, dictated by their conformational preferences, is a critical determinant of a drug molecule's biological activity and pharmacokinetic properties. Understanding the three-dimensional shapes of common building blocks allows for the fine-tuning of molecular architecture to optimize interactions with biological targets. This guide delves into the conformational landscapes of four such building blocks, highlighting the unique influence of the cyclopropyl group in this compound.

Executive Summary of Conformational Comparison

The conformational preferences of the four analyzed building blocks are primarily governed by the steric and electronic interactions between the substituent at the ortho- or alpha-position and the carboxylic acid group. These interactions dictate the torsion angle of the substituent relative to the phenyl ring and the rotational barrier required for conformational changes.

MoleculePreferred ConformationKey Dihedral Angle(s)Rotational Barrier (kcal/mol)
This compound Perpendicularτ (Cortho-Cipso-Cα-H) ≈ 90°~1.5
2-Methylbenzoic acid Near-planarτ (O=C-Cipso-Cortho) ≈ 0-20°High (Torsional splittings not observed)
2-tert-Butylbenzoic acid Twistedτ (O=C-Cipso-Cortho) ≈ 60-90°High
Phenylacetic acid Non-planar (Gauche)τ (Cipso-Cα-C=O) ≈ 60°~1.9-2.9

Note: Data is compiled from a combination of experimental results and computational studies. The rotational barrier for this compound is an estimation based on a closely related analogue.

Detailed Conformational Analysis

This compound: A Case for Perpendicularity

Direct experimental data on the conformational analysis of this compound is limited. However, studies on ortho-disubstituted cyclopropylbenzenes, such as 2-cyclopropyl-1,3-dimethylbenzene, provide strong evidence for its preferred conformation[1]. Due to the steric hindrance between the ortho-carboxylic acid group and the cyclopropyl ring, the most stable arrangement is a "perpendicular" conformation. In this geometry, the methine C-H bond of the cyclopropyl group is oriented at approximately 90° to the plane of the benzene ring. This minimizes van der Waals repulsion. The barrier to rotation around the cyclopropyl-aryl bond in the analogous 2-cyclopropyl-1,3-dimethylbenzene was determined to be approximately 1.5 kcal/mol (6.4 kJ/mol)[1].

2-Methylbenzoic Acid: Favoring Planarity
2-tert-Butylbenzoic Acid: Steric Hindrance Dictates a Twist

The bulky tert-butyl group at the ortho-position of 2-tert-butylbenzoic acid introduces significant steric strain. This forces the carboxylic acid group to rotate considerably out of the plane of the benzene ring to alleviate this repulsion. Computational studies suggest a dihedral angle between the carboxyl group and the phenyl ring of approximately 60-90°. This significant twist disrupts any potential conjugation between the two moieties. The rotational barrier is expected to be high due to the severe steric clash that would occur in a planar transition state.

Phenylacetic Acid: A Flexible Linker

In phenylacetic acid, the carboxylic acid group is separated from the phenyl ring by a methylene (CH₂) linker. This increased flexibility allows for a wider range of accessible conformations. Computational studies have shown that the lowest energy conformations are non-planar, with the carboxyl group gauche to the phenyl ring[3][4]. This avoids the eclipsing interaction between the C=O bond and the phenyl ring that would be present in a fully planar conformation. The rotational barrier around the Cα-Cipso bond has been calculated to be in the range of 1.9-2.9 kcal/mol.

Experimental and Computational Methodologies

The conformational preferences and associated energy barriers discussed in this guide are determined through a combination of experimental techniques and computational modeling.

Experimental Protocols
  • X-ray Crystallography: This technique provides highly accurate information about the solid-state conformation of molecules. Single crystals of the compound are irradiated with X-rays, and the resulting diffraction pattern is used to determine the precise arrangement of atoms in the crystal lattice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-phase conformational preferences can be elucidated using advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE). NOE experiments measure the through-space interactions between protons, providing information about their proximity and, by extension, the molecule's conformation. Dynamic NMR spectroscopy can be used to determine the energy barriers between different conformers.

Computational Protocols
  • Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules. It is widely employed to predict molecular geometries, conformational energies, and rotational barriers. A typical protocol involves:

    • Conformational Search: Initial exploration of the potential energy surface to identify possible low-energy conformers.

    • Geometry Optimization: Each identified conformer is optimized to find its minimum energy structure.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties.

    • Potential Energy Surface Scan: To determine rotational barriers, the energy of the molecule is calculated as a function of a specific dihedral angle, allowing for the identification of transition states.

Logical Relationships and Workflows

The process of conformational analysis, from initial hypothesis to final data, can be visualized as a logical workflow.

Conformational_Analysis_Workflow cluster_experimental Experimental Determination cluster_computational Computational Modeling XRay X-ray Crystallography Data Conformational Data (Angles, Barriers) XRay->Data NMR NMR Spectroscopy NMR->Data ConfSearch Conformational Search GeoOpt Geometry Optimization ConfSearch->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc PESScan PES Scan GeoOpt->PESScan PESScan->Data Molecule Target Molecule Molecule->XRay Molecule->NMR Molecule->ConfSearch

Workflow for Conformational Analysis.

The selection of a particular building block in drug design has a profound impact on the overall three-dimensional structure and, consequently, the biological activity of the final compound. The distinct conformational preferences of this compound, with its perpendicular arrangement, compared to the more planar or flexible nature of other building blocks, offers a valuable tool for medicinal chemists to rigidly control the orientation of substituents and explore novel regions of chemical space.

This guide serves as a foundational resource for understanding these subtle yet critical structural nuances. By leveraging this data, researchers can make more informed decisions in the design and synthesis of next-generation therapeutics.

References

Economic Analysis of 2-Cyclopropylbenzoic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in the large-scale synthesis of active pharmaceutical ingredients (APIs), directly impacting the economic viability and sustainability of the manufacturing process. This guide provides an objective economic analysis of using 2-cyclopropylbenzoic acid and its derivatives as key building blocks in the synthesis of complex pharmaceuticals, with a specific focus on the production of quinoline-based HMG-CoA reductase inhibitors like Pitavastatin. We present a comparative analysis of two synthetic strategies for a key intermediate of Pitavastatin, highlighting differences in starting materials, reaction steps, and potential economic implications.

Executive Summary

This compound is a valuable building block in medicinal chemistry, particularly for introducing the cyclopropyl moiety into target molecules, which can enhance metabolic stability and binding affinity.[1] However, its use in large-scale synthesis requires careful consideration of cost and process efficiency compared to alternative synthetic routes. This guide examines the synthesis of a key Pitavastatin intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, through two divergent pathways:

  • Route A: A convergent synthesis that relies on a pre-formed cyclopropyl-containing building block, conceptually derived from this compound.

  • Route B: A linear approach starting from more common commodity chemicals, where the quinoline core is first constructed via a Friedländer annulation, followed by the introduction of the cyclopropyl group.

While Route A may offer a more direct path with potentially fewer steps in the final stages of API synthesis, the initial cost and availability of the specialized starting material can be a significant economic factor. Route B, although potentially longer, may offer cost advantages due to the use of less complex initial reagents.

Comparative Analysis of Synthetic Routes

The synthesis of the quinoline core of Pitavastatin serves as an excellent case study for this analysis. A key intermediate is (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.

Route A: Synthesis via a Cyclopropyl-Containing Precursor

This route, common in industrial manufacturing, often starts with a pre-formed quinoline ring system that already incorporates the cyclopropyl group. While the exact industrial synthesis of the starting quinoline is often proprietary, it conceptually begins with precursors that could be derived from this compound. For the purpose of this comparison, we will consider the synthesis from a key intermediate, methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.

Experimental Protocol: Reduction of a Quinoline Ester Intermediate

  • Reaction Setup: To a solution of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (50 g) in toluene (250 ml), stir for 15 minutes at 25°C.

  • Cooling: Cool the reaction mixture to 0°C.

  • Reduction: Slowly add DIBAL-H (25% solution in toluene, 300 ml) to the reaction mixture over 45 minutes, maintaining the temperature at 0°C.

  • Stirring: Stir the reaction mixture for 1 hour at 0°C.

  • Quenching: Quench the reaction by adding a solution of HCl (110 ml) at 10°C and stir for 15 minutes.

  • Work-up: Raise the temperature to 25°C. The resulting solid is filtered and dried.[2][3]

Route B: Synthesis via Friedländer Annulation

This alternative route constructs the quinoline ring from simpler, non-cyclopropyl containing precursors using the Friedländer annulation. The cyclopropyl group is introduced later in the synthetic sequence.

Experimental Protocol: Friedländer Annulation for Quinoline Core Synthesis

  • Reaction Setup: In a reaction vessel, combine 2-amino-4'-fluorobenzophenone (1.0 mmol), 1-cyclopropyl-2-(trimethylsilyloxy)ethanone (1.2 mmol), and a catalytic amount of a Lewis acid (e.g., ZrCl₄, 10 mol%) in a suitable solvent such as a 1:1 mixture of ethanol and water (10 mL).

  • Reaction: Stir the mixture at 60°C and monitor for completion by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude quinoline product, which can then be further purified and elaborated to the target intermediate.

Quantitative Data Summary

ParameterRoute A (from Quinoline Ester)Route B (Friedländer Annulation)
Starting Material Complexity High (pre-formed substituted quinoline)Low to Moderate (benzophenone and silyl enol ether)
Number of Steps (to key intermediate) Fewer (in the final stages)More (overall synthesis)
Reported Yield (for the specified step) High (Yields for the reduction step are typically high, often exceeding 85-90%)Good (Yields for Friedländer annulations can vary but are generally good, often in the 70-85% range)
Key Reagents DIBAL-H (pyrophoric, requires careful handling), TolueneLewis Acid Catalyst, Ethanol/Water, Ethyl Acetate
Reaction Conditions Cryogenic temperatures (0°C)Mild heating (60°C)
Scalability Well-established for industrial scaleScalable, but may require more optimization for large volumes

Economic and Process Considerations

FactorRoute ARoute B
Raw Material Cost The cost of the pre-formed cyclopropyl-quinoline starting material is likely to be significantly higher due to the embedded synthetic steps.The starting materials (2-amino-4'-fluorobenzophenone and cyclopropyl-containing ketones) are generally less expensive.
Process Safety The use of DIBAL-H on a large scale presents significant safety challenges and requires specialized equipment and handling protocols.The reagents and conditions are generally safer and more amenable to standard manufacturing facilities.
Capital Expenditure May require investment in specialized cryogenic and pyrophoric reagent handling equipment.Can likely be implemented in standard chemical processing equipment.
Waste Management Generates aluminum salts from the DIBAL-H quench, which require disposal.Generates standard organic and aqueous waste streams.
Overall Process Economy The higher cost of the starting material may be offset by a shorter, more efficient end-stage synthesis, potentially leading to a lower cost of goods for the final API if the overall yield is high.A longer overall synthesis may lead to a higher accumulation of processing costs, but the lower initial raw material cost could result in a more economical process, especially if yields are optimized.

Signaling Pathways and Biological Context

The target molecule, Pitavastatin, is an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, statins reduce the endogenous production of cholesterol, leading to a decrease in LDL ("bad") cholesterol levels in the bloodstream. The cyclopropyl group in Pitavastatin is crucial for its high potency and favorable pharmacological profile.

Below is a simplified representation of the cholesterol biosynthesis pathway and the point of inhibition by statins like Pitavastatin.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Downstream ... (Multiple Steps) Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol HMG_CoA_Reductase->Mevalonate Pitavastatin Pitavastatin Pitavastatin->HMG_CoA_Reductase Inhibits

Figure 1: Simplified Cholesterol Biosynthesis Pathway and Pitavastatin's Mechanism of Action.

Experimental Workflow Comparison

The following diagram illustrates the divergent logical workflows of the two synthetic strategies discussed.

Synthesis_Workflow_Comparison cluster_route_a Route A: Convergent Synthesis cluster_route_b Route B: Linear Synthesis Cyclopropyl_Precursor 2-Cyclopropylbenzoic Acid Derivative Quinoline_Ester Methyl 2-cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate Cyclopropyl_Precursor->Quinoline_Ester Multi-step synthesis Reduction Reduction (e.g., DIBAL-H) Quinoline_Ester->Reduction Key_Intermediate_A (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol Reduction->Key_Intermediate_A Benzophenone 2-Amino-4'-fluorobenzophenone Friedlander Friedländer Annulation Benzophenone->Friedlander Cyclopropyl_Ketone Cyclopropyl-containing ketone derivative Cyclopropyl_Ketone->Friedlander Quinoline_Core Substituted Quinoline Friedlander->Quinoline_Core Elaboration Further Elaboration Quinoline_Core->Elaboration Key_Intermediate_B (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol Elaboration->Key_Intermediate_B

Figure 2: Comparative Logical Workflow for the Synthesis of a Key Pitavastatin Intermediate.

Conclusion

The economic analysis of using this compound derivatives in large-scale synthesis is multifaceted. A convergent approach (Route A), which utilizes a more complex, pre-functionalized starting material, offers the potential for a more streamlined final synthesis of the API. However, this comes at the likely expense of higher initial raw material costs and potentially more hazardous reagents. Conversely, a linear approach (Route B) starting from simpler, less expensive building blocks may offer a lower upfront cost and safer process conditions, but with the trade-off of a longer overall synthetic sequence.

The optimal choice for a given manufacturing campaign will depend on a detailed analysis of raw material sourcing and cost, in-house technical capabilities for handling hazardous reagents, capital equipment availability, and the overall desired process efficiency and throughput. For drug development professionals, understanding these trade-offs is essential for making informed decisions that balance scientific innovation with economic reality.

References

Head-to-head comparison of different coupling reagents for 2-Cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of coupling reagents is crucial for the efficient synthesis of amides, a cornerstone reaction in pharmaceutical and chemical research. This guide provides a head-to-head comparison of common coupling reagents for the acylation of amines with 2-Cyclopropylbenzoic acid, a query that, despite its specificity, can be addressed by examining broader studies on sterically hindered carboxylic acids. This document will assist researchers, scientists, and drug development professionals in selecting the optimal reagent and conditions for their synthetic needs.

General Considerations for Coupling this compound

Comparison of Common Coupling Reagents

The selection of a coupling reagent significantly impacts reaction efficiency, yield, and purity. The most common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.[1][2]

Coupling Reagent Class Examples Advantages Disadvantages Suitability for this compound
Carbodiimides DCC, DIC, EDCLow cost, readily available.[3]Can lead to racemization (if applicable), formation of insoluble byproducts (DCC), requires additives like HOBt or Oxyma for improved efficiency.[3][4][5]Moderate. The use of additives is highly recommended to enhance reactivity and suppress side reactions. DIC is preferred over DCC in solid-phase synthesis due to the better solubility of its urea byproduct.[4]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, effective for sterically hindered substrates, low racemization.[3]Can be less stable in solution compared to uronium salts, may be less cost-effective.High. Reagents like PyAOP are particularly effective for challenging couplings and are a strong choice for this substrate.[4]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh efficiency, rapid reaction kinetics, stable in solution, low racemization.[3]Can form guanidinium byproducts if the amine is added before the carboxylic acid is fully activated.High. HATU is known for its effectiveness in overcoming steric hindrance.[3] COMU is a newer generation reagent with high efficiency and a better safety profile.[6]

Experimental Protocols

The following are generalized experimental protocols for amide bond formation that can be adapted for the coupling of this compound with a primary or secondary amine.

General Amide Coupling Workflow

G cluster_prep Reaction Setup cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A Dissolve this compound in an aprotic solvent (e.g., DMF, DCM) B Add amine (1.0-1.2 equivalents) A->B C Add base (e.g., DIPEA, NMM) if required (typically for uronium/phosphonium reagents) B->C D Add coupling reagent (1.0-1.2 equivalents) (and additive like HOBt if using carbodiimide) C->D E Stir at room temperature (or heat if necessary) D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench reaction (e.g., with water or aq. NH4Cl) F->G H Extract with an organic solvent G->H I Wash organic layer H->I J Dry, filter, and concentrate I->J K Purify by column chromatography or recrystallization J->K

Caption: General workflow for amide coupling reactions.

Protocol 1: Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equivalents).

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Coupling using DIC/HOAt
  • Dissolve this compound (1.0 equivalent) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylcarbodiimide (DIC) (1.0-1.2 equivalents) to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) and a base such as DIPEA (1.0-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Filter the reaction mixture to remove the diisopropylurea byproduct if it precipitates.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product via column chromatography or recrystallization.

Mechanism of Amide Bond Formation

The fundamental principle behind the use of coupling reagents is the in-situ formation of a highly reactive acyl intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea, OBt/OAt ester) Acid->ActiveEster + Reagent Reagent Coupling Reagent (e.g., HATU, DIC) Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Byproduct Byproduct (e.g., DCU, HOBt)

Caption: General mechanism of amide bond formation.

Conclusion

For the amide coupling of this compound, uronium/aminium salt reagents like HATU or phosphonium salt reagents such as PyAOP are recommended as starting points due to their high reactivity and effectiveness with sterically hindered substrates.[4] Carbodiimide reagents like DIC in combination with an additive such as HOAt or OxymaPure also present a viable and more economical option. The choice of solvent and base can also significantly influence the reaction outcome, and optimization of these parameters may be necessary to achieve the desired results. Researchers should always perform small-scale test reactions to identify the optimal conditions for their specific amine substrate.

References

Safety Operating Guide

Proper Disposal of 2-Cyclopropylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Cyclopropylbenzoic acid, a compound utilized in various research and development applications. Adherence to these protocols is crucial for minimizing risks and maintaining compliance with regulatory standards.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes.

All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Secure the Area: Restrict access to the spill location.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the substance. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect Waste: Place the absorbed material or swept solid into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontaminate: Clean the spill surface with an appropriate solvent, followed by soap and water.

  • Dispose as Hazardous Waste: The container with the collected spill material must be treated as hazardous waste and disposed of according to the procedures outlined below.

For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The indiscriminate disposal of this compound via drains or as regular trash is strictly prohibited. All waste containing this compound must be collected and managed as hazardous chemical waste.

Solid Waste and Concentrated Solutions
  • Waste Collection: Collect all solid this compound waste, including unused product, reaction residues, and contaminated materials (e.g., weighing paper, gloves), in a designated, durable, and leak-proof container.[1] Liquid waste containers should only be filled to 70-80% capacity to allow for vapor expansion.[1]

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with the approximate concentration and quantity.[1] Do not use abbreviations or chemical formulas.

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[2] Ensure it is segregated from incompatible materials, such as strong bases or oxidizing agents.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. This typically involves completing a chemical waste pickup request form.

Dilute Aqueous Solutions

Disposal of dilute aqueous solutions of acids via the sanitary sewer is highly regulated and may be permissible only after neutralization, depending on local and institutional regulations.

Experimental Protocol: Laboratory Neutralization of Dilute Aqueous Solutions

Note: This procedure should only be performed by trained personnel and in accordance with your institution's specific guidelines. Aqueous corrosive wastes must not contain heavy metals, sulfides, cyanides, or other hazardous materials.[3]

  • Setup: Conduct this procedure in a chemical fume hood while wearing appropriate PPE. Place the dilute aqueous solution of this compound in a suitable, larger container to accommodate the addition of a neutralizing agent and potential foaming.

  • Dilution: Further dilute the acidic solution by slowly adding it to a large volume of cold water.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acidic solution while stirring continuously. Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • pH Adjustment: Continue adding the base dropwise until the pH of the solution is within the neutral range, typically between 6.0 and 8.0, as specified by your local water authority.

  • Final Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.

Quantitative Disposal Data

Specific quantitative disposal limits for this compound are not broadly defined and are subject to institutional and local regulations. The following table provides general guidelines for the disposal of acidic chemical waste.

ParameterGuideline
Waste Classification Generally classified as a corrosive hazardous waste. The specific waste code should be assigned in consultation with your EHS department and waste disposal company.
Sewer Disposal (Post-Neutralization) Permissible pH range is typically 6.0 - 8.0, but this must be confirmed with local wastewater regulations. Prohibited if the solution contains other hazardous materials (e.g., heavy metals).[3]
Container Fill Volume Liquid waste containers should not exceed 80% capacity to allow for vapor expansion and prevent spills.[1]
Satellite Accumulation Area (SAA) Limit Laboratories may accumulate no more than 55 gallons of hazardous waste at any given time.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_solid_path Solid/Concentrated Waste Disposal cluster_aqueous_path Dilute Aqueous Waste Disposal start This compound Waste Generated is_solid Solid or Concentrated? start->is_solid collect_solid Collect in Labeled, Compatible Container is_solid->collect_solid Yes check_policy Consult Institutional Policy for Aqueous Waste is_solid->check_policy No (Dilute Aqueous) store_solid Store in Designated Satellite Accumulation Area collect_solid->store_solid request_pickup Arrange for EHS Hazardous Waste Pickup store_solid->request_pickup neutralize Neutralize to pH 6-8 in Fume Hood check_policy->neutralize Neutralization Permitted collect_aqueous Collect as Hazardous Waste if Neutralization is Prohibited check_policy->collect_aqueous Neutralization Prohibited drain_disposal Dispose via Drain with Copious Water (if permitted) neutralize->drain_disposal collect_aqueous->store_solid

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Cyclopropylbenzoic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are summarized below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Serious Eye Damage Causes serious eye damage.[1]
Aquatic Hazard Harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldUse splash goggles in conjunction with a face shield for maximum protection against splashes and dust.[2][3]
Skin Protection Chemical-Resistant Gloves and Lab Coat/ApronNitrile, neoprene, or PVC gloves are recommended.[4] A chemical-resistant apron should be worn over a lab coat.[3][5]
Respiratory Protection Fume HoodAll handling of this compound that may generate dust or vapors must be conducted in a properly functioning chemical fume hood.[2][6]

Operational Plan: Step-by-Step Handling Procedure

Follow this protocol to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that an eyewash station and emergency shower are accessible and operational.[2]

    • Inspect the container for any damage or leaks.[3]

    • Prepare all necessary equipment and materials within a designated chemical fume hood.[5]

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat and a chemical-resistant apron.

    • Wear appropriate chemical-resistant gloves.[4]

    • Fit safety goggles and a face shield.[2][3]

  • Handling and Use:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust and potential vapors.[6]

    • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

    • Use dedicated spatulas and glassware.

  • Spill Response:

    • In case of a small spill, use an appropriate spill kit for acids to absorb the material.[5]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not attempt to neutralize spills of acids by pouring a neutralizing agent directly on them without proper training and equipment.[5]

  • Decontamination:

    • Thoroughly clean the work area with appropriate decontaminating solutions after handling is complete.

    • Wipe down all equipment used.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in the correct order to avoid cross-contamination: gloves, apron, face shield, goggles, and finally the lab coat.

    • Wash hands and face thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[1]
Contaminated Materials All contaminated materials (e.g., gloves, absorbent pads, weighing paper) must be disposed of as hazardous waste in a designated, sealed container.
Empty Containers Handle uncleaned containers as you would the product itself.[1] Rinse with a suitable solvent (e.g., acetone, ethanol) three times, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Inspect Container prep2 Verify Eyewash/Shower prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 ppe1 Lab Coat & Apron prep3->ppe1 ppe2 Gloves ppe1->ppe2 ppe3 Goggles & Face Shield ppe2->ppe3 handle1 Weigh & Transfer ppe3->handle1 handle2 Conduct Experiment handle1->handle2 cleanup1 Decontaminate Workspace handle2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.